N-(2-chloro-5-nitrophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSSZABUGAGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354693 | |
| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205827-96-9 | |
| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-chloro-5-nitrophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed scientific protocol for the synthesis and comprehensive characterization of N-(2-chloro-5-nitrophenyl)benzamide, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors.[1] The synthesis is achieved through a robust and well-established method, the Schotten-Baumann reaction, involving the acylation of 2-chloro-5-nitroaniline with benzoyl chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a complete workflow for the structural and purity verification of the final product using modern analytical techniques. The methodologies are presented with a focus on the underlying chemical principles to empower researchers with the expertise to not only replicate the procedure but also to adapt it for analogous transformations.
Introduction: Significance and Application
This compound is a substituted benzamide derivative whose structural framework is a key building block in medicinal and agricultural chemistry. The presence of reactive handles—the nitro and chloro substituents—makes it a valuable precursor for the synthesis of more complex bioactive molecules.[1] Its applications are diverse, serving as a critical intermediate in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] In the agrochemical field, this compound is utilized in the formulation of effective pesticides and herbicides.[1]
The reliable synthesis and unambiguous characterization of this molecule are paramount for ensuring the quality, reproducibility, and success of subsequent research and development efforts. This guide provides a self-validating system, from synthesis to final characterization, to ensure researchers can produce and verify this compound with high confidence.
Synthesis via Schotten-Baumann Acylation
The synthesis of this compound is most effectively achieved by the reaction of 2-chloro-5-nitroaniline with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acyl chlorides.[2][3]
Principle and Rationale
The core of this synthesis is a nucleophilic acyl substitution. The amine group (-NH₂) of 2-chloro-5-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride.[4][5] Acyl chlorides are among the most reactive carboxylic acid derivatives, making them ideal for this type of acylation.[6][]
A key aspect of the Schotten-Baumann reaction is the inclusion of a base (e.g., aqueous sodium hydroxide or pyridine).[2][8] The base serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction.[8] This is crucial because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Equilibrium Shift: By consuming the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[8]
Reaction Scheme

Detailed Experimental Protocol
This protocol describes a robust, lab-scale synthesis of the target compound.
Table 1: Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Chloro-5-nitroaniline | 6283-25-6 | 172.57 | 5.0 g (29.0 mmol) | Starting material |
| Benzoyl Chloride | 98-88-4 | 140.57 | 4.07 g (3.4 mL, 29.0 mmol) | Acylating agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous solvent |
| Pyridine | 110-86-1 | 79.10 | 4.6 g (4.7 mL, 58.0 mmol) | Base and catalyst |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~50 mL | For work-up |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | ~50 mL | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | Drying agent |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloro-5-nitroaniline (5.0 g, 29.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (4.7 mL, 58.0 mmol) to the solution and cool the flask to 0°C in an ice bath. The use of an excess of base ensures complete neutralization of the HCl byproduct.[8]
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (3.4 mL, 29.0 mmol) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess pyridine), 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride), and finally 50 mL of brine.[9]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification - Recrystallization: The resulting crude solid can be purified by recrystallization from hot ethanol to yield the pure this compound as a solid.
-
Final Product Handling: Dry the purified crystals in a vacuum oven. Record the final yield and determine the melting point.
Synthesis Workflow Diagram
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Schotten-Baumann reaction. The causality behind key experimental choices, from the selection of reagents to the purification strategy, has been explained to provide a deeper understanding of the process. Furthermore, a multi-technique approach to characterization, including IR, NMR, and Mass Spectrometry, establishes a robust system for verifying the structural integrity and purity of the final product. By following this comprehensive guide, researchers in drug development and materials science can confidently synthesize and validate this important chemical intermediate for their advanced applications.
References
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PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem.com. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
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Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
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Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
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YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
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Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2,5-dimethoxyphenyl)-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-chloro-5-nitrophenyl)benzamide
Foreword
N-(2-chloro-5-nitrophenyl)benzamide is a substituted benzamide derivative, a class of compounds of significant interest in medicinal and agricultural chemistry. The specific arrangement of a chloro and a nitro substituent on one phenyl ring, and the amide linkage to another, creates a molecule with distinct electronic and steric properties. These characteristics make it a valuable intermediate for synthesizing a range of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs, as well as agrochemicals such as pesticides and herbicides.[1] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective utilization in research and development. This guide provides a comprehensive overview of these properties and details the authoritative experimental protocols required for their accurate determination.
Molecular and Physicochemical Profile
The structural and physical characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Chemical Structure
The molecule consists of a benzoyl group attached via an amide linkage to a 2-chloro-5-nitrophenyl moiety.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The fundamental properties of the compound are summarized in the table below. This data is essential for dose formulation, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 205827-96-9 | [1][2] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2] |
| Molecular Weight | 276.68 g/mol | [1] |
| Appearance | Solid (form may vary) | [3] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic and Structural Elucidation
Spectroscopic techniques provide a fingerprint of a molecule, confirming its identity and purity. While experimental spectra for this specific compound are not widely published, its structural features suggest characteristic signals in standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a signal for the amide proton (-NH). The aromatic region (typically 7-9 ppm) will be complex due to the substitution patterns. The protons on the nitro- and chloro-substituted ring will be influenced by the strong electron-withdrawing effects of these groups, likely shifting them downfield. The amide proton often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.[5] The carbonyl carbon of the amide group is particularly characteristic and is expected to appear significantly downfield (e.g., >165 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm, with the carbons directly attached to the electronegative chloro and nitro groups showing distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected for:
-
N-H stretch: A moderate to sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong, sharp peak typically in the range of 1650-1680 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).
-
C-Cl stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.[4] Electron ionization (EI) would likely show a prominent molecular ion peak [M]⁺ at m/z 276. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation pathways would involve cleavage of the amide bond.
Authoritative Experimental Protocols
The accurate determination of physicochemical properties is foundational to all further research. The following sections provide detailed, field-proven protocols for characterizing this compound.
Melting Point Determination
Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[6] This protocol ensures an accurate and reproducible measurement.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Crush the solid into a fine powder using a spatula.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[7]
-
Apparatus Insertion: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp).
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[6]
-
Observation: Observe the sample through the magnifying lens.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.
-
Validation: For a highly pure sample, this range should be narrow. A broad range suggests the presence of impurities. Repeat the measurement with a fresh sample to ensure consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The chemical environment of each nucleus in a molecule influences its resonance frequency, providing a unique structural fingerprint.[5] Proper sample preparation is critical to obtain high-resolution spectra free from contaminants and artifacts.
Caption: Workflow for NMR Sample Preparation and Analysis.
Methodology:
-
Sample Weighing: Accurately weigh the required amount of this compound. Typically, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg may be needed for a ¹³C NMR spectrum acquired in a reasonable time.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[4][9] The choice of solvent is critical for sample solubility and to avoid overlapping solvent peaks with analyte signals.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]
-
Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, transfer the solution into a standard 5 mm NMR tube. The filtration step removes any particulate matter that can degrade the spectral resolution.[9] The final solution height should be around 4-5 cm.[5]
-
Acquisition: Insert the labeled NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typically, 16 to 64 scans are sufficient.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical parameter that influences bioavailability and therapeutic effectiveness.[10] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given medium.[10]
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4). The presence of visible, undissolved solid is essential to ensure saturation is reached.[10]
-
Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a shaker bath and agitate at a constant, controlled temperature for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10]
-
Phase Separation: After the incubation period, remove the vials and allow them to stand to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at high speed.[10]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the pelleted solid.
-
Filtration: Filter the collected supernatant through a suitable low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially inflated solubility readings.[10]
-
Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Accurately dilute the filtered supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[11]
References
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- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (2025). BenchChem.
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
- Solubility Test. (n.d.). AxisPharm.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. (2025). BenchChem.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.). Clarion University.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
- Aqueous Solubility Assay. (n.d.). Enamine.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
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- Benzamide, 2-chloro-5-nitro-N-phenyl-. (n.d.). CymitQuimica.
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A Comprehensive Technical Guide to N-(2-chloro-5-nitrophenyl)benzamide (GW9662)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-(2-chloro-5-nitrophenyl)benzamide, a pivotal molecule in biomedical research. More commonly known by its designation GW9662, this compound has been instrumental in elucidating the physiological and pathophysiological roles of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document consolidates critical information regarding its chemical identity, physical properties, synthesis, mechanism of action, and key applications, with a focus on providing researchers with the practical insights necessary for its effective utilization.
Chemical Identity and Properties
This compound is a synthetic compound belonging to the benzanilide class. Its identity is crucial for accurate sourcing, experimental design, and data interpretation.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-5-nitro-N-phenylbenzamide | [1] |
| Common Name | GW9662 | [2][3][4] |
| CAS Number | 22978-25-2 | [2][3][4] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [5] |
| Molecular Weight | 276.67 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 155-156 °C | [2] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM with gentle warming). |
Synthesis of this compound (GW9662)
The synthesis of GW9662 is typically achieved through the acylation of aniline with 2-chloro-5-nitrobenzoyl chloride. This method provides a reliable route to obtaining the target compound with good purity.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is based on established synthetic procedures for benzamides and specific details found for GW9662.[2]
Materials:
-
2-chloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Formation of 2-chloro-5-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation with Aniline
-
Dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate, to afford pure this compound as a white solid.[2]
Caption: Synthetic workflow for this compound (GW9662).
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized GW9662.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.63 (d, 1H, J=2.7 Hz), 8.28 (dd, 1H, J=2.7, 8.9 Hz), 7.81 (br s, 1H), 7.68-7.63 (m, 3H), 7.42 (t, 2H, J=7.9 Hz), 7.23 (t, 1H, J=7.5 Hz).[2] |
| Mass Spectrometry (ES-) | m/z 275.1 ([M-H]⁻).[2] |
| Elemental Analysis | Calculated for C₁₃H₉ClN₂O₃: C, 56.43%; H, 3.28%; N, 10.13%. Found: C, 56.33%; H, 3.30%; N, 10.03%.[2] |
Mechanism of Action: Selective and Irreversible PPARγ Antagonism
The primary and most widely studied application of GW9662 is its function as a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7]
-
Selectivity: GW9662 exhibits high selectivity for PPARγ, with IC₅₀ values of 3.3 nM for PPARγ, 32 nM for PPARα, and 2000 nM for PPARδ.[7] This selectivity allows researchers to probe the specific functions of PPARγ with minimal off-target effects on other PPAR isoforms.
-
Irreversible Inhibition: The antagonistic action of GW9662 is irreversible due to the covalent modification of a specific cysteine residue (Cys285) within the ligand-binding domain of PPARγ.[6][8] This covalent binding effectively and permanently blocks the receptor, preventing its activation by agonists. This irreversible nature makes GW9662 a powerful tool for studying the long-term consequences of PPARγ inhibition.
Caption: Covalent modification of Cys285 in PPARγ by GW9662 leads to irreversible antagonism.
Applications in Research and Drug Development
The unique properties of GW9662 have established it as an indispensable tool in various fields of biomedical research.
-
Oncology: GW9662 is widely used to investigate the role of PPARγ in cancer. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer.[6] It is often used to determine if the anticancer effects of certain compounds are PPARγ-dependent.
-
Inflammation and Immunology: PPARγ is a key regulator of inflammation. GW9662 is employed to block PPARγ activity, thereby allowing researchers to study its role in inflammatory processes and immune cell function. For instance, it has been used to reverse the protective effects of lipopolysaccharide in a model of renal ischemia-reperfusion injury, highlighting the involvement of PPARγ in this process.[6]
-
Metabolic Diseases: As a master regulator of adipogenesis and lipid metabolism, PPARγ is a major target in the study of diseases like obesity and type 2 diabetes. GW9662 is used to antagonize PPARγ function to better understand its role in these metabolic pathways.[2]
-
Agrochemicals: The benzanilide scaffold is also found in some agrochemicals, and derivatives of this compound may be explored for potential herbicidal or pesticidal activities.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as causing serious eye irritation and may cause an allergic skin reaction.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (safety glasses or goggles), and a lab coat.[3]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area. Wash hands thoroughly after handling.[3]
-
Storage: Store in a dry, dark place at 0 - 4 °C for short-term storage or -20 °C for long-term storage.[3]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound. [3]
Conclusion
This compound (GW9662) is a powerful and selective tool for the study of PPARγ. Its well-defined chemical properties, established synthetic route, and specific mechanism of action make it an invaluable reagent for researchers in oncology, immunology, and metabolic disease. A thorough understanding of its characteristics and proper handling are paramount to its effective and safe use in the laboratory.
References
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GW9662 | CAS#:22978-25-2. Chemsrc. (2025-08-25). Available at: [Link]
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Synthesis and evaluation of 18F-labeled PPARγ antagonists. Vasdev, N., et al. (2009). Nuclear Medicine and Biology. Available at: [Link]
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22978-25-2 | GW9662. BioChemPartner. Available at: [Link]
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2-Chloro-5-nitrobenzanilide | C13H9ClN2O3 | CID 644213. PubChem. Available at: [Link]
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PPARGC1A Gene - GeneCards | PRGC1 Protein. GeneCards. Available at: [Link]
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The PPARγ antagonist 2-chloro-5-nitro-N-phenylbenzamide (GW9662) triggers PLIN2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 macrophages. ResearchGate. (2021). Available at: [Link]
-
The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages. PubMed. (2020). Available at: [Link]
-
Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides. ResearchGate. (2008). Available at: [Link]
-
The selective PPAR antagonist GW9662 reverses the protection of LPS in a model of renal ischemia-reperfusion. ResearchGate. (2005). Available at: [Link]
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An In-depth Technical Guide to N-(2-chloro-5-nitrophenyl)benzamide: Molecular Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(2-chloro-5-nitrophenyl)benzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its molecular structure, provide a detailed, field-proven synthesis protocol, and explore its potential as a modulator of critical cellular pathways in the context of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it an ideal scaffold for designing molecules that can effectively interact with biological targets. The subject of this guide, this compound, combines this privileged scaffold with key substituents—a chloro group and a nitro group—that modulate its electronic properties and reactivity, making it a valuable precursor for the synthesis of novel bioactive compounds.[1] This compound serves as a critical building block in the development of new therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1]
Molecular Structure and Formula
The molecular identity of this compound is defined by its unique arrangement of atoms, which dictates its physicochemical properties and biological activity.
Molecular Formula and Weight
The chemical formula for this compound is C₁₃H₉ClN₂O₃ . This corresponds to a molecular weight of approximately 276.68 g/mol .
Structural Representation
The molecule consists of a benzoyl group attached to a 2-chloro-5-nitroaniline moiety through an amide linkage.
Sources
Unveiling the Therapeutic Potential of N-(2-chloro-5-nitrophenyl)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the promising biological activities of N-(2-chloro-5-nitrophenyl)benzamide derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a cohesive analysis of the existing research, highlighting the therapeutic potential of this chemical scaffold in antimicrobial, anticancer, and anti-inflammatory applications. The guide delves into the synthesis, proposed mechanisms of action, and relevant in vitro data, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects[1]. The this compound core, in particular, serves as a versatile intermediate for synthesizing novel therapeutic agents. The presence of the chloro and nitro functional groups on one of the phenyl rings significantly influences the molecule's electronic properties and reactivity, making it a compelling candidate for further derivatization and biological evaluation[2]. This guide will systematically explore the current understanding of these derivatives and their potential to address unmet medical needs.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzamide derivatives have shown considerable promise in this area, and the unique structural features of N-(2-chloro-5-nitrophenyl)benzamides suggest a strong potential for potent antibacterial and antifungal activity.
Proposed Mechanisms of Antimicrobial Action
While direct mechanistic studies on this compound derivatives are limited, the well-documented activities of related nitroaromatic compounds provide valuable insights. The primary proposed mechanism centers on the bioreduction of the nitro group by bacterial nitroreductases. This enzymatic process generates reactive nitrogen species (RNS) and reactive oxygen species (ROS), which induce significant oxidative stress within the bacterial cell. This surge in reactive species can lead to widespread damage of critical biomolecules, including DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability[3][4].
Another plausible mechanism, observed in some nitro-containing compounds, is the protonophoric effect. These molecules can transport protons across the bacterial cell membrane, disrupting the crucial proton motive force. This dissipation of the proton gradient interferes with ATP synthesis and other essential cellular processes, leading to bacterial cell death[4].
Diagram: Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of this compound derivatives.
In Vitro Antimicrobial Activity Data
Direct MIC (Minimum Inhibitory Concentration) values for this compound derivatives are not extensively reported in the literature. However, studies on structurally similar compounds provide a strong rationale for their investigation. For instance, a study on N-benzamide derivatives demonstrated significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL[1]. Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported MIC values ranging from 2.5 to 5.0 mg/mL against Gram-positive bacteria[5]. Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)[6].
Table 1: Antimicrobial Activity of Structurally Related Benzamide Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-Benzamide derivatives | Bacillus subtilis | 6.25 | [1] |
| Escherichia coli | 3.12 | [1] | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel benzamide derivatives.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity: Targeting Proliferation and Survival of Cancer Cells
The this compound scaffold is a promising starting point for the development of novel anticancer agents. Research on structurally related compounds has revealed multiple potential mechanisms of action against various cancer cell types.
Proposed Mechanisms of Anticancer Action
The anticancer potential of this class of compounds can be attributed to several mechanisms, primarily inferred from studies on analogous structures.
-
Mitochondrial Uncoupling: A prominent example is the anthelmintic drug Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), which is structurally similar to the core of interest. Niclosamide acts as a protonophore, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately triggering apoptosis in cancer cells[7].
-
Induction of Cell Cycle Arrest and Apoptosis: Derivatives incorporating the 2-chloro-benzamide moiety have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This is often accompanied by the downregulation of key cell cycle proteins like Cyclin B1 and CDK1, and the upregulation of tumor suppressor proteins such as p53 and p21[8].
-
Inhibition of Drug Efflux Pumps: A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCG2. Certain benzamide derivatives have demonstrated the ability to inhibit the efflux activity of ABCG2, thereby restoring the efficacy of conventional chemotherapeutic drugs in resistant cancer cell lines[9].
Diagram: Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of this compound derivatives.
In Vitro Anticancer Activity Data
Table 2: Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-quinoline-benzamide derivatives | HepG2 (Liver) | 1.5 - 5.0 | [8] |
| SK-OV-3 (Ovarian) | 2.1 - 8.3 | [8] | |
| NCI-H460 (Lung) | 1.8 - 6.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzamide-based compounds have emerged as promising anti-inflammatory agents, and the this compound scaffold presents an opportunity for the development of novel therapeutics in this area.
Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of this class of compounds are likely mediated through the inhibition of key enzymes in the inflammatory pathway.
-
COX-2 Inhibition: Many benzimidazole derivatives, which can be synthesized from chloro-nitrobenzoic acids, exhibit selective inhibition of cyclooxygenase-2 (COX-2)[10]. COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[11].
-
Inhibition of Prostaglandin E2 (PGE2) Synthesis: Some N-phenylbenzamide derivatives have been shown to potently inhibit the synthesis of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin[12].
Diagram: Anti-inflammatory Mechanism via COX-2 Inhibition
Caption: Proposed anti-inflammatory mechanism via inhibition of the COX-2 pathway.
In Vitro Anti-inflammatory Activity Data
As with other biological activities, direct data for this compound derivatives is limited. However, related compounds have shown significant anti-inflammatory potential.
Table 3: Anti-inflammatory Activity of Structurally Related Benzamide Derivatives
| Compound Class | Assay | IC₅₀ (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04 - 0.07 | [5] |
Experimental Protocol: In Vitro Protease Inhibition Assay
This assay measures the ability of a compound to inhibit protease activity, a hallmark of inflammation.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test this compound derivative at various concentrations.
-
Include a control without the test compound.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 5 minutes.
-
-
Substrate Addition:
-
Add bovine serum albumin (BSA) as a substrate to the reaction mixture.
-
Incubate for an additional 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding perchloric acid.
-
-
Centrifugation and Absorbance Measurement:
-
Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.
-
Calculate the percentage of protease inhibition and determine the IC₅₀ value.
-
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through standard amide bond formation reactions. A general and adaptable protocol is provided below.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
General Synthesis Protocol
-
Activation of Carboxylic Acid:
-
Dissolve the desired substituted benzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC, DCC) and an activator (e.g., HOBt, DMAP).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
-
Amide Bond Formation:
-
Add 2-chloro-5-nitroaniline to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. While direct research on this specific class of derivatives is still in its early stages, the substantial body of evidence from structurally related compounds strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise mechanisms of action for the most potent compounds will be crucial for their further development. The versatility of this scaffold, coupled with the insights provided in this guide, should encourage further exploration of its therapeutic potential, with the ultimate goal of developing novel and effective treatments for a range of human diseases.
References
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023).
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023).
- Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2015).
-
Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. (2022). PubMed Central. [Link]
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Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives. (2018). ResearchGate. [Link]
-
Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). MDPI. [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed. [Link]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021).
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2019). ResearchGate. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). PubMed Central. [Link]
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Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C]... (2021). ResearchGate. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2014). PubMed Central. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). MDPI. [Link]
-
In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2022). Taylor & Francis Online. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). ACS Publications. [Link]
-
Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2009). PubMed. [Link]
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2022). MDPI. [Link]
-
Synthesis, characterization and biological evaluation of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives. (2016). ResearchGate. [Link]
-
Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. (2020). PubMed Central. [Link]
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An In-depth Technical Guide to the Synthesis of Benzamide Analogues
Foreword: The Enduring Significance of the Benzamide Scaffold
The benzamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence is a testament to its unique combination of properties: a rigid aromatic ring providing a defined vector for substituent placement, and an amide linkage that is both exceptionally stable and a superb hydrogen bond donor/acceptor. This allows benzamide analogues to engage in highly specific interactions with biological targets, leading to their use in a vast array of pharmaceuticals, from antipsychotics and antiemetics to anticancer agents and analgesics.[1][2] The challenge and art of the synthetic chemist lie in the efficient and controlled construction of this critical functional group, often within the context of complex, polyfunctional molecules. This guide moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations that guide the selection of a synthetic route, empowering researchers to make informed, causality-driven decisions in their own work.
Chapter 1: Foundational Strategies: The Acid Activation Paradigm
The most common approach to amide bond formation is the reaction between a carboxylic acid and an amine. However, a direct thermal condensation requires prohibitively high temperatures (>180 °C), which are incompatible with most functionalized molecules.[1][3] The core principle of most foundational methods, therefore, is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
The Acyl Chloride Method: A Classic, High-Reactivity Approach
The conversion of a benzoic acid derivative to its corresponding acyl chloride is one of the oldest and most direct methods for activating the carboxyl group.[] The high electrophilicity of the acyl chloride carbonyl carbon makes it exceedingly reactive towards amine nucleophiles.
Causality and Mechanistic Insight: The reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a -Cl. The chloride is an excellent leaving group, and its electron-withdrawing nature makes the carbonyl carbon highly susceptible to nucleophilic attack. The reaction with an amine is typically rapid and often exothermic.[] An equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct generated during the amidation step, driving the reaction to completion.
Diagram 1: Workflow for Benzamide Synthesis via the Acyl Chloride Route.
Field-Proven Protocol: Synthesis of N-Aryl Benzamides [5]
-
Acid Chloride Formation: A mixture of the desired benzoic acid (1.0 eq), thionyl chloride (1.0 eq), and a catalytic amount of DMF is refluxed for 2 hours.
-
Solvent Removal: The reaction mixture is evaporated to dryness. Toluene is added and subsequently evaporated to remove residual thionyl chloride, yielding the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent like CH₂Cl₂ and cooled to 0°C in an ice bath.
-
Amine Addition: The desired amine (1.0 eq) is added dropwise to the solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 8 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The solvent is removed in vacuo. The crude residue is extracted with ethyl acetate, washed sequentially with water and brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography.[5]
Coupling Reagents: The Workhorse of Modern Amide Synthesis
To circumvent the often harsh conditions of acyl chloride formation, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ under mild conditions, generating a reactive intermediate that is immediately consumed by the amine present in the reaction mixture.[6] This is the most frequently used method in pharmaceutical drug discovery.[7]
Causality and Mechanistic Insight: Coupling reagents fall into several classes (carbodiimides, phosphonium, uronium/guanidinium salts), but the principle is the same. They react with the carboxylate to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides like DCC or EDC).[8] This intermediate is an excellent electrophile. However, it can also be susceptible to side reactions, including racemization if the acid has a chiral center at the α-position.
To mitigate these side reactions and increase reaction rates, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed. These additives act as nucleophilic catalysts, intercepting the initial active intermediate to form a more stable but still highly reactive activated ester. This new intermediate is less prone to racemization and reacts cleanly with the amine to provide the desired amide.
Diagram 2: Mechanism of Carbodiimide Coupling with an Additive.
Data Presentation: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages | Cost |
| DCC | Carbodiimide | Inexpensive, effective | Potent skin sensitizer, urea byproduct is insoluble and can complicate purification[8] | Low |
| EDC·HCl | Carbodiimide | Water-soluble urea byproduct (easily removed by aqueous workup)[9][10] | More expensive than DCC, hygroscopic | Medium |
| HATU | Uronium | Very fast reaction rates, low racemization, effective for hindered substrates[6] | Expensive, generates potentially explosive benzotriazole byproducts | High |
| PyBOP | Phosphonium | Similar to HATU in effectiveness, stable solid[6][10] | Generates phosphine oxide byproducts, relatively high cost | High |
| T3P | Phosphonic Anhydride | High reactivity, clean reaction profile, byproducts are water-soluble[6] | Often requires a base, can be viscous and difficult to handle | Medium |
Chapter 2: Synthesis via Molecular Rearrangement
Certain classical name reactions provide elegant, albeit less common, pathways to benzamides through intramolecular rearrangements. These methods are powerful for specific substrate classes and offer unique synthetic disconnections.
The Beckmann Rearrangement
The Beckmann rearrangement transforms an oxime into an amide, typically under acidic conditions.[11][12] For benzamide synthesis, this involves the rearrangement of an acetophenone oxime or a related ketoxime.
Causality and Mechanistic Insight: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid (H₂SO₄, PCl₅).[13] The departure of this leaving group (water) creates an electron-deficient nitrogen atom. This triggers a concerted 1,2-migration of the group that is anti-periplanar to the leaving group from the carbon to the nitrogen.[11] The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. The stereospecificity of the migration is a key feature of this reaction.
Diagram 3: Simplified Mechanism of the Beckmann Rearrangement.
Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime
-
Oxime Preparation: Acetophenone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate to form the corresponding oxime. The product is isolated and purified.[14]
-
Catalyst Preparation: A reaction accelerator, such as polyphosphoric acid (PPA) or fuming sulfuric acid, is prepared.[13][15]
-
Rearrangement: The purified acetophenone oxime is added portion-wise to the pre-heated acid catalyst (e.g., PPA at 100-120 °C) with vigorous stirring.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), the hot mixture is carefully poured onto crushed ice, causing the amide product to precipitate.
-
Isolation: The solid product is collected by filtration, washed thoroughly with cold water and dilute sodium bicarbonate solution to remove residual acid, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure acetanilide.
The Schmidt Reaction
The Schmidt reaction provides a direct route to amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[16][17] It can also convert carboxylic acids directly into amines, which is a competing pathway.[18]
Causality and Mechanistic Insight: For a ketone substrate, the reaction begins with the acid-catalyzed addition of hydrazoic acid to the carbonyl, forming an azidohydrin intermediate. Similar to the Beckmann rearrangement, a protonated intermediate eliminates water to form a diazoiminium ion. This intermediate undergoes a 1,2-rearrangement with the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction. The resulting nitrilium ion is hydrolyzed to the amide.[16]
Chapter 3: Modern Catalytic and Atom-Economical Methods
Driven by the principles of green chemistry, modern synthetic efforts focus on minimizing waste and maximizing efficiency. Catalytic methods that avoid stoichiometric activating agents are at the forefront of this movement.
Catalytic Direct Amidation
This approach aims to achieve the ideal transformation—the direct coupling of a carboxylic acid and an amine with only water as the byproduct—under mild, catalytic conditions.[19]
Causality and Mechanistic Insight: Various catalysts, particularly those based on boron (e.g., arylboronic acids) and certain transition metals (e.g., Ti, Zr), have been shown to facilitate this reaction.[1][10][19] With boronic acid catalysts, the proposed mechanism involves the formation of a mixed anhydride between the boronic acid and the carboxylic acid. This intermediate is more reactive towards the amine than the parent carboxylic acid. The catalyst is regenerated in a cycle that formally removes water. These reactions often require elevated temperatures and a means of removing water (e.g., Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the product.
C-H Activation and Amidation
Transition-metal-catalyzed C–H activation is a powerful strategy that forges C-N bonds by directly functionalizing an otherwise inert C-H bond, typically on an aromatic ring.[20] This represents a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials like aryl halides.
Causality and Mechanistic Insight: These reactions typically employ a directing group on the substrate that coordinates to a metal center (e.g., Pd, Co, Ru), positioning it in close proximity to a specific C-H bond (often at the ortho position).[21][22] This leads to the formation of a metallacyclic intermediate in a key C-H activation step. This intermediate can then react with an "amidation agent" (such as a dioxazolone) to form the C-N bond and regenerate the catalyst. This method offers exceptional atom economy and provides access to novel benzamide analogues from simple, readily available arenes.[20]
Chapter 4: Building Complexity with Multicomponent Reactions (MCRs)
Multicomponent reactions are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. They are exceptionally powerful for rapidly generating libraries of structurally diverse analogues.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the quintessential MCR for producing peptide-like structures. It combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[23][24]
Causality and Mechanistic Insight: The reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is then trapped intramolecularly by the carboxylate anion. A final, irreversible Mumm rearrangement of this adduct yields the stable di-amide product.[25] The speed and efficiency of this reaction in assembling complex products from simple building blocks are remarkable.
The Passerini Three-Component Reaction (P-3CR)
Discovered a century ago, the Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide, which yields an α-acyloxy carboxamide.[26][27]
Causality and Mechanistic Insight: Unlike the Ugi reaction, the Passerini reaction does not involve an amine. The mechanism is thought to involve hydrogen bonding between the carbonyl compound and the carboxylic acid, which activates the carbonyl for nucleophilic attack by the isocyanide.[27] The resulting nitrilium intermediate is trapped by the carboxylate, leading to the final product. This reaction is a highly efficient method for creating ester and amide functionalities simultaneously.
Diagram 4: Comparison of Ugi and Passerini Multicomponent Reactions.
Chapter 5: Strategic Synthesis Design
The choice of synthetic method is not arbitrary; it is a strategic decision based on a multi-faceted analysis of the target molecule and project goals.
-
For robust, large-scale synthesis of simple analogues: The acyl chloride method offers a cost-effective and high-yielding route, provided the substrate lacks sensitive functional groups.[]
-
For medicinal chemistry and discovery: Coupling reagents , especially EDC with additives like HOBt or Oxyma, provide the most versatile, reliable, and mild conditions for a wide range of substrates, prioritizing successful synthesis over cost.[7][9]
-
When starting from ketones or seeking unconventional disconnections: The Beckmann or Schmidt rearrangements can be powerful, though they are more substrate-specific and may require harsh conditions or hazardous reagents.[11][16]
-
For green chemistry and process development: Catalytic direct amidation is an attractive goal, minimizing waste streams, though catalyst optimization may be required.[19]
-
For late-stage functionalization or novel analogue design: C-H activation provides unparalleled efficiency and the ability to modify complex scaffolds without lengthy de novo synthesis.[20]
-
For rapid library synthesis and diversity generation: Multicomponent reactions like the Ugi and Passerini are unmatched in their ability to quickly generate a multitude of analogues from a set of basic building blocks.[25][26]
By understanding the causality behind each method—the nature of the activated intermediate, the driving force of the reaction, and the potential for side reactions—the research scientist can navigate the synthetic landscape with confidence and precision.
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The Multifaceted Mechanisms of Nitrobenzamide Compounds in Biological Systems: A Technical Guide for Researchers
Introduction: The Versatility of the Nitrobenzamide Scaffold
Nitrobenzamide derivatives represent a compelling class of small molecules that have garnered significant attention in medicinal chemistry and drug development. The incorporation of a nitro group onto the benzamide scaffold gives rise to a remarkable diversity of biological activities, ranging from anticancer and antimicrobial to antipsychotic effects.[1] This guide provides an in-depth exploration of the core mechanisms of action through which nitrobenzamide compounds exert their effects on biological systems. We will delve into their roles as inhibitors of histone deacetylases (HDACs), antagonists of dopamine receptors, hypoxia-activated prodrugs, and inhibitors of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also practical, field-proven insights into the experimental methodologies used to investigate these mechanisms.
Part 1: Histone Deacetylase (HDAC) Inhibition: Epigenetic Modulation by Nitrobenzamides
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression. In various cancers, the dysregulation of HDAC activity is a common feature, leading to the silencing of tumor suppressor genes.[2][3] Nitrobenzamide-containing compounds have emerged as a promising class of HDAC inhibitors, capable of reactivating silenced genes and inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mechanism of HDAC Inhibition
The primary mechanism by which many benzamide-based compounds, including certain nitrobenzamides, inhibit HDACs involves the chelation of the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme.[2] This interaction is typically mediated by a zinc-binding group (ZBG) on the inhibitor. For many benzamide derivatives, the ortho-amino group of an N-(2-aminophenyl)benzamide moiety serves as the ZBG.[4][5] The inhibitor occupies the catalytic tunnel of the HDAC enzyme, with a "linker" region connecting the ZBG to a "cap" group that interacts with residues on the rim of the active site.[6] This binding prevents the natural substrate from accessing the active site, thereby inhibiting deacetylation.
Structure-Activity Relationship (SAR) of Benzamide-Based HDAC Inhibitors
The potency and selectivity of benzamide-based HDAC inhibitors are intricately linked to their chemical structure. Key SAR insights include:
-
Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide scaffold is a well-established ZBG for potent class I HDAC inhibition.[4][5] Modifications to this group can significantly impact activity.
-
Linker Region: The length and composition of the linker that connects the ZBG to the cap group are critical for optimal positioning within the HDAC active site.
-
Cap Group: The cap group, which interacts with the surface of the enzyme, plays a crucial role in determining isoform selectivity and overall potency. Aromatic and heteroaromatic cap groups are common. For instance, compound 7j , a benzamide derivative, demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3, with its specific cap group contributing to this activity.[2]
Quantitative Analysis of HDAC Inhibition
The inhibitory potency of nitrobenzamide and related benzamide derivatives against various HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for some benzamide-based HDAC inhibitors.
| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7b | H | NH2 | 1 | >10 | >10 | >10 | [2] |
| 7e | H | NH2 | 2 | >10 | >10 | >10 | [2] |
| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 | [2] |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 | [2] |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 | [2] |
Key Findings: As illustrated in the table, subtle structural modifications can dramatically alter inhibitory activity. Compound 7j emerged as a particularly potent inhibitor of class I HDACs, with activity comparable to the known HDAC inhibitor, Entinostat.[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of nitrobenzamide compounds against specific HDAC isoforms. The causality behind the choice of a fluorometric assay lies in its high sensitivity and suitability for high-throughput screening.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4
-
Test nitrobenzamide compounds dissolved in DMSO
-
Trichostatin A (TSA) or SAHA (as a positive control and stop solution component)
-
Trypsin solution (1 mg/ml in 1 mM HCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test nitrobenzamide compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Add the recombinant HDAC enzyme to the wells of the microplate. Then, add the diluted test compounds or DMSO (vehicle control) to the respective wells. Incubate for 5-15 minutes at 37°C to allow for inhibitor-enzyme binding. The pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. The final substrate concentration should be at or near its Km value for the specific HDAC isoform to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-90 minutes), allowing the deacetylation reaction to proceed. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the reaction by adding a solution containing a potent HDAC inhibitor (like SAHA) and trypsin. The HDAC inhibitor halts further deacetylation, while trypsin cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[2] This two-step development process is chosen to separate the enzymatic reaction from the fluorescence generation, providing a more controlled and accurate measurement.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~430 nm.[2]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Dopamine Receptor Antagonism: Modulating Neurotransmission
Substituted benzamides are a well-established class of drugs that act as antagonists at dopamine receptors, particularly the D2-like family (D2, D3, and D4).[7][8] These compounds are widely used as antipsychotics and antiemetics. The nitro group in nitrobenzamide derivatives can influence their pharmacokinetic and pharmacodynamic properties, including their ability to cross the blood-brain barrier and their affinity for dopamine receptors.
Mechanism of Dopamine Receptor Antagonism
Dopamine antagonists function by binding to dopamine receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, dopamine.[7] This blockade of dopaminergic neurotransmission is the basis for their therapeutic effects in conditions like schizophrenia, which is associated with a hyperdopaminergic state in certain brain regions. The "atypical" profile of some benzamide antipsychotics is often attributed to their specific affinities for different dopamine receptor subtypes and their interactions with other neurotransmitter systems, such as serotonin receptors.[9]
Selectivity for Dopamine Receptor Subtypes
The clinical efficacy and side-effect profile of benzamide antipsychotics are closely related to their binding affinities for different dopamine receptor subtypes. For example, high affinity for D2 receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects, while antagonism of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects. Some newer benzamides exhibit higher affinity for D3 and D4 receptors, which may contribute to their atypical properties and improved side-effect profiles.[10]
Quantitative Analysis of Dopamine Receptor Binding
The affinity of nitrobenzamide compounds for dopamine receptors is determined through radioligand binding assays, which measure the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |
| Haloperidol | 0.28 | 0.53 | 4.4 | [1] |
| Spiperone | - | - | - | [11] |
| Amisulpride | - | - | - | [12] |
| YM-43611 | 230 | 21 | 2.1 | [10] |
Note: Data for specific nitrobenzamide compounds is limited in publicly available literature. The table includes representative data for other benzamide and related dopamine antagonists for comparative purposes. YM-43611 is a notable example of a benzamide derivative with high affinity and selectivity for D4 and D3 receptors over D2 receptors.[10]
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a standard method for determining the Ki of a test compound for the dopamine D2 receptor. The choice of a radioligand binding assay is based on its ability to directly measure the interaction between a ligand and its receptor, providing a quantitative measure of affinity.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test nitrobenzamide compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or sulpiride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + various concentrations of the test nitrobenzamide compound).
-
Incubation: Add the cell membrane preparation, the test compound or non-specific binding control, and the radioligand to the wells. The order of addition can be optimized, but typically the unlabeled compounds are added before the radioligand. Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8] The choice of incubation time and temperature is critical to ensure that the binding has reached a steady state.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The speed of this step is important to minimize dissociation of the radioligand from the receptor.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand. The use of ice-cold buffer slows down the dissociation rate of the radioligand-receptor complex during the washing steps.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 3: Hypoxia-Activated Prodrugs: Targeting the Tumor Microenvironment
Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional radiation and chemotherapy. Nitroaromatic compounds, including nitrobenzamides, can be designed as hypoxia-activated prodrugs (HAPs).[13][14] These compounds are relatively non-toxic in well-oxygenated normal tissues but are selectively activated to cytotoxic agents in the hypoxic environment of tumors.
Mechanism of Hypoxic Activation
The mechanism of action of nitroaromatic HAPs relies on the enzymatic reduction of the nitro group. In hypoxic conditions, one-electron reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group to a nitro radical anion.[6] In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form nitroso, hydroxylamino, and ultimately amino metabolites.[13] These reduced species are often highly reactive and can induce cellular damage through various mechanisms, including DNA cross-linking and the generation of reactive oxygen species.
Visualization of Hypoxic Activation
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A Senior Application Scientist's Guide to N-(2-chloro-5-nitrophenyl)benzamide: A Cornerstone Intermediate in Modern Synthesis
Abstract
N-(2-chloro-5-nitrophenyl)benzamide is a pivotal intermediate compound whose strategic importance in organic synthesis cannot be overstated. Its unique molecular architecture, featuring an amide linkage flanked by a synthetically versatile chlorinated and nitrated aromatic ring, renders it a powerful building block for a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its critical role in constructing high-value molecular scaffolds for the pharmaceutical and agrochemical industries. We will delve into the causality behind key transformations, provide field-tested experimental protocols, and illuminate the pathways that make this intermediate an indispensable tool for researchers, chemists, and drug development professionals.
Core Concepts: The Molecular Utility of this compound
At its core, the utility of this compound stems from the orthogonal reactivity of its functional groups. The molecule possesses three primary reaction sites:
-
The Nitro Group: An electron-withdrawing group that can be readily reduced to a primary amine. This transformation is fundamental, as it unlocks the pathway to forming heterocyclic systems, most notably benzimidazoles.
-
The Chloro Group: A halogen atom positioned on the phenyl ring, making it an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-nitrogen bonds.
-
The Amide Bond: While generally stable, the amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are often crucial in the final biological activity of the target molecules.
This trifecta of reactivity allows chemists to perform sequential, chemoselective modifications, building molecular complexity in a controlled and predictable manner. The compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents, as well as in the formulation of potent pesticides and herbicides.[1]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 205827-96-9 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₃ | [1] |
| Molecular Weight | 276.68 g/mol | [1] |
| Appearance | Pale yellow to off-white solid | Generic observation |
| Storage | Store at 0-8°C, sealed in dry conditions | [1][2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the carbon attached to the chloro group and those in the nitro-substituted ring showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis of the Core Intermediate
The most common and efficient method for synthesizing this compound is the acylation of 2-chloro-5-nitroaniline with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Workflow: Synthesis of this compound
Caption: Synthesis via acylation of 2-chloro-5-nitroaniline.
Experimental Protocol: Acylation of 2-Chloro-5-nitroaniline
This protocol is a representative procedure adapted from general methods for N-benzamide synthesis.[3]
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitroaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred suspension. The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like DCM or ethyl acetate.[4] The aqueous wash removes the hydrochloride salt of the base and any remaining water-soluble impurities.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Key Transformations and Applications in Synthesis
The true value of this compound is realized in its subsequent transformations, which serve as entry points to valuable molecular scaffolds.
Gateway to Anilines: Reduction of the Nitro Group
The reduction of the nitro group to an amine is arguably the most critical first step in leveraging this intermediate. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, drastically altering the molecule's reactivity profile.
Workflow: Nitro Group Reduction
Caption: Common methods for the reduction of the nitro group.
Causality in Reagent Selection: The choice of reducing agent is dictated by the presence of other functional groups in the molecule (chemoselectivity).
-
Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many functional groups. It proceeds via a series of single-electron transfers.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method where the only byproduct is water. However, it may not be suitable if other reducible groups (like alkenes or alkynes) are present, or if the chloro group is susceptible to hydrogenolysis.
-
Iron in Acidic Media (Fe/NH₄Cl): An economical and effective method often used in industrial-scale synthesis.[5]
Experimental Protocol: Nitro Reduction using SnCl₂
-
Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl) to the flask.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Isolation: Filter the mixture through a pad of Celite to remove the inorganic salts. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-(5-amino-2-chlorophenyl)benzamide.
Constructing the Benzimidazole Scaffold
The product from the nitro reduction, an o-phenylenediamine derivative, is the direct precursor to the medicinally vital benzimidazole scaffold.[6] Benzimidazoles are key components in a wide range of pharmaceuticals, including proton pump inhibitors, anthelmintics, and antiviral agents.[6] The synthesis involves the condensation of the diamine with an aldehyde, followed by cyclization and oxidation.
Workflow: From Intermediate to Benzimidazole
Caption: The synthetic pathway to benzimidazole derivatives.
Experimental Protocol: Phillips-Ladenburg Benzimidazole Synthesis
This protocol is a representative procedure for benzimidazole synthesis.[7]
-
Setup: Combine N-(5-amino-2-chlorophenyl)benzamide (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a solvent like dimethoxyethane or ethanol.
-
Condensation: Stir the mixture at room temperature or with gentle heating to form the Schiff base intermediate.
-
Cyclization/Oxidation: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or simply expose the reaction to air while refluxing, to facilitate the cyclization and subsequent aromatization to the benzimidazole ring.[7] Reflux the mixture for 4-48 hours.
-
Isolation: After cooling, the product often precipitates from the solution. It can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified.
-
Purification: The crude product is typically purified by column chromatography or recrystallization to yield the desired 2-substituted benzimidazole derivative.
Diversification via Cross-Coupling Reactions
The chloro group on the aromatic ring provides a powerful handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various substituents, which is highly advantageous in drug discovery for building structure-activity relationships (SAR).
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid).[8] It is a robust method for synthesizing biaryl compounds or introducing alkyl/vinyl groups. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a phosphine ligand, and a base.[9]
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the aryl chloride with a primary or secondary amine.[10][11] It is one of the most powerful methods for synthesizing complex anilines and has wide functional group tolerance. The catalyst system typically consists of a palladium precursor and a sterically hindered phosphine ligand.[12]
Workflow: Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BippyPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).[12]
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.
-
Solvent: Add a dry, deoxygenated solvent, such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours. The sterically hindered ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting for aryl chlorides.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired C-N coupled product.
Safety and Handling
While this compound is a valuable reagent, proper handling is essential. The precursor, 2-chloro-5-nitrobenzoic acid, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[13] Similar hazards should be anticipated for its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a testament to the power of strategic molecular design. Its functional group arrangement provides a robust and versatile platform for synthetic chemists to build complex and diverse molecular architectures. Through controlled transformations—nitro reduction to access anilines, subsequent cyclization to form benzimidazoles, and cross-coupling reactions to introduce further diversity—this intermediate serves as a critical gateway to a multitude of high-value compounds. For professionals in drug discovery and agrochemical development, mastering the chemistry of this intermediate is not just an academic exercise; it is a practical necessity for innovation and the creation of novel, effective chemical entities.
References
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])
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Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. (URL: [Link])
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Preparation of 2-chloro-5-nitrobenzoic acid - PrepChem.com. (URL: [Link])
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The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])
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Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. (URL: [Link])
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Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... - ResearchGate. (URL: [Link])
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google P
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
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2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL: [Link])
-
Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])
-
Reduction of Nitro Groups - YouTube. (URL: [Link])
-
Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (URL: [Link])
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (URL: [Link])
-
Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde - Valsynthese SA. (URL: [Link])
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Spectroscopic Profile of N-(2-chloro-5-nitrophenyl)benzamide: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for N-(2-chloro-5-nitrophenyl)benzamide, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes data from analogous structures—principally 2-chloro-5-nitroaniline and benzoyl chloride—to generate a reliable, predicted spectroscopic profile. This document is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral features.
Introduction
This compound is a substituted aromatic amide with significant potential in organic synthesis. Its structure, comprising a benzoyl group attached to a 2-chloro-5-nitroaniline moiety, makes it a valuable precursor for various bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for confirming its synthesis, assessing its purity, and for its application in further chemical transformations. This guide provides a detailed, predictive analysis of its spectral data.
Molecular Structure and Predicted Spectroscopic Workflow
The workflow for the spectroscopic characterization of this compound is a multi-faceted approach, integrating NMR, IR, and MS techniques to provide a holistic understanding of the molecule's structure and purity.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent parts: the 2-chloro-5-nitrophenyl group and the benzoyl group.
Theoretical Principles
The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield). The amide (NH) proton's chemical shift is highly variable and can be influenced by solvent, concentration, and temperature.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | Amide (N-H) | The amide proton is expected to be a broad singlet and significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl and aromatic rings. |
| ~8.8 | Doublet | 1H | H-6' | This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic protons on the nitrophenyl ring. |
| ~8.2 | Doublet of doublets | 1H | H-4' | This proton is meta to the nitro group and ortho to the chloro group, leading to a downfield shift. |
| ~7.9 | Doublet | 2H | H-2, H-6 | These protons on the benzoyl ring are ortho to the carbonyl group and are expected to be downfield. |
| ~7.6 | Triplet | 1H | H-4 | This proton is para to the carbonyl group on the benzoyl ring. |
| ~7.5 | Triplet | 2H | H-3, H-5 | These protons are meta to the carbonyl group on the benzoyl ring. |
| ~7.7 | Doublet | 1H | H-3' | This proton is ortho to the chloro group and will be shifted downfield. |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent used.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Theoretical Principles
The chemical shifts of carbon atoms are also influenced by their electronic environment. Carbons attached to electronegative atoms or electron-withdrawing groups will be deshielded and appear at higher chemical shifts. Carbonyl carbons are typically found in the range of 160-180 ppm.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the amide is expected in this region. |
| ~148 | C-5' | Carbon bearing the nitro group, significantly deshielded. |
| ~140 | C-1' | Carbon attached to the amide nitrogen. |
| ~134 | C-1 | Quaternary carbon of the benzoyl ring. |
| ~132 | C-4 | Para carbon of the benzoyl ring. |
| ~130 | C-3' | Carbon adjacent to the chloro-substituted carbon. |
| ~129 | C-2, C-6 | Ortho carbons of the benzoyl ring. |
| ~128 | C-3, C-5 | Meta carbons of the benzoyl ring. |
| ~125 | C-6' | Carbon adjacent to the nitro-substituted carbon. |
| ~122 | C-4' | Carbon between the chloro and nitro-substituted carbons. |
| ~120 | C-2' | Carbon bearing the chloro group. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Theoretical Principles
Different functional groups vibrate at characteristic frequencies. The IR spectrum provides a "fingerprint" of the molecule. Key expected vibrations for this compound include the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3300 | N-H Stretch | Typical for a secondary amide. |
| ~1660 | C=O Stretch (Amide I) | Strong absorption characteristic of the amide carbonyl. |
| ~1580 | N-H Bend (Amide II) | Characteristic amide absorption. |
| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Strong absorptions indicative of the nitro group. |
| ~3100-3000 | Aromatic C-H Stretch | Characteristic of C-H bonds on the aromatic rings. |
| ~1600-1450 | Aromatic C=C Stretch | Multiple bands are expected in this region. |
| ~750 | C-Cl Stretch | Expected for the chloro-substituted aromatic ring. |
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Theoretical Principles
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: An electron multiplier.
Predicted MS Data and Interpretation
The molecular weight of this compound (C₁₃H₉ClN₂O₃) is 276.68 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 276, with an M+2 peak at m/z 278 with approximately one-third the intensity due to the ³⁷Cl isotope.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Predicted Major Fragments:
| m/z | Ion Structure | Rationale |
| 276/278 | [C₁₃H₉ClN₂O₃]⁺ | Molecular ion peak with isotopic pattern for chlorine. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from benzamides.[2] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[2] |
| 171/173 | [C₆H₄ClN₂O₂]⁺ | Fragment corresponding to the 2-chloro-5-nitrophenylamino radical cation. |
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on the analysis of analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification is always recommended for definitive structural confirmation and purity assessment.
References
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PubChem. Benzoyl chloride. [Link]
-
NIST. Benzoyl chloride. [Link]
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MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
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ATB. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | MD Topology | NMR | X-Ray. [Link]
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NIST. Benzenamine, 2-chloro-5-nitro-. [Link]
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ChemSrc. 2-Chloro-5-nitroaniline | CAS#:6283-25-6. [Link]
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ResearchGate. (PDF) 2-Chloro-5-nitroaniline. [Link]
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ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
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Royal Society of Chemistry. Supporting Information Contents. [Link]
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PubMed Central. 2-Chloro-N-(2-methylphenyl)benzamide. [Link]
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ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]
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solubility and stability of N-(2-chloro-5-nitrophenyl)benzamide in various solvents
An In-depth Technical Guide to the Solubility and Stability of N-(2-chloro-5-nitrophenyl)benzamide
Abstract
This compound is a key intermediate in the synthesis of various bioactive molecules, finding applications in both the pharmaceutical and agrochemical industries.[1] Its utility in the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines proposed, field-proven methodologies based on established scientific principles and regulatory guidelines. It is intended to serve as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is paramount to any systematic investigation of its solubility and stability.
| Property | Value | Source |
| CAS Number | 205827-96-9 | [1][2] |
| Molecular Formula | C13H9ClN2O3 | [1][2][3] |
| Molecular Weight | 276.68 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Storage Conditions | Sealed in dry, room temperature or 0-8°C | [1][2] |
The presence of both chloro and nitro functional groups on the phenyl ring, coupled with the benzamide moiety, suggests a molecule with limited aqueous solubility and potential for degradation under certain environmental conditions.[1]
Proposed Methodology for Solubility Assessment
The solubility of this compound in various solvent systems is a critical parameter for its application in synthesis, formulation, and biological screening. A systematic approach to determining its solubility profile is essential.
Rationale for Solvent Selection
The choice of solvents for solubility screening should be guided by their relevance to potential applications. This includes aqueous systems to simulate physiological conditions, and organic solvents commonly used in synthetic chemistry and formulation development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol aims to determine the equilibrium solubility of this compound in a range of solvents using the shake-flask method, a widely accepted standard for solubility measurement.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials, each containing a different solvent.
-
The solvent panel should include:
-
Purified Water
-
pH 1.2 HCl Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffer
-
Methanol
-
Ethanol
-
Acetonitrile
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Step 2: Equilibration
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Step 3: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
Step 4: Quantification
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound in the diluted samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Visualization of the Solubility Assessment Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Proposed Methodology for Stability Profiling
Understanding the intrinsic stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation studies are a key component of this evaluation, as outlined in the International Council for Harmonisation (ICH) guidelines.[4] The goal is to induce approximately 5-20% degradation to ensure that the primary degradation products are generated without being further degraded themselves.[5]
Experimental Protocol: Forced Degradation Studies
Step 1: Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.
Step 2: Application of Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Step 3: Sample Analysis
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to assess peak purity. Liquid chromatography-mass spectrometry (LC-MS) can be employed for the identification and characterization of degradation products.[6][7]
Hypothetical Degradation Pathway
Based on the chemical structure, potential degradation pathways for this compound could include hydrolysis of the amide bond and reduction of the nitro group.
Caption: Hypothetical Degradation Pathways.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the proposed studies.
Table 1: Hypothetical Solubility of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Purified Water | < 0.01 | < 0.01 |
| pH 1.2 HCl Buffer | < 0.01 | < 0.01 |
| pH 6.8 Phosphate Buffer | < 0.01 | 0.01 |
| pH 7.4 Phosphate Buffer | < 0.01 | 0.01 |
| Methanol | 5.2 | 8.9 |
| Ethanol | 2.8 | 5.1 |
| Acetonitrile | 10.5 | 15.3 |
| Acetone | 25.1 | 38.7 |
| DMSO | > 100 | > 100 |
| PEG 400 | 15.6 | 22.4 |
Table 2: Hypothetical Stability of this compound under Forced Degradation
| Stress Condition | Duration | % Assay Remaining | Major Degradation Products |
| 0.1 N HCl | 24 hours | 85.2 | 2-chloro-5-nitroaniline, Benzoic Acid |
| 0.1 N NaOH | 8 hours | 78.9 | 2-chloro-5-nitroaniline, Benzoic Acid |
| 3% H2O2 | 24 hours | 92.5 | N-(5-amino-2-chlorophenyl)benzamide |
| Thermal (105°C) | 48 hours | 98.1 | Minor unidentified peaks |
| Photolytic | - | 96.4 | Minor unidentified peaks |
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols are based on established scientific principles and regulatory expectations, offering a solid foundation for researchers to generate the critical data needed for informed decision-making in pharmaceutical and agrochemical development. The successful execution of these studies will enable the elucidation of key physicochemical properties, paving the way for the development of robust formulations and a deeper understanding of the molecule's behavior under various conditions.
References
- Benzamide, 2-chloro-5-nitro-N-phenyl- | CymitQuimica. (n.d.).
- This compound - Chem-Impex. (n.d.).
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. (n.d.).
- Compound 2-chloro-5-nitro-N-(4-nitrophenyl)benzamide - Chemdiv. (n.d.).
- 205827-96-9|this compound - BLDpharm. (n.d.).
- Separation of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - ChemicalBook. (n.d.).
- 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- (1) Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. (n.d.).
- This compound CAS 205827-96-9 - Benchchem. (n.d.).
- 2-chloro-N-(5-nitropyridin-2-yl)benzamide | C12H8ClN3O3 - PubChem. (n.d.).
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - NIH. (n.d.).
- 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide | C15H13Cl2N3O4 | CID 71527596 - PubChem. (n.d.).
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (n.d.).
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Methodological & Application
Experimental Protocol for the Synthesis of N-(2-chloro-5-nitrophenyl)benzamide
An Application Note for Researchers and Scientists
Abstract
This document provides a detailed, reliable experimental protocol for the synthesis of N-(2-chloro-5-nitrophenyl)benzamide, a key chemical intermediate. The synthesis is achieved through the acylation of 2-chloro-5-nitroaniline with benzoyl chloride in the presence of pyridine. This application note outlines the reaction mechanism, a step-by-step laboratory procedure, purification methods, safety precautions, and troubleshooting. The target compound is a valuable building block in the development of novel therapeutic agents and agrochemicals, particularly in the design of anti-cancer and anti-inflammatory drugs.[1][2] This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, providing the technical insights necessary for a successful and safe synthesis.
Introduction and Scientific Context
This compound is a versatile chemical compound recognized for its significant utility in the fields of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both chloro and nitro functional groups, makes it a reactive and valuable intermediate for synthesizing more complex bioactive molecules.[1][3] In medicinal chemistry, this scaffold is a building block for novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs, due to its ability to interact with specific cellular pathways.[1] In agricultural science, it serves as a key component in the formulation of effective pesticides and herbicides.[1][2]
The synthesis described herein is a classic example of a Schotten-Baumann reaction, specifically the N-acylation of a primary amine. The protocol employs 2-chloro-5-nitroaniline and benzoyl chloride as the primary reactants. Pyridine is used not only as a base to neutralize the hydrochloric acid byproduct but also as a nucleophilic catalyst that can accelerate the reaction by forming a highly reactive acylpyridinium ion intermediate. Understanding the causality behind each step—from reagent selection to reaction conditions—is critical for achieving a high yield of the pure product.
Reaction Scheme and Mechanism
The overall reaction involves the formation of an amide bond between the amine group of 2-chloro-5-nitroaniline and the carbonyl group of benzoyl chloride.
Overall Reaction:
2-chloro-5-nitroaniline + Benzoyl Chloride → this compound + Pyridinium hydrochloride
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is highly acidic. Pyridine, acting as a base, removes the proton from the nitrogen atom to yield the neutral this compound product and pyridinium hydrochloride.
Caption: The nucleophilic acyl substitution mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood.
3.1 Materials and Equipment
-
Chemicals:
-
2-chloro-5-nitroaniline (≥98%)
-
Benzoyl chloride (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Septa and needles
-
Glass syringes
-
Ice-water bath
-
Magnetic stirrer hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
3.2 Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 1.73 g | 10.0 | 1.0 |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 1.34 mL (1.61 g) | 11.5 | 1.15 |
| Pyridine | C₅H₅N | 79.10 | 1.21 mL (1.18 g) | 15.0 | 1.5 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 mL | - | - |
3.3 Step-by-Step Synthesis Procedure
Caption: A flowchart of the experimental synthesis workflow.
-
Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask in an oven and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add 2-chloro-5-nitroaniline (1.73 g, 10.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved. Add anhydrous pyridine (1.21 mL, 15.0 mmol) to the solution via syringe.
-
Acylation: Cool the stirring mixture in an ice-water bath to 0 °C. Add benzoyl chloride (1.34 mL, 11.5 mmol) dropwise via syringe over 10-15 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature. A precipitate (pyridinium hydrochloride) may form during the addition.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent) until the starting aniline spot is consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Add 30 mL of 1 M HCl solution to quench the reaction and dissolve the pyridinium salts. Shake the funnel, releasing pressure periodically, and separate the layers.
-
Washing: Wash the organic layer sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution (to remove any excess acid), and finally with 30 mL of brine.[5]
-
Isolation of Crude Product: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
3.4 Purification: Recrystallization
-
Transfer the crude solid to a suitable Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[6]
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid. If too much water is added, clarify the solution by adding a small amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, during which crystals of the pure product should form.
-
To maximize yield, cool the flask in an ice bath for an additional 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound in a vacuum oven or desiccator. The expected product is a solid.
Safety Precautions and Waste Management
All personnel must adhere to standard laboratory safety procedures and wear appropriate Personal Protective Equipment (PPE).
4.1 Hazard Summary of Reagents
| Chemical | Primary Hazards |
| 2-chloro-5-nitroaniline | Fatal if swallowed, inhaled, or in contact with skin.[7][8] Suspected of causing genetic defects.[8] Toxic to aquatic life with long-lasting effects.[8][9] |
| Benzoyl chloride | Causes severe skin burns and eye damage.[10][11][12] Lachrymator (causes tears).[10][13] Harmful if swallowed or inhaled.[11] Water-reactive, releasing toxic gas.[11] Combustible liquid.[10][11] |
| Pyridine | Highly flammable liquid and vapor.[14][15][16] Harmful if swallowed, in contact with skin, or if inhaled.[14][16][17] Causes serious skin and eye irritation.[14][18] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
4.2 Handling and PPE
-
Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood.[12][13] A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if contaminated.
-
Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.
-
-
Specific Handling:
4.3 Waste Disposal
-
Organic Waste: All organic filtrates and solvents (e.g., DCM, ethanol) should be collected in a designated halogenated organic waste container.
-
Aqueous Waste: The aqueous layers from the work-up should be neutralized before being disposed of in the appropriate aqueous waste container.
-
Solid Waste: Contaminated items like filter paper and gloves should be placed in a designated solid waste container.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Reagents were not anhydrous (especially benzoyl chloride and solvent).- Incomplete reaction.- Loss of product during work-up or recrystallization. | - Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents.- Extend reaction time and continue monitoring by TLC.- Use a minimal amount of solvent for recrystallization and ensure proper cooling to maximize crystal formation. |
| Product is Oily or Impure | - Presence of unreacted starting materials or pyridine.- Inefficient purification. | - Ensure the aqueous work-up is thorough, especially the HCl wash to remove all pyridine.- Repeat the recrystallization step, ensuring slow cooling for better crystal formation. Consider an alternative solvent system if necessary. |
| Reaction Stalls | - Insufficient base/catalyst.- Low reactivity of the aniline (electron-withdrawing groups). | - While 1.5 equivalents of pyridine should be sufficient, ensure accurate measurement. - Gentle heating (e.g., to 40 °C) might be required, but should be done cautiously. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Benzamide. Retrieved from [Link]
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- 3. This compound CAS 205827-96-9 [benchchem.com]
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- 7. echemi.com [echemi.com]
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- 18. jubilantingrevia.com [jubilantingrevia.com]
A Validated RP-HPLC-UV Method for the Accurate Quantification of N-(2-chloro-5-nitrophenyl)benzamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note describes a robust, validated, and highly reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-chloro-5-nitrophenyl)benzamide. This compound is a critical chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The accurate quantification of this intermediate is paramount for ensuring the quality, consistency, and purity of final products. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This protocol has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine quality control, stability studies, and research applications.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₃H₉ClN₂O₃, Molecular Weight: approx. 276.68 g/mol ) is a key building block in medicinal and agricultural chemistry.[1][2][3] Its molecular structure, featuring chloro and nitro substituents, makes it a versatile precursor for developing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, as well as potent herbicides and pesticides.[1] Given its role in multi-step syntheses, the purity and concentration of this compound directly impact the yield, impurity profile, and ultimate safety of the active pharmaceutical ingredient (API) or final agrochemical product.
Consequently, a precise and accurate analytical method is essential for:
-
Quality Control: Verifying the purity of incoming raw materials and outgoing intermediates.
-
Process Optimization: Monitoring reaction kinetics and optimizing synthesis yields.
-
Stability Testing: Assessing the degradation of the compound under various storage conditions.
This guide provides a comprehensive, field-tested protocol for the quantification of this compound using RP-HPLC with UV detection, a technique renowned for its specificity and sensitivity in analyzing organic compounds.[4]
Methodological Principle
The quantification method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sample is injected into a polar mobile phase and travels through a column containing a non-polar stationary phase (in this case, octadecyl-silane, or C18). This compound, being a moderately non-polar molecule, partitions between the mobile and stationary phases. Its retention time is governed by its affinity for the C18 column material.
The separation is achieved under isocratic conditions, meaning the mobile phase composition remains constant throughout the run. An acidic modifier, 0.1% formic acid, is incorporated into the mobile phase. This is a critical choice; it serves to protonate any free silanol groups on the silica backbone of the stationary phase, thereby minimizing undesirable peak tailing. It also ensures that the analyte is in a consistent protonation state, leading to sharp, reproducible chromatographic peaks.[4] Detection is accomplished by a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, which is determined by its aromatic and nitro functional groups.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Formic acid (HCOOH), analytical grade.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
Instrumentation & Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 10 minutes |
-
Causality Note: A detection wavelength of 320 nm was selected based on the UV absorbance profile of analogous nitro-aromatic compounds, which typically exhibit strong absorbance away from the solvent cutoff, ensuring high sensitivity and minimal interference.[4] The 70:30 ACN:Water ratio was optimized to achieve a reasonable retention time (typically 5-7 minutes) and good separation from potential early-eluting impurities.
Preparation of Solutions
1. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the this compound reference standard. b. Transfer the weighed standard into a 25 mL Class A volumetric flask. c. Add approximately 15 mL of Methanol and sonicate for 5 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with Methanol and mix thoroughly. This solution should be stored at 2-8°C and is stable for up to 7 days.
2. Calibration Curve Standards (1-100 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution (1000 µg/mL) using the ACN:Water (50:50) diluent. b. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
3. Sample Preparation: a. Accurately weigh a sample containing an expected amount of this compound. b. Dissolve the sample in Methanol and dilute with the ACN:Water diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL). c. Prior to injection, filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.
Analytical Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Method Validation and Performance
The described method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability and trustworthiness.[5] The results are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.22% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | S/N ≥ 10:1 |
| System Suitability | ||
| - Tailing Factor | 1.1 | T ≤ 2.0 |
| - Theoretical Plates | > 5000 | > 2000 |
-
Trustworthiness through Validation: The excellent linearity (r² > 0.999) confirms a direct proportional relationship between concentration and detector response. High accuracy and precision values (RSD < 2%) demonstrate that the method consistently produces results that are both correct and reproducible. The low LOD and LOQ establish the method's high sensitivity, making it suitable for detecting trace amounts of the analyte, which is crucial for impurity profiling and stability studies.
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC-UV method for the quantitative analysis of this compound. The protocol is built on sound chromatographic principles and has been rigorously validated to demonstrate exceptional linearity, accuracy, precision, and sensitivity. The detailed step-by-step instructions and clear causality behind experimental choices make this method straightforward to implement in any analytical laboratory. Its performance characteristics confirm its suitability for the intended purpose of supporting pharmaceutical and agrochemical development and ensuring stringent quality control.
References
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . National Institutes of Health (NIH). Available from: [Link]
-
Trace analysis of potentially genotoxic impurities in pharmaceuticals . DSpace@Leiden. Available from: [Link]
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- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N-(2-chloro-5-nitrophenyl)benzamide in In-Vitro Assays
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
N-(2-chloro-5-nitrophenyl)benzamide is a synthetic small molecule belonging to the versatile benzamide class of compounds.[1][2] This class has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The unique structural features of this compound, specifically the presence of chloro and nitro substituents, enhance its reactivity and position it as a valuable intermediate in the synthesis of novel therapeutic agents.[3] These functional groups make it a compelling candidate for investigation in various in-vitro assays to elucidate its mechanism of action and therapeutic potential.
This comprehensive guide provides detailed protocols for the in-vitro evaluation of this compound, focusing on cytotoxicity and apoptosis induction. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data in the early stages of drug discovery and development.[5][6]
Scientific Rationale: Targeting Cellular Proliferation and Survival
Research into benzamide derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death).[1][7][8] Two prominent mechanisms have been proposed for this class of compounds:
-
Mitochondrial-Mediated Apoptosis: Some benzamides trigger the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[1]
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately culminates in apoptosis.[1][7]
Given these precedents, the in-vitro assays detailed below are selected to comprehensively assess the cytotoxic and apoptotic potential of this compound.
Experimental Workflows and Signaling Pathways
To visually represent the experimental process and the putative mechanism of action, the following diagrams have been generated.
Caption: A generalized workflow for the in-vitro evaluation of this compound.
Caption: Proposed mechanism of action for benzamide-induced apoptosis.[1][7]
Detailed In-Vitro Assay Protocols
Compound Preparation and Handling
-
Solubility: Due to the hydrophobic nature of many small molecules, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and is non-toxic to the cells (typically ≤ 0.5%).
Cell Culture
The choice of cell line is critical and should be guided by the research question. Cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been used to evaluate the cytotoxicity of benzamide derivatives.[1][7]
-
Maintenance: Culture the chosen cell line in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Environment: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells regularly to maintain them in the exponential growth phase.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation and Interpretation
Quantitative data from the in-vitro assays should be summarized in tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| HepG2 | 24 | Value |
| 48 | Value | |
| 72 | Value |
IC50 values are to be determined experimentally.
Table 2: Apoptosis and Cell Cycle Distribution Analysis
| Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Value | Value | Value | Value | Value |
| Compound | Value | Value | Value | Value | Value |
Values are to be determined experimentally.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following practices are essential:
-
Multiple Assays: Employ at least two different assays to measure the same biological endpoint (e.g., MTT and LDH for cytotoxicity).[8]
-
Assay Controls: Include appropriate positive and negative controls in each experiment.
-
Microscopic Observation: Visually inspect the cells under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).[8]
-
Dose-Dependent Activity: A clear dose-dependent effect should be observed in the cytotoxicity assays.[9]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in-vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. The proposed mechanisms of action, based on the broader class of benzamide compounds, offer a solid foundation for further mechanistic studies.
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Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzanilide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]
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Application Notes and Protocols: N-(2-chloro-5-nitrophenyl)benzamide in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(2-chloro-5-nitrophenyl)benzamide as a versatile scaffold in medicinal chemistry. While not an active therapeutic agent itself, its unique chemical architecture presents a valuable starting point for the synthesis of novel bioactive molecules, particularly in the realms of oncology and inflammatory diseases.[1] This document outlines its synthetic utility, proposes derivatization strategies, and provides detailed protocols for the synthesis and preliminary biological evaluation of its analogs.
Introduction: The Strategic Value of the Benzamide Scaffold
The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2] this compound, in particular, serves as an excellent starting material due to its reactive handles—the chloro and nitro groups—which allow for diverse chemical modifications.[1] The strategic derivatization of this compound can lead to the discovery of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H9ClN2O3 | [3] |
| Molecular Weight | 276.68 g/mol | [3] |
| CAS Number | 205827-96-9 | [3] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Synthetic Strategy and Derivatization Potential
The true potential of this compound lies in its capacity to be chemically modified to generate a library of diverse analogs. The primary sites for modification are the nitro group, the chloro group, and the benzoyl moiety.
A key transformation is the reduction of the nitro group to an amine. This introduces a nucleophilic center that can be further functionalized. A variety of reducing agents can be employed for this purpose, offering chemoselectivity.[4] The resulting amino group can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, such as benzimidazoles, which are known to possess significant anticancer activity.[5][6][7]
The chloro substituent can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a powerful strategy for modulating the electronic and steric properties of the molecule, which can significantly impact biological activity.
The benzoyl portion of the molecule can be readily swapped by starting the synthesis with different acyl chlorides or carboxylic acids. This allows for the exploration of a vast chemical space and the optimization of interactions with biological targets.
Proposed Derivatization Workflow:
Caption: Proposed derivatization workflow for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent compound and a key intermediate.
This protocol describes the acylation of 2-chloro-5-nitroaniline with benzoyl chloride.
Materials:
-
2-chloro-5-nitroaniline
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with DCM.[8]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
This protocol details the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-(5-amino-2-chlorophenyl)benzamide by column chromatography.
Application in Target-Oriented Drug Discovery
The benzamide scaffold and its derivatives have shown significant promise as inhibitors of various protein kinases and histone deacetylases (HDACs), both of which are critical targets in cancer therapy.[9][10][11][12]
Potential Therapeutic Targets and Screening Strategy:
Caption: High-level screening cascade for novel benzamide derivatives.
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Synthesized benzamide derivatives
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a commercial detection kit (e.g., ADP-Glo™, LanthaScreen™).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile starting material for medicinal chemistry campaigns. Its strategic derivatization, guided by an understanding of the structure-activity relationships of the broader benzamide class of compounds, holds significant potential for the discovery of novel therapeutic agents. Future work should focus on the synthesis and screening of diverse libraries of analogs to identify lead compounds with potent and selective activity against validated drug targets.
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PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-amino-4-chloro-1-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
PubMed. (n.d.). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
-
PubMed. (n.d.). Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]
-
YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]
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Bioscience Biotechnology Research Communications. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]
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Application Notes and Protocols: N-(2-chloro-5-nitrophenyl)benzamide as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of N-(2-chloro-5-nitrophenyl)benzamide
This compound is a multifaceted chemical intermediate whose strategic importance in synthetic chemistry is anchored by its unique substitution pattern.[1][2][3] The molecule, with the chemical formula C₁₃H₉ClN₂O₃, features an aromatic core decorated with three key functional groups: a benzamide, a chloro group, and a nitro group.[4] This arrangement is not coincidental; it is a carefully orchestrated scaffold for complex molecular architecture, particularly in the realm of heterocyclic chemistry.
The chloro and nitro groups, both being electron-withdrawing, activate the phenyl ring, making it susceptible to a variety of chemical transformations.[1][3] The nitro group can be readily reduced to a primary amine, a crucial step for subsequent cyclization reactions. The chloro group, positioned ortho to the newly formed amine, becomes a labile leaving group for intramolecular nucleophilic substitution, facilitating the formation of fused ring systems. The benzamide moiety itself provides the necessary atoms to complete the heterocyclic core. These inherent properties make this compound a highly valued precursor for synthesizing pharmacologically relevant scaffolds such as quinazolines, benzodiazepines, and benzimidazoles, which are prevalent in numerous approved drugs and clinical candidates.[1][][6]
This guide provides detailed protocols for leveraging this building block to construct key heterocyclic systems, offering insights into the causality behind experimental choices to empower researchers in drug discovery and development.
Overview of Synthetic Transformations
The journey from this compound to diverse heterocyclic cores hinges on a series of well-established, yet powerful, chemical transformations. The central strategic step is the selective reduction of the nitro group to an amine. This unmasks the nucleophilicity of the nitrogen, setting the stage for intramolecular cyclization. The choice of subsequent reagents dictates the final heterocyclic scaffold. The diagram below illustrates the divergent synthetic pathways that can be accessed from this common intermediate.
Caption: Divergent synthetic pathways from this compound.
Protocol 1: Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of N-heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[] This protocol details a two-step synthesis of a quinazoline core from the title compound. The initial reduction of the nitro group is followed by a cyclocondensation reaction.
Step-by-Step Methodology
Step 1: Reduction of this compound
-
Rationale: The conversion of the nitro group to a primary amine is essential to introduce a nucleophilic center that can participate in ring formation. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation, particularly for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 2.77 g).
-
Add ethanol (100 mL) to suspend the starting material.
-
Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (50 mmol, 11.28 g) to the suspension.
-
With vigorous stirring, add concentrated hydrochloric acid (15 mL) dropwise. The reaction is exothermic.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. Be cautious as this will cause vigorous gas evolution (CO₂).
-
A precipitate of the amine product and tin salts will form. Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(5-amino-2-chlorophenyl)benzamide. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to the Quinazoline Core
-
Rationale: This step involves the condensation of the newly formed diamine functionality (the benzamide nitrogen and the new aniline nitrogen) with an electrophilic one-carbon source, such as an aldehyde or an orthoester, to form the quinazoline ring. The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the aniline nitrogen. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinazoline.
-
Dissolve the crude N-(5-amino-2-chlorophenyl)benzamide (approx. 10 mmol) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF) (50 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (12 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.5 mmol, 95 mg).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction, and a reflux condenser.
-
Heat the mixture to reflux (110-140°C, depending on the solvent) for 6-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the desired quinazoline derivative.
Data Summary: Reagents and Conditions
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-4 | 85-95% |
| 2 | Aromatic Aldehyde, p-TSA | Toluene/DMF | Reflux | 6-12 | 60-80% |
Reaction Workflow: Quinazoline Synthesis
Caption: Workflow for the synthesis of quinazoline derivatives.
Protocol 2: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant activities.[7] The synthesis of this seven-membered ring system from this compound requires a multi-step sequence involving reduction, acylation, and final cyclization.
Step-by-Step Methodology
Step 1: Reduction of the Nitro Group
-
This step is identical to Step 1 in Protocol 1. The goal is to produce N-(5-amino-2-chlorophenyl)benzamide as the key intermediate.
Step 2: Acylation with Bromoacetyl Bromide
-
Rationale: To build the seven-membered ring, a two-carbon linker with electrophilic sites at both ends is required. Bromoacetyl bromide serves this purpose perfectly. It acylates the more nucleophilic aniline nitrogen, forming an amide bond and introducing a bromoethyl group, which is an excellent electrophile for the subsequent intramolecular cyclization. The reaction is typically run at a low temperature to control reactivity.
-
Dissolve the crude N-(5-amino-2-chlorophenyl)benzamide (10 mmol) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as triethylamine (TEA) (12 mmol, 1.67 mL) to act as an acid scavenger.
-
Slowly add a solution of bromoacetyl bromide (11 mmol, 0.96 mL) in the same solvent (20 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting intermediate, N-(2-chloro-5-(2-bromoacetamido)phenyl)benzamide, can be purified by chromatography or used directly in the next step.
Step 3: Intramolecular Cyclization to form the Benzodiazepine
-
Rationale: The final step involves an intramolecular nucleophilic substitution. The nitrogen of the original benzamide acts as a nucleophile, attacking the carbon bearing the bromine atom. This ring-closing reaction forms the seven-membered diazepine ring. Ammonia is often used in a protic solvent like methanol, which facilitates the reaction.
-
Dissolve the crude bromoacetamide intermediate (approx. 10 mmol) in methanol (100 mL).
-
Cool the solution to 0°C and bubble ammonia gas through the solution for 15-20 minutes, or add a concentrated solution of ammonia in methanol (e.g., 7N) until the solution is saturated.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the formation of the cyclized product by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to yield the desired 7-chloro-5-phenyl-1H-benzo[e][1][8]diazepin-2(3H)-one derivative.
Data Summary: Reagents and Conditions
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| 1 | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-4 | 85-95% |
| 2 | Bromoacetyl bromide, TEA | DCM / THF | 0°C to RT | 4-6 | 70-85% |
| 3 | Ammonia (NH₃) | Methanol | RT | 24-48 | 50-70% |
Reaction Workflow: 1,4-Benzodiazepine Synthesis
Caption: Conceptual workflow for the synthesis of benzimidazole derivatives.
Conclusion
This compound is a strategically designed and commercially available building block that serves as a gateway to several classes of medicinally important heterocyclic compounds. [1]The protocols outlined in this guide demonstrate its utility in the synthesis of quinazolines and 1,4-benzodiazepines through reliable and scalable chemical transformations. By understanding the interplay of the functional groups and the rationale behind each synthetic step, researchers can effectively harness the potential of this versatile intermediate to accelerate the discovery and development of novel therapeutic agents.
References
-
Quinazoline synthesis - Organic Chemistry Portal. (URL: [Link])
-
Al-Suwaidan, I. A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. (URL: [Link])
-
Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. (URL: [Link])
-
Saeedi, M., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. (URL: [Link])
-
Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. (URL: [Link])
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC. (URL: [Link])
-
Synthesis of 2-chloro-5-nitrophenol - PrepChem.com. (URL: [Link])
-
Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine - ResearchGate. (URL: [Link])
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. (URL: [Link])
-
Kumar, R., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research. (URL: [Link])
-
Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (URL: [Link])
-
(PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate. (URL: [Link])
-
Heterocyclic Building Blocks - Creative Biolabs. (URL: [Link])
-
N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide - PubChem. (URL: [Link])
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines - ChemRxiv. (URL: [Link])
-
Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases - PubMed. (URL: [Link])
-
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide - PubChem. (URL: [Link])
-
4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed. (URL: [Link])
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HPLC and GC methods for purity analysis of benzamide derivatives
An Expert Guide to HPLC and GC Methods for the Purity Analysis of Benzamide Derivatives
Authored by: A Senior Application Scientist
Foreword: The Analytical Imperative in Benzamide Drug Development
Benzamide derivatives form the structural core of a multitude of pharmacologically active compounds, from antiemetics and antipsychotics to anti-diabetic agents. The journey of such a molecule from a promising lead compound to a market-approved therapeutic is contingent upon a rigorous and unwavering commitment to its quality, safety, and efficacy. Central to this commitment is the analytical characterization of the drug substance, where purity is not merely a parameter but the very foundation of its therapeutic reliability. Impurities, whether arising from the synthetic route, degradation, or storage, can introduce significant risks, including altered efficacy, unforeseen toxicity, or immunogenicity.
This application guide is crafted for the practicing researcher, the process chemist, and the quality control analyst. It eschews a simple recitation of steps in favor of a deeper dive into the causality of method design. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) not as isolated techniques, but as complementary tools in the analytical arsenal. Our focus will be on building robust, stability-indicating methods that are not only compliant with regulatory expectations but are also scientifically sound and practically implementable. Every protocol herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Part 1: The Workhorse of Purity Profiling: Reversed-Phase HPLC
For the analysis of most benzamide derivatives, which typically possess a balance of polar and non-polar characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the undisputed method of choice.[4][5] Its versatility, high resolving power, and compatibility with a wide range of analytes make it indispensable for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
Causality in HPLC Method Design: The "Why" Behind the Parameters
A robust HPLC method is not a product of chance, but of deliberate, science-driven choices.
-
The Stationary Phase - Why a C18 Column? The choice of a C18 (octadecylsilane) column is foundational for the purity analysis of most benzamide derivatives.[4] The C18 stationary phase provides a non-polar environment that separates molecules based on their hydrophobicity. Benzamides, with their aromatic rings, interact effectively with the C18 chains, while polar functional groups (like amides, hydroxyls, or amines) allow for fine-tuning of retention with the aqueous-organic mobile phase. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of high efficiency, resolution, and back-pressure, making it a reliable choice for routine quality control.[4]
-
The Mobile Phase - Controlling the Chemistry: The mobile phase is the engine of separation. A typical mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).
-
pH Control is Critical: Benzamide derivatives may contain acidic or basic functional groups. The pH of the aqueous phase must be controlled with a buffer (e.g., phosphate or acetate) to maintain a consistent ionization state for the analyte and its impurities.[6] This prevents peak splitting and shifting retention times, ensuring reproducibility. A pH of 3.0, for instance, is often chosen to suppress the ionization of carboxylic acids and protonate basic amines, leading to sharper, more symmetrical peaks.
-
Gradient Elution for Comprehensive Analysis: Isocratic elution (constant mobile phase composition) is often insufficient for separating a complex mixture of impurities that may have a wide polarity range. Gradient elution, where the proportion of the organic solvent is increased over time, is essential. This allows for the timely elution of highly polar impurities early in the run, followed by the API, and finally, the elution of non-polar impurities that would otherwise be strongly retained, ensuring a complete purity profile within a reasonable analysis time.[4]
-
-
The Detector - Seeing Everything with a PDA/DAD: While a simple UV detector can quantify the API, a Photodiode Array (PDA) or Diode Array Detector (DAD) is vastly superior for purity and stability-indicating methods.[7][8] A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is crucial for two reasons:
-
Peak Purity Assessment: It allows the software to compare spectra across a single peak. If the spectra are consistent, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.[9]
-
Impurity Identification: The spectral data can help in the tentative identification of impurities, especially when compared against the spectrum of the parent API or known standards.
-
Developing a Stability-Indicating Method: The Role of Forced Degradation
A purity method is only truly reliable if it is "stability-indicating"—meaning it can separate the intact API from any potential degradation products.[10] To achieve this, forced degradation studies are performed, where the drug substance is intentionally exposed to harsh conditions to generate these degradants.[10][11][12] This is a cornerstone of method development and validation as mandated by regulatory bodies.[12]
Typical stress conditions include:
-
Acid and Base Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH) to test susceptibility to pH-mediated degradation.
-
Oxidation: (e.g., 3% H₂O₂) to identify oxidative liabilities.
-
Thermal Stress: (e.g., 80°C) to assess thermal stability.
-
Photostability: (e.g., exposure to UV and visible light as per ICH Q1B) to evaluate light sensitivity.[11]
The goal is to achieve 5-20% degradation, providing sufficient levels of degradants to challenge the specificity of the analytical method.[11][13]
Experimental Protocol: HPLC Purity of a Generic Benzamide Derivative
This protocol outlines a typical stability-indicating method.
1. Instrumentation and Materials
-
HPLC System: Gradient-capable system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC grade acetonitrile, potassium phosphate monobasic, orthophosphoric acid, and water.
-
Sample Preparation: 0.45 µm syringe filters, volumetric flasks, analytical balance.[14][15][16]
2. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[4]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the benzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the benzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure that low-level impurities (e.g., 0.1%) are above the quantitation limit.
3. Chromatographic Conditions
| Parameter | Condition | Causality/Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust, high-resolution separation for a wide range of benzamides. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
| Detection | DAD/PDA at 254 nm (or λmax of API) | 254 nm is a common wavelength for aromatic compounds; DAD allows for full spectral analysis and peak purity assessment. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) |
| 0 | 30 | |
| 25 | 80 | |
| 30 | 80 | |
| 32 | 30 | |
| 40 | 30 |
4. System Suitability Testing (SST) Before analysis, inject the standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.[17][18]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
5. Data Analysis Calculate the purity of the sample using the area percent normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. Use the DAD software to perform peak purity analysis on the main API peak to check for co-eluting impurities.
HPLC Workflow Diagram
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Application Note: N-(2-chloro-5-nitrophenyl)benzamide as a Standard in Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
In the landscape of analytical chemistry, particularly within the pharmaceutical and agrochemical sectors, the precision and accuracy of quantitative analysis are paramount. The use of a well-characterized standard is fundamental to achieving reliable and reproducible results. N-(2-chloro-5-nitrophenyl)benzamide, a compound recognized for its role as a key intermediate in the synthesis of various bioactive molecules, also presents significant potential as a reference or internal standard in analytical methodologies.[1] Its aromatic structure, incorporating both a chloro and a nitro functional group, imparts distinct physicochemical properties that can be leveraged for robust analytical detection and quantification.
This technical guide provides a comprehensive overview of the application of this compound as an analytical standard. It is designed to equip researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles for its effective use in chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are grounded in established analytical practices and are designed to be adaptable to a variety of research and quality control settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is crucial for its proper handling, storage, and application in analytical methods. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₉ClN₂O₃ | [2] |
| Molecular Weight | 276.68 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| CAS Number | 22978-25-2 |
Protocols for the Preparation of Standard Solutions
Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocols detail the preparation of a stock solution and subsequent working standards of this compound.
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
Rationale: A primary stock solution is a concentrated solution from which working standards of lower concentrations are prepared. The choice of solvent is critical to ensure complete dissolution and stability of the standard. Based on the polarity of this compound, HPLC-grade methanol or acetonitrile are suitable solvents. It is recommended to experimentally verify the solubility before preparing the stock solution.
Materials:
-
This compound (of known purity)
-
HPLC-grade methanol or acetonitrile
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL Class A volumetric flask
-
Spatula
-
Weighing paper/boat
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of this compound onto a weighing paper or boat using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of HPLC-grade methanol (or acetonitrile) to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid. Visually inspect the solution to confirm that no particulate matter remains.
-
Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store it at 2-8°C. The solution should be protected from light.
Protocol 2: Preparation of Working Standard Solutions
Rationale: Working standards are prepared by diluting the primary stock solution to a range of concentrations that will be used to generate a calibration curve. This curve is essential for the quantification of the analyte in unknown samples.
Materials:
-
1 mg/mL Primary Stock Solution of this compound
-
HPLC-grade methanol or acetonitrile (same solvent as the stock solution)
-
Calibrated micropipettes and tips
-
A series of Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
Procedure:
-
Serial Dilution: Perform serial dilutions of the 1 mg/mL primary stock solution to prepare a series of working standards. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Range: Prepare a series of at least five working standards that bracket the expected concentration of the analyte in the samples. A typical calibration range might be 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL.
-
Labeling and Storage: Clearly label each working standard with its concentration and preparation date. These solutions should be stored under the same conditions as the primary stock solution and should ideally be prepared fresh for each analysis.
Application in HPLC as an Internal Standard
This compound is a suitable candidate for use as an internal standard (IS) in the HPLC analysis of other benzamide derivatives or compounds with similar chemical properties. An internal standard is a compound of known concentration that is added to all samples (standards and unknowns) to correct for variations in injection volume, sample preparation, and instrument response.
Criteria for Selection as an Internal Standard:
-
Structural Similarity: The IS should be structurally similar to the analyte(s) of interest to ensure similar behavior during sample extraction and chromatographic separation.
-
Resolution: The peak of the IS must be well-resolved from the peaks of the analyte(s) and any other components in the sample matrix.[3][4]
-
Purity and Stability: The IS must be of high purity and chemically stable throughout the analytical procedure.
-
Non-interference: The IS should not be naturally present in the samples being analyzed.[4][5]
Protocol 3: Quantitative Analysis using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard in an HPLC-UV method. The specific chromatographic conditions may need to be optimized depending on the analyte of interest.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require the addition of a modifier like 0.1% formic acid or phosphoric acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by acquiring the UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for aromatic compounds). |
Procedure:
-
Preparation of Internal Standard Spiking Solution: Prepare a solution of this compound at a known concentration (e.g., 20 µg/mL) in the mobile phase.
-
Preparation of Calibration Standards: To each of the working standard solutions of the analyte, add a fixed volume of the internal standard spiking solution. For example, mix 500 µL of each analyte working standard with 500 µL of the 20 µg/mL IS solution. This will result in a final IS concentration of 10 µg/mL in each calibration standard.
-
Preparation of Sample Solutions: To a known volume of the sample, add the same fixed volume of the internal standard spiking solution as was added to the calibration standards. Perform any necessary sample preparation steps (e.g., extraction, filtration).
-
HPLC Analysis: Inject the prepared calibration standards and sample solutions into the HPLC system.
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
For each unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Use the equation of the calibration curve to determine the concentration of the analyte in the unknown sample.
-
Method Validation
Any analytical method developed using this compound as a standard must be validated to ensure it is suitable for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the workflow for the quantitative analysis of an analyte using this compound as an internal standard.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methoxy-6-nitropyridin-2(1H)-one | CymitQuimica [cymitquimica.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
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- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
developing compound libraries from N-(2-chloro-5-nitrophenyl)benzamide for drug screening
Application Note & Protocols
Topic: Developing Compound Libraries from N-(2-chloro-5-nitrophenyl)benzamide for Drug Screening Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a privileged starting point for the development of focused compound libraries in drug discovery. Its structure contains multiple, chemically distinct handles that allow for systematic and divergent modification, enabling a thorough exploration of the surrounding chemical space. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive, field-proven guide for the strategic design, parallel synthesis, and subsequent high-throughput screening of a compound library derived from this versatile scaffold. We detail robust, step-by-step protocols for scaffold diversification through amide bond formation, nucleophilic aromatic substitution, and nitro group reduction, followed by a practical workflow for primary screening, hit confirmation, and preliminary structure-activity relationship (SAR) analysis.
Introduction: The Strategic Value of the this compound Scaffold
High-throughput screening (HTS) of large and diverse compound collections is a cornerstone of modern drug discovery, enabling the rapid identification of novel starting points for therapeutic development.[3] The success of any HTS campaign is critically dependent on the quality and chemical novelty of the screening library.[4] Rather than relying solely on large, generic collections, the construction of smaller, focused libraries around a "privileged" scaffold can be a highly efficient strategy.
The this compound core is an exemplary scaffold for this approach. It serves as a key intermediate in the synthesis of various bioactive molecules, with its chloro and nitro substituents providing orthogonal reactivity for diversification.[5] The nitro group, an electron-withdrawing moiety, activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and can itself be reduced to a versatile amino group.[6] The amide bond provides a stable, synthetically accessible linker that is ubiquitous in pharmaceuticals.[1][7] This inherent chemical functionality allows for a multi-pronged diversification strategy to generate a library of analogs with distinct physicochemical properties, thereby increasing the probability of discovering potent and selective modulators of biological targets.
This guide is structured to lead researchers from the initial chemical strategy through to actionable biological data, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Scaffold Analysis and Library Design Strategy
The power of the this compound scaffold lies in its three distinct points of diversification. A successful library design will systematically explore substitutions at each of these positions to build a comprehensive structure-activity relationship (SAR).
-
Vector 1 (R¹): The Benzoyl Moiety. Modification here, by substituting the starting benzoyl chloride with a diverse array of carboxylic acids, allows for exploration of the SAR of the "left-hand side" of the molecule. This pocket is often critical for target engagement.
-
Vector 2 (Nu): The Chloro Position. The ortho-nitro group strongly activates the C2-chloro position for SNAr. This allows for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides), dramatically altering the compound's polarity, charge, and hydrogen bonding potential.
-
Vector 3 (R²): The Nitro Position. The nitro group can be readily reduced to an aniline, which serves as a new synthetic handle for further acylation, sulfonylation, or alkylation, creating a secondary library from the primary scaffold.
Caption: Diversification strategy for the core scaffold.
Part I: Parallel Synthesis of the Compound Library
The following protocols are designed for a parallel synthesis format, ideally suited for execution in 96-well plates to efficiently generate a library of sufficient size for screening.
Protocol 1: Synthesis of the Core Scaffold
Rationale: This protocol establishes a reliable synthesis for the starting material. The use of thionyl chloride or oxalyl chloride to form the acid chloride in situ is a standard and high-yielding method for amide bond formation.[8]
| Reagents & Materials | Purpose |
| Benzoic Acid | Starting material for the benzoyl moiety |
| Thionyl Chloride (SOCl₂) | Activates the carboxylic acid |
| 2-Chloro-5-nitroaniline | The amine component |
| Triethylamine (TEA) or Pyridine | Base to neutralize HCl byproduct |
| Dichloromethane (DCM), Anhydrous | Reaction solvent |
| Magnetic Stirrer, Round-bottom flask | Reaction vessel |
| Saturated NaHCO₃ solution, Brine | Aqueous workup reagents |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Rotary Evaporator | Solvent removal |
Step-by-Step Methodology:
-
Acid Chloride Formation: In a fume hood, suspend benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the solution is clear. Cool the reaction to room temperature.
-
Amide Coupling: In a separate flask, dissolve 2-chloro-5-nitroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared benzoyl chloride solution dropwise to the amine solution.
-
Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction completion by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to yield this compound as a solid.
-
QC Validation: Confirm the structure and purity (>95%) of the scaffold by ¹H NMR, ¹³C NMR, and LC-MS analysis before proceeding.
Protocol 2: Library Generation via Parallel Amide Bond Formation (Vector 1)
Rationale: This protocol diversifies the benzoyl moiety. Using a robust coupling agent like HATU is ideal for parallel synthesis as it is effective for a wide range of carboxylic acids and minimizes side reactions.
Workflow: This protocol is performed in a 96-well plate format.
-
Reagent Preparation: Prepare stock solutions of a diverse set of carboxylic acids (1.2 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in an appropriate solvent like DMF or NMP. Prepare a separate stock solution of 2-chloro-5-nitroaniline (1.0 eq).
-
Reaction Setup: To each well of a 96-well reaction block, add the 2-chloro-5-nitroaniline solution.
-
Using a liquid handling robot or multichannel pipette, dispense the unique carboxylic acid stock solution to each corresponding well.
-
Dispense the HATU and DIPEA stock solutions to all wells.
-
Seal the plate and agitate at room temperature for 16-24 hours.
-
Workup: Quench the reactions by adding water to each well. Extract the products using ethyl acetate. The organic layers can be isolated and concentrated using a parallel evaporation system.
-
QC Validation: A representative subset of the library (e.g., 8-12 compounds from one column) should be analyzed by LC-MS to confirm identity and assess purity, ensuring the reliability of the synthetic protocol across the plate.
| Representative Carboxylic Acids for Diversification |
| 4-Methoxybenzoic acid (Electron-donating) |
| 4-(Trifluoromethyl)benzoic acid (Electron-withdrawing) |
| 1-Naphthoic acid (Steric bulk) |
| Thiophene-2-carboxylic acid (Heterocyclic) |
| Cyclohexanecarboxylic acid (Aliphatic/Saturated) |
| Phenylacetic acid (Increased flexibility) |
Protocol 3: Library Generation via SNAr (Vector 2)
Rationale: The electron-withdrawing nitro group activates the C-Cl bond for nucleophilic attack. This reaction is often clean and high-yielding, making it suitable for library synthesis.
Workflow:
-
Reagent Preparation: Prepare a stock solution of the core scaffold this compound (1.0 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq) in a polar aprotic solvent like DMSO or DMF.
-
Prepare an array of nucleophiles (e.g., primary/secondary amines, thiols) in a 96-well plate (1.5 eq per well).
-
Reaction Setup: Dispense the scaffold/base solution into each well containing the nucleophiles.
-
Seal the plate and heat to 80-120 °C, agitating for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a few wells.
-
Workup & QC: After cooling, perform a liquid-liquid extraction or use solid-phase extraction (SPE) plates for parallel purification. Conduct LC-MS analysis on a subset of the library to validate success.
Part II: High-Throughput Screening (HTS) Cascade
A tiered approach or "screening cascade" is essential to efficiently manage the large datasets generated by HTS and to eliminate false positives early in the process.[9][10]
Caption: A typical high-throughput screening cascade workflow.
Protocol 4: Primary Screening (Anti-proliferative MTT Assay Example)
Rationale: The MTT assay is a robust, colorimetric assay suitable for HTS that measures cellular metabolic activity as an indicator of cell viability. It is a common first-pass screen for identifying potential anti-cancer agents.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
384-well clear-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette or automated liquid handler
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Create "daughter" plates by diluting the library master plates to an intermediate concentration. Use an acoustic dispenser or pin tool to transfer a small volume (e.g., 50 nL) of compound from the daughter plate to the cell plate, achieving a final concentration of 10 µM. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Development: Add 10 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Signal Readout: Add 50 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
Data Analysis & Hit Selection:
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_bkgd) / (Signal_vehicle - Signal_bkgd)).
-
A common hit criterion is >50% inhibition or a Z-score > 3 standard deviations from the mean of the plate.[9]
-
QC Validation: The quality of the screen is assessed by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent and indicates a reliable screen.[9]
-
Protocol 5: Hit Confirmation and Dose-Response
Rationale: Re-testing primary hits is crucial to eliminate false positives arising from experimental error or compound instability. A dose-response curve provides the potency (IC₅₀) of the compound, a key parameter for SAR.
Workflow:
-
Cherry-Pick Hits: Identify the wells corresponding to the primary hits.
-
Fresh Sample Testing: Obtain fresh, powdered samples of the hit compounds to rule out degradation issues in the library plates.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 100 µM).
-
Repeat Assay: Perform the same MTT assay as in the primary screen, but using the full dilution series for each compound.
-
Data Analysis: Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation and Preliminary SAR
The ultimate goal of the library synthesis and screening effort is to establish a Structure-Activity Relationship (SAR) that can guide the next phase of drug discovery.[9][11] By organizing the confirmed hit data according to the diversification vectors, initial trends can be identified.
Hypothetical SAR Data Table:
| Compound ID | R¹ (Vector 1) | Nu (Vector 2) | Purity (%) | IC₅₀ (µM) |
| Core-001 | Phenyl | -Cl | >98 | >50 |
| LibA-012 | 4-CF₃-Phenyl | -Cl | >95 | 8.2 |
| LibA-025 | 2-Thienyl | -Cl | >96 | 15.1 |
| LibB-008 | Phenyl | -NH(CH₂CH₂OH) | >97 | 2.5 |
| LibB-014 | Phenyl | -S(CH₂Ph) | >95 | 1.8 |
SAR Interpretation:
-
From LibA-012, an electron-withdrawing group on the benzoyl ring (R¹) appears to improve activity compared to the unsubstituted core.
-
Comparing LibB-008 and LibB-014 to the core, displacing the chlorine with nucleophiles (Vector 2) significantly increases potency.
-
The benzyl thiol derivative (LibB-014) is more potent than the ethanolamine derivative (LibB-008), suggesting a preference for a more hydrophobic group at this position.
This initial SAR provides a clear, data-driven hypothesis for the design of the next generation of analogs, focusing on combinations of electron-withdrawing groups at R¹ and hydrophobic thiol-based nucleophiles at the C2 position.
Conclusion
The this compound scaffold provides a robust and versatile platform for the development of focused compound libraries. The detailed synthetic and screening protocols presented here offer a validated roadmap for researchers to generate novel chemical matter and identify promising hit compounds. By systematically exploring the chemical space around this privileged core, this strategy accelerates the hit-to-lead process and provides a solid foundation for subsequent medicinal chemistry optimization programs.
References
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Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). International Letters of Applied NanoBioScience. [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (2022). Taylor & Francis Online. [Link]
-
Identification of parallel medicinal chemistry protocols to expand branched amine design space. (2019). RSC Publishing. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
-
A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. [Link]
-
Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. (2021). National Institutes of Health. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). PubMed Central. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. ResearchGate. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]
-
Synthesis of benzamide derivatives. Reagents and conditions. ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. [Link]
-
What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]
-
High-throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Biomedical Science. [Link]
-
Automated and Parallel Amide Synthesis. CiteDrive. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Evaluating N-(2-chloro-5-nitrophenyl)benzamide as a Novel Anti-Cancer Agent
Introduction: The Rationale for Investigating N-(2-chloro-5-nitrophenyl)benzamide
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. In oncology, benzamide derivatives have been successfully developed as inhibitors of key cancer-related targets, including poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and as modulators of tubulin polymerization.[1][2][3] The specific compound, this compound (CAS No. 205827-9-9), is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents due to its potential to inhibit specific cellular pathways.[4]
The presence of the chloro and nitro functional groups on the phenyl ring enhances its reactivity, making it a compelling candidate for investigation.[4] These groups can influence the molecule's electronic properties and its ability to interact with biological targets. For instance, nitroaromatic compounds have been explored for their cytotoxic effects, while chlorinated compounds feature prominently in many established chemotherapeutics.[3][5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of this compound. The protocols herein are designed as a self-validating workflow, moving from initial cytotoxicity screening to elucidating the underlying mechanism of action.
Overall Experimental Workflow
The evaluation of a novel compound requires a logical, tiered approach. The workflow begins with a broad assessment of the compound's effect on cancer cell viability and progresses to more specific assays to determine the mode of cell death and the molecular pathways involved. This systematic process ensures that resources are directed toward compounds with the most promising therapeutic potential.
Caption: A tiered workflow for evaluating this compound.
Phase 1: Cytotoxicity Screening Protocol
The primary goal of this phase is to determine if this compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to quantify its potency by determining the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of viable cells.[6]
Protocol: Cell Viability MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS).[3] Store protected from light at -20°C.[8]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Causality Note: DMSO is a common solvent for organic compounds. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A "vehicle control" (medium with 0.5% DMSO) is essential.
-
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include wells for a vehicle control (DMSO only) and an untreated control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[7][9]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Determining the Mode of Cell Death
If the compound shows significant cytotoxicity, the next step is to determine how it kills the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anti-cancer agents that induce apoptosis are generally preferred.
Protocol: Apoptosis Detection by Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It is used to identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Cells treated with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described in the MTT assay. Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Causality Note: Using both stains allows for the differentiation of four cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol: Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis.[3] Flow cytometry with PI staining is a standard method to analyze DNA content and determine the cell cycle distribution of a cell population.
Materials:
-
Cells treated as described above.
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[13]
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality Note: Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA. Fixation should be done gently to avoid cell clumping.
-
-
Incubation: Incubate the cells for at least 30 minutes at 4°C (can be stored for up to 2 weeks).[12]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Causality Note: RNase A is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA content for accurate cell cycle analysis.[13]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, showing peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases.[14]
Phase 3: Investigating the Molecular Mechanism
Understanding the molecular signaling pathways affected by the compound is crucial for target identification and further development. Western blotting is a powerful technique to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[15]
Hypothetical Signaling Pathway
Based on the known activities of benzamide derivatives, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Protocol: Western Blotting for Apoptosis Markers
Procedure:
-
Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[16] Key antibodies to probe include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, CDK4, p21, p27
-
Loading Control: β-Actin or GAPDH
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[17] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to the loading control.
Data Presentation and Interpretation
Table 1: Summary of Hypothetical In Vitro Activity of this compound
| Cancer Cell Line | IC50 (µM, 48h) | Apoptosis (% of Cells) | Cell Cycle Arrest | Key Protein Changes (Western Blot) |
| MCF-7 (Breast) | 8.5 ± 1.2 | 45.2% (Annexin V+) | G2/M Phase | ↑ Cleaved PARP, ↓ Bcl-2 |
| HCT116 (Colon) | 5.2 ± 0.9 | 58.7% (Annexin V+) | G2/M Phase | ↑ Cleaved Caspase-3, ↑ p21 |
| A549 (Lung) | 12.1 ± 2.5 | 33.1% (Annexin V+) | G1 Phase | ↑ p27, ↓ Cyclin D1 |
| Normal Fibroblasts | > 100 | < 5% | No significant change | - |
Data are presented as mean ± SD for hypothetical results. Apoptosis percentage is for cells treated at the IC50 concentration.
Interpretation:
-
The low micromolar IC50 values against HCT116 and MCF-7 cells suggest potent anti-cancer activity.[2][18]
-
The high percentage of Annexin V positive cells confirms that the compound induces apoptosis.[19]
-
The cell cycle data indicate that the compound may arrest cells at the G2/M or G1 checkpoint, depending on the cell type.
-
Western blot results would validate the mechanism, showing an increase in pro-apoptotic markers (Cleaved Caspase-3, Cleaved PARP) and changes in cell cycle regulatory proteins.[20]
-
A high IC50 value against normal cells suggests selectivity for cancer cells, a desirable trait for a therapeutic agent.[21]
References
-
The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
Apoptosis Detection Assays. PubMed. [Link]
-
In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
-
Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PubMed Central. [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience. [Link]
-
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
-
N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PubMed. [Link]
-
Synthesis of 2-chloro-5-nitrophenol. PrepChem.com. [Link]
-
Cell Cycle Analysis. University of Massachusetts Chan Medical School. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. ResearchGate. [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(2-chloro-5-nitrophenyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-chloro-5-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific amide synthesis.
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[1] Its synthesis, typically achieved via the Schotten-Baumann reaction, involves the acylation of 2-chloro-5-nitroaniline with benzoyl chloride.[2][3][4] While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide provides a structured approach to identifying and resolving these common problems.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no product formation in the synthesis of this compound is a common problem that can often be traced back to a few key factors.
Possible Causes & Solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive benzoic acid.[5][6]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity benzoyl chloride. It is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protonation of the Amine: The reaction of benzoyl chloride with 2-chloro-5-nitroaniline produces hydrochloric acid (HCl) as a byproduct.[3][4][7] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][7][8]
-
Reduced Nucleophilicity of the Amine: The presence of two electron-withdrawing groups (chloro and nitro) on the aniline ring significantly reduces the nucleophilicity of the amine's nitrogen atom. This makes the reaction inherently slower than with more electron-rich anilines.
-
Solution: While you cannot change the starting material, you can optimize the reaction conditions to favor the reaction. This may include slightly elevated temperatures (while monitoring for side reactions) or a longer reaction time.
-
-
Poor Mixing in Biphasic Systems: The Schotten-Baumann reaction is often carried out in a two-phase system (e.g., an organic solvent and aqueous base).[2][9] If the mixing is not vigorous enough, the reactants in the organic phase will not have sufficient contact with the base in the aqueous phase, leading to poor conversion.
-
Solution: Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the two phases. A mechanical stirrer is often more effective than a magnetic stir bar for this purpose.
-
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on a TLC plate. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Their Prevention:
| Side Product/Impurity | Cause | Prevention Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride.[5][6] | Use anhydrous conditions. Add benzoyl chloride slowly to the reaction mixture. |
| Unreacted 2-chloro-5-nitroaniline | Incomplete reaction due to reasons mentioned in Issue 1. | Ensure adequate base, vigorous stirring, and sufficient reaction time. |
| Diacylated Product | Reaction of the product amide with another molecule of benzoyl chloride. | This is less common with deactivated anilines but can occur under harsh conditions. Use a stoichiometric amount of benzoyl chloride. |
| Products from Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine for the benzoyl chloride. | Use non-nucleophilic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. |
Issue 3: Difficulty in Product Purification and Isolation
Question: I am having trouble purifying the product. It is oily, or I am losing a significant amount during recrystallization.
Answer: Purification can be challenging, but a systematic approach can lead to a high-purity product.
Purification Strategies:
-
Initial Workup: After the reaction is complete, the mixture should be worked up to remove the base and any water-soluble byproducts. This typically involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining amine and excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any benzoic acid, and finally with brine.[6][8][10]
-
Crystallization: this compound is a solid at room temperature. If your product is an oil, it is likely due to the presence of impurities.
-
Inducing Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Recrystallization: A common and effective method for purification.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of similar benzamides include ethanol/water or ethyl acetate/hexanes.[5][11]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[12] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by TLC analysis.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-chloro-5-nitroaniline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-nitroaniline (1.0 eq.). Dissolve it in dichloromethane (DCM).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 2 M NaOH). Stir the biphasic mixture vigorously.[6]
-
Addition of Benzoyl Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05-1.1 eq.) dropwise to the vigorously stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and continue to stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6][8][10]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- Grokipedia. Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Quora. (2020, July 2). What is the Schottan-Baumann reaction?.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- ChemicalBook. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
- Benchchem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2.
- Benchchem. How to overcome common problems in Benzamide synthesis?.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
- Chem-Impex. This compound.
- Benchchem. Identifying and minimizing side reactions in benzamide synthesis.
- Benchchem. Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride.
- Benchchem. Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
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- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of Crude N-(2-chloro-5-nitrophenyl)benzamide
Welcome to the technical support center for the purification of N-(2-chloro-5-nitrophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, and is also utilized in agrochemical formulations.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological or agricultural data.
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and have been validated in practice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Persistent Yellow or Brown Coloration in the Final Product
Symptom: After purification by recrystallization or column chromatography, the isolated solid retains a distinct yellow or brown hue, indicating the presence of impurities.
Potential Causes:
-
Residual Starting Materials: Incomplete reaction can leave behind colored starting materials like 2-chloro-5-nitroaniline, which is yellow.
-
Formation of Byproducts: Side reactions, such as the formation of isomeric byproducts or over-nitration, can produce colored impurities.[2]
-
Degradation: The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Charcoal Treatment During Recrystallization: Activated charcoal is highly effective at adsorbing colored impurities.
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Caution: Adding too much charcoal can lead to a significant loss of your desired product due to adsorption.[3]
-
Action: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Aqueous Washes Before Final Purification: Washing the crude product with specific aqueous solutions can remove certain types of impurities.
-
For Acidic Impurities: If you suspect the presence of unreacted benzoic acid or acidic byproducts, wash the organic solution of your crude product with a saturated sodium bicarbonate solution.[2]
-
For Basic Impurities: To remove any unreacted 2-chloro-5-nitroaniline, a wash with a dilute acid solution (e.g., 1M HCl) can be effective.
-
Quenching Halogen Reagents: If any reactive halogenating agents were used and might be present, a wash with a 10% aqueous solution of sodium thiosulfate can help to neutralize them.[4][5]
-
-
Re-evaluation of Purification Method: If discoloration persists, a single purification method may be insufficient. Consider a sequential purification approach.
-
Workflow: Perform an initial purification using column chromatography to separate the bulk of the impurities, followed by a final recrystallization of the partially purified product to achieve high purity and remove any remaining color.
-
Issue 2: Low Recovery After Recrystallization
Symptom: A significantly lower than expected yield of purified product is obtained after performing recrystallization.
Potential Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures, leading to a substantial amount of product remaining in the mother liquor.[6]
-
Using an Excessive Amount of Solvent: Dissolving the crude product in a large excess of hot solvent will result in a lower yield upon cooling.[3]
-
Premature Crystallization: The product crystallizing out during a hot filtration step can lead to significant losses.
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice and may also lead to the formation of smaller crystals that are harder to collect.[3]
Troubleshooting Steps:
-
Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) on a small scale to identify the optimal one.
-
-
Use the Minimum Amount of Hot Solvent:
-
Procedure: Add the hot solvent portion-wise to the crude product with heating and swirling until the solid just dissolves. This ensures the solution is saturated at the higher temperature, maximizing the yield upon cooling.
-
-
Prevent Premature Crystallization:
-
Action: Before a hot filtration step, pre-heat the funnel and the receiving flask. Also, add a small amount of extra hot solvent to the solution to ensure the compound remains dissolved during the transfer.
-
-
Slow Cooling:
-
Second Crop Recovery:
-
Action: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals.[3] Note that this second crop may be less pure than the first.
-
Issue 3: Compound Streaking or Tailing During Column Chromatography
Symptom: On a silica gel column, the product does not move as a tight band but rather streaks or "tails" down the column, leading to poor separation and broad fractions.
Potential Causes:
-
Strong Interaction with Silica Gel: The amide and nitro groups in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[7][8]
-
Inappropriate Solvent System: The eluent may not be polar enough to effectively move the compound down the column, or it may be too polar, causing everything to elute too quickly without separation.
-
Compound Degradation on Silica: Some compounds are unstable on acidic silica gel and can decompose during chromatography.[9]
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a Small Amount of a Polar Solvent: Including a small percentage of a more polar solvent like methanol in your ethyl acetate/hexane eluent can help to reduce tailing by competing for the active sites on the silica gel.
-
Incorporate a Basic Additive: For compounds with basic character that might be interacting with the acidic silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites and improve peak shape.[10]
-
-
Deactivate the Silica Gel:
-
Procedure: The acidity of the silica gel can be reduced by pre-treating it with a base like triethylamine. This can be done by preparing a slurry of the silica gel in the eluent containing the triethylamine before packing the column.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for compounds that are sensitive to acid or exhibit strong acidic interactions.[9]
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like acetonitrile/water) can be an excellent alternative.[7]
-
-
Check for Compound Stability:
-
Test: Before running a large-scale column, spot a solution of your compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent for this compound?
A1: While the ideal solvent can depend on the specific impurities present, ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aromatic amides.[10] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude product.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: If your crude product is an oil, this suggests the presence of significant impurities that are depressing the melting point.
-
First Step: Try to remove any residual solvent under high vacuum.
-
Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which your product is expected to be insoluble (e.g., hexanes) and scratching the inside of the flask with a glass rod.
-
Chromatography: If trituration fails, column chromatography is the most appropriate next step to separate the desired product from the impurities that are preventing it from solidifying.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Spectroscopic Methods:
-
¹H NMR: The absence of peaks corresponding to impurities in the proton NMR spectrum is a strong confirmation of purity.
-
LC-MS: Liquid chromatography-mass spectrometry can provide both a retention time and a mass-to-charge ratio, which can confirm the identity and purity of your compound.
-
Q4: Can I use extraction as a primary purification technique?
A4: Liquid-liquid extraction is generally used as a work-up step to remove bulk impurities rather than a final purification technique for achieving high purity of a solid compound. For instance, an acidic wash to remove basic impurities or a basic wash to remove acidic impurities is a form of extraction. However, for removing structurally similar neutral impurities, extraction is not very effective. It should typically be followed by recrystallization or chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[9]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[9] Add another thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes as the solvent flows through the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of crude this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ChemicalBook. (n.d.). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Chem-Impex. (n.d.). This compound.
- Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in Schotten-Baumann reaction for benzamide synthesis
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives using the Schotten-Baumann reaction.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other undesired outcomes during your experiment.
Q1: My benzamide yield is significantly lower than expected. What are the common causes?
Low yields in the Schotten-Baumann reaction are frequently due to a few key issues that can be systematically addressed.[1][2]
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid, which is unreactive toward the amine under these conditions.[1][2] To mitigate this, ensure that your solvents and glassware are thoroughly dried before use.
-
Protonation of the Amine: The reaction between benzoyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[3][4] This acid will protonate the unreacted amine, rendering it non-nucleophilic and unable to participate in the reaction, thus halting the synthesis and reducing the yield.[3][4] The presence of a base, such as aqueous sodium hydroxide, is crucial to neutralize the HCl as it forms.[3][4][5][6]
-
Insufficient Mixing: The Schotten-Baumann reaction is often performed in a two-phase system, with the benzoyl chloride and amine in an organic solvent and the base in an aqueous layer.[5][7] Vigorous stirring is essential to maximize the interfacial area between the two phases, ensuring that the reactants and the base can interact effectively.[1]
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can also lead to lower yields. Ensure that you are using the correct molar equivalents of the amine, benzoyl chloride, and base.
Q2: I've noticed a significant amount of a white, sparingly soluble solid in my crude product, which I suspect is benzoic acid. How can I prevent its formation and remove it?
The presence of benzoic acid is a direct result of the hydrolysis of benzoyl chloride.[1][8]
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Controlled Addition: Add the benzoyl chloride to the reaction mixture slowly and at a controlled temperature, preferably in a cooled ice bath.[2] This minimizes the exothermic reaction and reduces the chance of side reactions.
Removal:
-
Base Wash: During the workup, wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. Benzoic acid, being acidic, will react to form sodium benzoate, which is water-soluble and will be removed into the aqueous layer.[8] The benzamide product, being neutral, will remain in the organic phase.
Q3: The reaction mixture became very thick and difficult to stir. What should I do?
This is usually a positive sign, indicating the rapid precipitation of your benzamide product.[8] However, if it impedes proper mixing, it can lead to an incomplete reaction. To resolve this, you can add a sufficient volume of your organic solvent to maintain a stirrable slurry.[8]
Q4: Instead of a solid precipitate, an oil has formed. How can I induce crystallization?
The formation of an oil can be due to the presence of impurities or if the product has a low melting point.[1] Here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure benzamide, add it to the oily mixture. This "seed" crystal will act as a template for crystallization.[1]
-
Recrystallization: Isolate the oil by extraction with a suitable organic solvent, dry the organic layer, and then attempt recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[1]
Q5: I suspect over-acylation is occurring, leading to N-benzoylbenzamide. How can I avoid this?
The formation of a diacylated byproduct can occur if the newly formed benzamide is further acylated.[8] To minimize this:
-
Controlled Addition: Add the benzoyl chloride dropwise to the amine solution with vigorous stirring. This prevents localized high concentrations of the acylating agent.[8]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of the second acylation reaction.[8]
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[7][9][10] It is a condensation reaction typically carried out in the presence of a base to neutralize the acidic byproduct.[4][6] The reaction is named after German chemists Carl Schotten and Eugen Baumann who first described it in the 1880s.[5][9]
Q2: What is the role of the base in the Schotten-Baumann reaction?
The base serves two critical functions:
-
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is formed during the reaction. This is essential because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[3][4][6]
-
Driving Equilibrium: By neutralizing the acid byproduct, the base helps to drive the reaction equilibrium towards the formation of the amide product.[3][4]
Commonly used bases include aqueous sodium hydroxide or pyridine.[6][7]
Q3: Why is a two-phase solvent system often used?
The classic Schotten-Baumann conditions often employ a biphasic system, consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[5][7] The reactants (amine and benzoyl chloride) are dissolved in the organic phase, while the base (e.g., NaOH) is in the aqueous phase.[11] This setup helps to minimize the hydrolysis of the benzoyl chloride, as its concentration in the aqueous phase is low.[11] Vigorous stirring is necessary to facilitate the reaction at the interface of the two layers.[1]
Q4: Can I use other acylating agents besides benzoyl chloride?
Yes, other acyl halides or acid anhydrides can also be used in the Schotten-Baumann reaction to synthesize different amides.[9][10]
Q5: What is the general mechanism of the Schotten-Baumann reaction for benzamide synthesis?
The mechanism involves a nucleophilic acyl substitution:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[7][12][13]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[9]
-
Deprotonation: The resulting protonated amide is then deprotonated by the base to yield the final benzamide product. The base also neutralizes the HCl formed from the expelled chloride and the proton from the amine.[9][11]
Data & Protocols
Table 1: Troubleshooting Summary for Low Benzamide Yield
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or no product formation | Hydrolysis of benzoyl chloride | Use dry solvents and reagents; add benzoyl chloride slowly at low temperatures.[1][2] |
| Amine protonation by HCl byproduct | Ensure an adequate amount of base (e.g., 10% NaOH solution) is present.[1] | |
| Insufficient mixing in a biphasic system | Vigorously stir the reaction mixture to ensure good phase contact.[1] | |
| Product is an oil, not a solid | Presence of impurities or low melting point | Induce crystallization by scratching the flask or seeding; alternatively, isolate and recrystallize.[1] |
| Strong smell of benzoyl chloride after reaction | Incomplete reaction | Continue vigorous stirring for a longer period; ensure sufficient base is present.[1] |
| Contamination with benzoic acid | Hydrolysis of benzoyl chloride | Wash the crude product with a dilute sodium bicarbonate solution.[8] |
Experimental Protocol: Standard Synthesis of Benzamide
This protocol provides a general procedure for the synthesis of benzamide from benzoyl chloride and ammonia.
Materials:
-
Benzoyl chloride
-
Concentrated ammonia solution
-
Deionized water
-
Conical flask with a stopper
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., hot water or ethanol/water mixture)
Procedure:
-
In a conical flask, prepare a dilute solution of ammonia by mixing 5 mL of concentrated ammonia with 5 mL of water.[14]
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride to the cold ammonia solution in small portions, stoppering and shaking vigorously after each addition.[14][15] The reaction is exothermic, so maintain the temperature by keeping the flask in the ice bath.[15]
-
After the complete addition of benzoyl chloride, continue to shake the flask for an additional 15 minutes.[1] The smell of benzoyl chloride should disappear, and a white solid (benzamide) will precipitate.[1]
-
Collect the crude product by vacuum filtration and wash it with several portions of ice-cold water.[1]
-
Recrystallize the crude benzamide from hot water or a suitable solvent mixture to obtain pure, colorless crystals.[1]
Visualizations
Diagram 1: Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann reaction for benzamide synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low benzamide yield.
Diagram 3: Competing Reactions in Benzamide Synthesis
Caption: Key competing reactions in Schotten-Baumann benzamide synthesis.
References
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
-
Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
The Name Reaction. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
-
Chemistry Learner. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Publisher. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
-
IGI Global. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 7. testbook.com [testbook.com]
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- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. chemistry-reaction.com [chemistry-reaction.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 15. globalconference.info [globalconference.info]
Technical Support Center: Stability of N-(2-chloro-5-nitrophenyl)benzamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloro-5-nitrophenyl)benzamide is a key intermediate in the synthesis of various bioactive molecules. Its utility in pharmaceutical and agrochemical research underscores the importance of understanding its stability in solution to ensure experimental reproducibility and the integrity of results. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in solution. While direct stability data for this compound is not extensively published, this document synthesizes information from structurally related molecules and fundamental chemical principles to offer scientifically grounded guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent.[1] The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can be accelerated by heat.[2][3] The nitroaromatic and chlorinated components of the molecule may also be sensitive to photodegradation.[4][5]
Q2: What are the likely degradation products of this compound in solution?
A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond. This would yield two primary degradation products: benzoic acid and 2-chloro-5-nitroaniline . Under certain reductive conditions, the nitro group could be reduced to a hydroxylamine or an amine.[6][7]
Q3: What is the recommended way to prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF. The concentration should be appropriate for your experimental needs to minimize the volume of organic solvent in your final assay. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Q4: How should I store my solutions of this compound to ensure maximum stability?
A4: To maximize stability, solutions should be stored in tightly sealed vials, protected from light, at low temperatures (ideally -20°C or below). For long-term storage, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.
Q5: Can I use aqueous buffers to dissolve this compound?
A5: Direct dissolution in aqueous buffers may be challenging due to the compound's likely low water solubility. It is more practical to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your experiment. When using aqueous buffers, it is best to use them at a neutral or slightly acidic pH and to prepare the solutions fresh, as prolonged storage in aqueous media, especially at extreme pH values, can lead to hydrolysis.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solutions, especially at elevated temperatures. Verify the integrity of your stock solution using an analytical technique like HPLC. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical degradation of the parent compound. | The new peaks likely correspond to degradation products such as benzoic acid and 2-chloro-5-nitroaniline. To confirm, run a forced degradation study (see protocol below) to intentionally generate these products and compare their retention times. |
| Change in the color or clarity of the solution. | Precipitation of the compound or formation of insoluble degradation products. | Ensure the compound is fully dissolved and that the solvent concentration is not causing precipitation upon dilution into an aqueous medium. If precipitation occurs, try using a co-solvent or adjusting the formulation. A color change could indicate a chemical reaction, warranting a fresh solution. |
| Inconsistent results between different batches of the compound. | Variability in the purity or stability of the starting material. | Always source compounds from reputable suppliers. It is good practice to confirm the identity and purity of a new batch of any critical reagent before use in extensive experiments. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study, a common practice in pharmaceutical development to understand a compound's stability profile.[9][10] The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products and assess the stability-indicating nature of an analytical method.[11]
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Incubator and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in an incubator at 60°C.
-
Photodegradation: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10] Maintain a dark control sample at the same temperature.
-
-
Time Points: Collect samples from each stress condition at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control (t=0) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Visualizations
Inferred Degradation Pathway
Caption: Inferred hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
References
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]
-
ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
YouTube. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
-
ACS Publications. (n.d.). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]
-
Ovid. (n.d.). Benzamide hydrolysis in strong acids : The last word : Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2008, April). Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
ResearchGate. (2016, December 11). Possible reason for enhanced stability in chlorinated solvents?. Retrieved from [Link]
-
Wikipedia. (n.d.). Persistent organic pollutant. Retrieved from [Link]
-
PubMed. (n.d.). Formation of stable chlorinated hydrocarbons in weathering plant material. Retrieved from [Link]
-
IntechOpen. (n.d.). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Retrieved from [Link]
-
PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
YouTube. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. Retrieved from [Link]
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
Technical Support Center: Minimizing Byproduct Formation During the Nitration of Chloro-benzamide Precursors
Welcome to the technical support center for the nitration of chloro-benzamide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the nitration of chloro-benzamide?
The nitration of chloro-benzamide is an electrophilic aromatic substitution reaction. The primary desired product is typically a mono-nitro substituted chloro-benzamide. However, several byproducts can form, significantly impacting yield and purity. These include:
-
Isomeric Byproducts: Due to the directing effects of the chloro and amide groups, a mixture of ortho, meta, and para-nitro isomers can be expected.[1] The distribution of these isomers is highly dependent on the reaction conditions.
-
Di-nitrated and Poly-nitrated Compounds: Under harsh reaction conditions, such as elevated temperatures or high concentrations of the nitrating agent, over-nitration can occur, leading to the formation of di- and poly-nitro derivatives.[2][3]
-
Hydrolysis Products: The amide functional group can be susceptible to hydrolysis under the strong acidic conditions of the nitration reaction, leading to the formation of the corresponding chloro-benzoic acid.[1][4]
-
Oxidation Products: The potent oxidizing nature of nitric acid can lead to the formation of various oxidation byproducts, often presenting as dark, tarry substances.[5][6]
-
Products from Rearrangement or Degradation: In some cases, complex side reactions can lead to rearranged or degraded products, further complicating the product mixture.
Q2: What is the role of sulfuric acid in the nitration mixture?
Concentrated sulfuric acid plays a critical catalytic role in the nitration of aromatic compounds.[7][8][9][10][11] Its primary functions are:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile that attacks the aromatic ring.[7][8][9][10]
-
Dehydrating Agent: Sulfuric acid acts as a dehydrating agent, sequestering the water produced during the reaction.[6][11] This is crucial because the presence of water can dilute the nitric acid and inhibit the formation of the nitronium ion, thereby slowing down or stopping the reaction.
Q3: How does temperature affect the regioselectivity and byproduct profile?
Temperature is a critical parameter in nitration reactions. Generally, lower temperatures are favored to:
-
Control the Reaction Rate: Nitration is a highly exothermic reaction.[6][12] Maintaining a low temperature helps to control the reaction rate and prevent a runaway reaction, which can lead to a rapid increase in temperature and the formation of explosive byproducts.[5][13]
-
Minimize Over-nitration: Higher temperatures increase the likelihood of multiple nitrations on the aromatic ring, leading to the formation of di- and tri-nitro compounds.[2][3][14]
-
Improve Regioselectivity: In some cases, lower temperatures can improve the selectivity for the desired isomer by favoring the kinetically controlled product.[3] For instance, in the nitration of phenol, lower temperatures favor the formation of mono-nitrophenols.[3]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Mono-nitrated Product
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or deactivation of the nitrating agent. | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15] Ensure the reaction is stirred for an adequate duration. If the reaction is sluggish at low temperatures, a carefully controlled, slight increase in temperature may be necessary. |
| Suboptimal Reagent Stoichiometry | An incorrect molar ratio of the chloro-benzamide precursor to the nitrating mixture can lead to poor conversion. | Carefully calculate and use the appropriate stoichiometry. A slight excess of the nitrating agent is often used to drive the reaction to completion, but a large excess should be avoided to minimize over-nitration.[16] |
| Loss of Product During Work-up | The desired product may be lost during the quenching, extraction, or purification steps. | The standard work-up procedure involves quenching the reaction mixture by slowly pouring it onto crushed ice.[5][16] If the product is a solid, it can be collected by filtration. If it is an oil or remains in solution, liquid-liquid extraction with a suitable organic solvent is necessary.[16] Ensure complete extraction and minimize losses during solvent removal. |
| Hydrolysis of the Amide Group | The strong acidic conditions can lead to the hydrolysis of the benzamide to the corresponding benzoic acid.[1][4] | Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Consider using alternative nitrating agents that are less acidic if hydrolysis is a significant issue. |
Issue 2: Formation of Significant Amounts of Di- and Poly-nitrated Byproducts
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | As mentioned, elevated temperatures significantly increase the rate of nitration, leading to multiple substitutions on the aromatic ring.[2][3] | Strictly control the reaction temperature, typically between 0-10°C, using an ice bath or a cryostat.[17] The nitrating mixture should be added dropwise to the solution of the chloro-benzamide precursor to manage the exothermic nature of the reaction.[5] |
| Excess Nitrating Agent | A large excess of the nitrating mixture will increase the concentration of the nitronium ion, promoting further nitration of the mono-nitrated product. | Use a controlled stoichiometry of the nitrating agent. A molar equivalent or a slight excess (e.g., 1.1-1.2 equivalents) is generally recommended for mono-nitration. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the starting material has been consumed can lead to the formation of over-nitrated products.[16] | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[16] |
Issue 3: Formation of Dark, Tarry Byproducts and Low Product Purity
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Side Reactions | Nitric acid is a strong oxidizing agent and can oxidize the starting material or the product, especially at higher temperatures, leading to the formation of complex, colored byproducts.[5][6] | Maintain a low reaction temperature and use the minimum necessary amount of nitric acid. The use of a co-solvent that is resistant to oxidation may also be beneficial. |
| Impure Starting Materials or Reagents | The presence of impurities in the chloro-benzamide precursor or the acids can lead to unwanted side reactions and the formation of colored byproducts. | Use high-purity starting materials and reagents. Ensure that the nitric and sulfuric acids are fresh and have not degraded. |
| Inefficient Work-up and Purification | Incomplete removal of acidic residues and byproducts during the work-up can lead to a dark and impure final product. | After quenching, thoroughly wash the crude product. If it's a solid, wash it with cold water until the filtrate is neutral.[16] If it's an oil, perform multiple extractions and wash the combined organic layers with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.[16] For purification, recrystallization from a suitable solvent system is often effective for solid products.[17] For liquid products, column chromatography or distillation may be necessary.[16] |
III. Experimental Protocols & Methodologies
General Protocol for the Controlled Nitration of a Chloro-benzamide Precursor
This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add the required amount of concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10°C.[5]
-
Reaction Setup: In a separate reaction vessel, dissolve the chloro-benzamide precursor in a suitable solvent (if necessary) and cool the solution to 0-5°C in an ice bath with stirring.
-
Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the chloro-benzamide precursor, ensuring the internal temperature does not exceed 10°C.[17]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[5][16]
-
Isolation and Purification:
-
If a solid precipitates: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[16] Purify the solid by recrystallization from an appropriate solvent.
-
If no solid precipitates: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[16] Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
-
Analytical Methods for Monitoring Byproduct Formation
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reaction and qualitatively assessing the formation of byproducts.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of different isomers and byproducts.[18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated byproducts, helping to confirm their identities.
IV. Visualizations
Reaction Pathway and Byproduct Formation
Caption: Key reaction pathways in the nitration of chloro-benzamide.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common nitration issues.
V. References
-
What is the role of sulphuric acid in nitration of benzene? - ECHEMI. (URL: )
-
What is the role of sulphuric acid in nitration of benzene? - Quora. (2018-03-01). (URL: [Link])
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
-
Why is sulfuric acid used in aromatic nitration? - ECHEMI. (URL: )
-
Aromatic Nitration - BYJU'S. (URL: [Link])
-
Why is sulfuric acid used in aromatic nitration? - Quora. (2021-03-15). (URL: [Link])
-
In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? | Homework.Study.com. (URL: [Link])
-
Why is nitration done at comparatively low temperatures? - Quora. (2018-11-17). (URL: [Link])
-
Nitration: An Overview of Recent Developments and Processes - American Chemical Society. (URL: [Link])
-
NITRATION. (URL: [Link])
-
Quantification of nitrotyrosine in nitrated proteins - PMC - NIH. (URL: [Link])
-
Why is mononitration of phenol carried out at low temperatures? (2024-11-11). (URL: [Link])
-
Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene - AIP Publishing. (URL: [Link])
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (URL: [Link])
-
ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. (URL: [Link])
-
Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources | Analytical Chemistry - ACS Publications. (2013-10-17). (URL: [Link])
-
Nitrogen compounds - Wikipedia. (URL: [Link])
-
ANALYTICAL METHODS. (URL: [Link])
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scirp.org. (URL: [Link])
-
Nitric oxide, oxidants, and protein tyrosine nitration - PMC - PubMed Central. (URL: [Link])
-
Nitroglycerin - Wikipedia. (URL: [Link])
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC - NIH. (2024-05-15). (URL: [Link])
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. (URL: [Link])
-
US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (URL: )
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (2017-12-18). (URL: [Link])
-
Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. (2025-08-06). (URL: [Link])
-
CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents. (URL: )
-
Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF - ResearchGate. (2025-08-05). (URL: [Link])
-
An adiabatic continuous process for the nitration of chlorobenzene - Google Patents. (URL: )
-
LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])
-
Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies - ResearchGate. (2024-09-14). (URL: [Link])
-
WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents. (URL: )
-
Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])
-
US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (URL: )
-
mechanism of amide hydrolysis - YouTube. (2019-01-15). (URL: [Link])
-
the hydrolysis of amides - Chemguide. (URL: [Link])
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Technical Support Center: Navigating Scale-Up Synthesis of N-(2-chloro-5-nitrophenyl)benzamide
Introduction
Welcome to the technical support guide for the synthesis of N-(2-chloro-5-nitrophenyl)benzamide. This molecule is a valuable intermediate in the development of pharmaceuticals and other complex chemical entities, prized for its specific aromatic substitution pattern which allows for diverse subsequent chemical transformations.[1][2] The standard synthesis route involves the N-acylation of 2-chloro-5-nitroaniline with benzoyl chloride. While straightforward on a lab scale, scaling this process presents significant challenges related to reaction control, product purity, and operational safety.
This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists. We will delve into the causality behind these issues and offer field-proven troubleshooting strategies to ensure a robust, safe, and reproducible scale-up synthesis.
Core Synthesis Workflow
The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 2-chloro-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl byproduct.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific issues in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction yield is consistently low after scale-up, although it worked well on a 1g scale. What are the likely causes?
Answer: Low yield during scale-up is a common problem that can be traced to several factors, often amplified by the change in scale.[3] The primary culprits are typically incomplete reactions, side reactions, or mechanical loss during work-up.
Probable Causes & Solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts readily with any moisture present to form benzoic acid, which consumes your reagent and complicates purification.[4]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Reagent quality is paramount; use freshly opened or properly stored benzoyl chloride.
-
-
Inefficient Mixing: What works with a small magnetic stir bar may be insufficient in a large reactor, leading to localized concentration gradients and "dead zones".[3] This can prevent the reactants from interacting effectively.
-
Solution: Switch to mechanical overhead stirring. For pilot-scale reactors, the stirrer type (e.g., anchor, pitched-blade turbine) and agitation speed must be optimized to ensure proper homogenization of the reaction slurry.
-
-
Incomplete Reaction: The electron-withdrawing nitro and chloro groups on the aniline reduce its nucleophilicity, potentially slowing the reaction.
-
Solution: Monitor the reaction closely using TLC or LC-MS.[5] If starting material persists, consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase has subsided. Ensure at least one equivalent of base is present to neutralize the generated HCl, which can protonate the starting aniline and render it unreactive.
-
Issue 2: Product Purity is Poor, with Significant Contaminants
Question: My crude product is contaminated with benzoic acid and unreacted 2-chloro-5-nitroaniline. How can I improve the purity before final purification?
Answer: The presence of starting materials and benzoic acid points to both incomplete reaction and reagent hydrolysis. Optimizing the work-up procedure is critical for removing these impurities efficiently.
Troubleshooting the Work-up:
-
Cause: Benzoic Acid Impurity: This acidic byproduct is a result of benzoyl chloride hydrolysis.
-
Cause: Unreacted 2-chloro-5-nitroaniline: This basic starting material will persist if the reaction is incomplete.
-
Solution: After the reaction is complete, perform a wash with a dilute acid like 1 M HCl.[5] The aniline will be protonated to its corresponding ammonium salt, which is soluble in the aqueous phase and can be separated.
-
Workflow for Optimized Work-up:
-
Quench the reaction mixture, typically by adding it to water or ice.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove unreacted aniline and base).
-
Saturated aq. NaHCO₃ (to remove benzoic acid).
-
Brine (to reduce the amount of dissolved water in the organic layer).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Issue 3: Difficulty Controlling the Reaction Temperature
Question: During the dropwise addition of benzoyl chloride, I'm observing a dangerous temperature spike despite using an ice bath. Why is this happening at a larger scale?
Answer: This is a classic scale-up challenge related to heat transfer. As you increase the reaction volume, the surface-area-to-volume ratio decreases dramatically.[3] This means the reaction, which generates heat (exothermic), cannot dissipate that heat as efficiently as it did in a small flask. This can lead to a runaway reaction, a severe safety hazard, especially with nitroaromatic compounds which can be thermally unstable.[6]
Strategies for Thermal Management:
-
Control Addition Rate: The most critical parameter. Add the benzoyl chloride very slowly via a syringe pump or an addition funnel, ensuring the internal temperature does not exceed a set point (e.g., 5-10°C).
-
Efficient Cooling: A simple ice-water bath may be insufficient. For multi-liter reactions, consider using a cryostat or a jacketed reactor with a circulating coolant for precise temperature control.
-
Monitor Internal Temperature: Do not rely on the bath temperature. Always have a thermocouple probe measuring the internal temperature of the reaction mixture.
-
Reverse Addition: Consider adding the aniline solution to the benzoyl chloride solution. This can sometimes help maintain a low concentration of the more reactive species.
Caption: A troubleshooting decision tree for purity issues in the synthesis.
FAQs: Scale-Up Synthesis of this compound
Q1: What is the best solvent for the reaction at scale? A1: Dichloromethane (DCM) is commonly used at the lab scale due to its good solvent properties and ease of removal. However, for scale-up, solvents like Ethyl Acetate, Toluene, or 2-MeTHF are often preferred due to higher boiling points and better safety profiles. The choice depends on the solubility of all components and downstream processing requirements.
Q2: How do I best purify the final product on a multi-kilogram scale? A2: While column chromatography is useful for small quantities, it is not practical for large-scale purification. The most effective methods are recrystallization or slurry washing.[4][7] A suspension or slurry method, where the crude product is stirred in a solvent that dissolves impurities but not the product, is often highly effective and scalable.[8][9]
| Purification Method | Suitable Solvents | Pros | Cons |
| Recrystallization | Ethanol, Acetone, Acetonitrile, Ethyl Acetate/Heptane mixtures[4] | Can yield very high purity product. | Potential for significant yield loss in the mother liquor. |
| Slurry Wash | Methanol/Water, Acetone/Water, Toluene[8][9] | High recovery of product, efficient removal of soluble impurities. | May be less effective at removing structurally similar impurities. |
Q3: Are there any specific safety risks I should be aware of? A3: Yes, there are several critical safety considerations:
-
Nitroaromatic Compounds: These compounds are toxic and can be mutagenic.[10][11] They can also be thermally unstable and pose an explosion risk, especially if heated rapidly or in the presence of contaminants.[6] Always perform thermal stability testing (e.g., DSC) before heating large quantities.
-
Benzoyl Chloride: It is a lachrymator and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: As discussed, the reaction can release a significant amount of heat. Strict control over addition rates and temperature is mandatory to prevent a runaway reaction.[3]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitroaniline (8.63 g, 50 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (4.4 mL, 55 mmol, 1.1 eq).
-
Acylation: Dissolve benzoyl chloride (6.4 mL, 55 mmol, 1.1 eq) in anhydrous DCM (20 mL) and add it dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[5] Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a solid.
Protocol 2: Key Considerations for Pilot-Scale Synthesis
-
Reactor Setup: Use a glass-lined or stainless steel jacketed reactor equipped with an overhead mechanical stirrer, a condenser, a temperature probe, and an addition pump for the benzoyl chloride.
-
Inerting: Ensure the reactor is fully purged and maintained under a positive pressure of nitrogen throughout the process.
-
Thermal Control: Use a circulating temperature control unit (TCU) connected to the reactor jacket to maintain the target temperature precisely. Program the TCU to provide both cooling during the addition and heating if required later.
-
Reagent Transfer: Use closed-system transfer methods for all reagents to minimize exposure and prevent moisture ingress.
-
Process Analytical Technology (PAT): Consider using in-situ monitoring tools (e.g., ReactIR) to track reaction progress in real-time, allowing for more precise determination of the reaction endpoint.
References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Fu, X., et al. (2025). Review on Greener and Safer Synthesis of Nitro Compounds. ResearchGate. [Link]
-
Chemists, A. S. of. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Polshettiwar, V., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-nitrophenol. PrepChem.com. [Link]
-
Singh, D., & Kumar, A. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). TNT. Wikipedia. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
PubMed. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzanilide. PubChem. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. PubChem. [Link]
-
ResearchGate. (2009). 2-Chloro-5-nitroaniline. ResearchGate. [Link]
-
NIST. (n.d.). Benzenamine, 2-chloro-5-nitro-. NIST WebBook. [Link]
-
PubChem. (n.d.). Benzoyl chloride, 2-chloro-5-nitro-. PubChem. [Link]
- Google Patents. (n.d.). FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s).
-
PubChem. (n.d.). 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide. PubChem. [Link]
-
PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. PubChem. [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Isomers of Chloro-nitrophenyl Benzamides
Welcome to the technical support center for the challenging separation of chloro-nitrophenyl benzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The structural similarity of these isomers demands a nuanced and systematic approach to method development. Here, we will explore the key chromatographic techniques and parameters to achieve successful separation.
The Challenge: Resolving Structurally Similar Isomers
Chloro-nitrophenyl benzamides are positional isomers, meaning they share the same molecular formula and weight but differ in the substitution pattern of the chloro and nitro groups on the phenyl ring, as well as the position of the benzamide moiety. These subtle structural differences result in very similar physicochemical properties, making their separation a significant analytical challenge. Effective method development hinges on exploiting minor differences in polarity, hydrophobicity, and spatial arrangement.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques recommended for separating chloro-nitrophenyl benzamide isomers?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common starting points due to their versatility. For more challenging separations, Supercritical Fluid Chromatography (SFC) offers significant advantages, particularly in terms of speed and unique selectivity.[1][2][3]
Q2: Which type of HPLC column is most effective for this separation?
A2: Column selection is critical. While a standard C18 column might be a good initial screening tool, achieving baseline resolution often requires stationary phases that offer alternative selectivities. Phenyl and Pentafluorophenyl (PFP) columns are highly recommended for positional isomers of aromatic compounds.[4][5] They provide π-π interactions, dipole-dipole interactions, and hydrogen bonding, in addition to hydrophobic interactions, which can enhance selectivity between the isomers.[5][6] For potentially chiral benzamide derivatives, specialized chiral stationary phases would be necessary.[7][8]
Q3: How does the mobile phase composition impact the separation of these isomers?
A3: The mobile phase composition, including the organic modifier, pH, and any additives, is a powerful tool for optimizing selectivity.
-
Organic Modifier: Acetonitrile and methanol are common choices. The choice of solvent can alter selectivity, so it is advisable to screen both.
-
pH: The pH of the mobile phase can influence the ionization state of the benzamide and nitro groups, which in turn affects retention and selectivity. A buffered mobile phase is recommended to ensure reproducible results.[9][10]
-
Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity, especially for LC-MS applications.[11]
Q4: What role does temperature play in the separation of chloro-nitrophenyl benzamide isomers?
A4: Column temperature is a crucial but often overlooked parameter. Varying the temperature can alter the selectivity of the separation.[12] For some isomers, a slight increase or decrease in temperature can significantly improve resolution.[12][13] It is essential to use a column oven to maintain a stable and consistent temperature for reproducible results.[14][15]
Q5: When should I consider using Supercritical Fluid Chromatography (SFC)?
A5: SFC is an excellent alternative to HPLC, especially for complex isomeric mixtures and chiral separations.[1][2][16] It uses supercritical CO2 as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[3] SFC can offer faster separations and different selectivity compared to reversed-phase HPLC.[17]
Troubleshooting Guide
This section addresses common issues encountered during the method development for separating chloro-nitrophenyl benzamide isomers.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate column chemistry. 2. Mobile phase not optimized for selectivity. 3. Suboptimal temperature. | 1. Column Selection: Switch to a column with a different selectivity, such as a Phenyl or PFP column.[5][6] These offer alternative interaction mechanisms like π-π interactions. 2. Mobile Phase Optimization: a) Screen different organic modifiers (e.g., acetonitrile vs. methanol). b) Adjust the mobile phase pH to alter the ionization of the analytes.[10] c) Perform a gradient optimization to improve separation. 3. Temperature Adjustment: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to observe changes in selectivity.[12] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Insufficiently buffered mobile phase. 3. Column overload. | 1. Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to block active sites on the silica support.[9] 2. Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH.[9] 3. Sample Concentration: Reduce the sample concentration or injection volume.[15] |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Improper column equilibration. 3. Mobile phase composition changing over time. | 1. Temperature Control: Use a column oven and ensure it is set to a stable temperature.[14][15] 2. Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.[15] 3. Fresh Mobile Phase: Prepare fresh aqueous mobile phases daily to prevent microbial growth and changes in composition.[18] |
| Broad Peaks | 1. Large extra-column volume. 2. Contaminated guard column or column. 3. Mismatch between injection solvent and mobile phase. | 1. Tubing: Use tubing with a small internal diameter and keep the length between the column and detector as short as possible.[15] 2. Column/Guard Column: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[15] 3. Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. |
Experimental Protocols
Protocol 1: Initial Screening of HPLC Columns and Mobile Phases
-
Columns:
-
C18 (e.g., 100 x 4.6 mm, 2.7 µm)
-
Phenyl-Hexyl (e.g., 100 x 4.6 mm, 2.7 µm)
-
Pentafluorophenyl (PFP) (e.g., 100 x 4.6 mm, 2.7 µm)
-
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B1: 0.1% Formic Acid in Acetonitrile
-
B2: 0.1% Formic Acid in Methanol
-
-
Gradient Program:
-
Start at a low percentage of B (e.g., 20%), ramp to a high percentage (e.g., 80%) over 15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analytes).
-
Procedure: a. Prepare a standard mixture of the chloro-nitrophenyl benzamide isomers. b. Sequentially install each column and run the gradient program with both acetonitrile and methanol as the organic modifier. c. Evaluate the resulting chromatograms for the best initial separation and selectivity.
Protocol 2: Optimization of the Most Promising Condition
-
Select the best column and organic modifier from Protocol 1.
-
Fine-tune the gradient:
-
If peaks are eluting too early, decrease the initial percentage of the organic modifier.
-
If peaks are eluting too late, increase the initial percentage.
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.
-
-
Optimize the temperature:
-
Run the optimized gradient at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).
-
Evaluate the effect of temperature on resolution and selectivity.
-
-
Mobile Phase pH (if necessary):
-
If separation is still not optimal, investigate the effect of pH by using buffered mobile phases (e.g., formate or acetate buffers) at different pH values.
-
Visualizations
Method Development Workflow
Caption: A typical workflow for developing a separation method for isomers.
Impact of Key Parameters on Selectivity
Caption: The relationship between key parameters and chromatographic selectivity.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed.
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
- High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate)
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- SUPERCRITICAL FLUID CHROM
- HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC.
- Supercritical fluid chrom
- How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.
- Technical Support Center: Optimizing HPLC Separation of 2-Aminobenzamide Isomers. (2025). Benchchem.
- Why Temperature Is Important in Liquid Chrom
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Temperature Effect on the Separation Performance of Chromatography. (n.d.).
- The Importance of Temperature in Liquid Chrom
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography. (2025).
-
Chiral separation of (benzylsulfinyl)benzamides by capillary electrophoresis using charged cyclodextrins as chiral selectors. (n.d.). IRIS .
- How Does Temperature Affect a Compound's Retention Time? (2016). Phenomenex.
- Separation of Benzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- HPLC Column Troubleshooting Guide. (n.d.). Scribd.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Wsu.
- Chiral separation of amides using supercritical fluid chrom
- Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. (n.d.). PMC - NIH.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC - NIH.
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025).
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
- Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatiz
- DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical.
- Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
- Separation of chloronitrobenzene isomers by crystallization and fractionation. (n.d.).
- Separation of nitrobenzaldehyde isomers. (n.d.).
- Do you have to change aqueous mobile phase every day? | Trust your Science 7. (2018). YouTube.
- Resolution of Enantiomers of Tropicamide by Reversed-Phase High Performance Liquid Chromatography Using Hydroxypropyl-β-cyclodextrin as Chiral Mobile Phase Additive. (2025).
- Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. (2025).
- Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives. (n.d.).
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Validation & Comparative
A Comparative Analysis of the Biological Activity of N-(2-chloro-5-nitrophenyl)benzamide Analogs: A Guide for Drug Discovery Professionals
The benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. The strategic placement of substituents on this versatile core allows for the fine-tuning of pharmacological activity, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory drugs. This guide provides a comprehensive comparative analysis of the biological activities of analogs based on the N-(2-chloro-5-nitrophenyl)benzamide framework. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.
The this compound Core: A Versatile Synthetic Intermediate
The this compound structure is a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group and the chloro substituent makes the aromatic rings susceptible to various chemical modifications, enabling the creation of diverse compound libraries for biological screening.[1]
Representative Synthesis of N-(aryl)-2-chloro-5-nitrobenzamide Analogs
A common method for synthesizing these analogs involves the acylation of a substituted aniline with 2-chloro-5-nitrobenzoyl chloride. The following protocol outlines a general procedure.
Experimental Protocol: Synthesis of N-(aryl)-2-chloro-5-nitrobenzamide
-
Preparation of 2-chloro-5-nitrobenzoyl chloride:
-
To a solution of 2-chloro-5-nitrobenzoic acid in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the desired substituted aniline in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C.
-
Slowly add a solution of 2-chloro-5-nitrobenzoyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(aryl)-2-chloro-5-nitrobenzamide analog.
-
Comparative Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents. Their efficacy is often linked to the nature and position of substituents on the phenyl rings, which influence their ability to interact with biological targets and trigger cell death pathways.
Structure-Activity Relationship (SAR) Insights
One of the most active compounds identified in a study was 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , which is structurally related to the core topic of this guide. This compound exhibited an exceptionally low IC50 value of 28 nM against the A549 human lung carcinoma cell line.[2][3] This highlights the potential of the chloro-nitrophenyl motif in designing potent anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the anticancer activity of a representative compound from a study on related nitro-benzimidazole derivatives.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 6 [2][3] | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 |
| K562 (Leukemia) | > 25 | ||
| UO-31 (Renal Cancer) | 17.1 |
Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents.[2][3]
Mechanism of Action: Induction of ROS-Mediated Apoptosis
A key mechanism by which many benzamide derivatives exert their anticancer effects is through the induction of oxidative stress and subsequent apoptosis.[4] The accumulation of reactive oxygen species (ROS) within cancer cells can lead to mitochondrial dysfunction and the activation of caspase-dependent cell death pathways.
Caption: ROS-mediated intrinsic apoptosis pathway induced by benzamide analogs.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Antimicrobial Activity
The this compound scaffold and its derivatives have also shown promise as antimicrobial agents. The electronic properties conferred by the chloro and nitro groups can influence the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes.
Structure-Activity Relationship (SAR) Insights
A study on 2-chloro-5-nitrobenzoic acid derivatives demonstrated that modifications to the carboxylic acid group can significantly impact antibacterial activity. For instance, the formation of a methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid resulted in a compound with a broad inhibitory profile against both Gram-positive and Gram-negative bacteria.[5][6][7] This suggests that enhancing the solubility and bioavailability of the core structure is a viable strategy for improving antimicrobial potency.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of a 2-chloro-5-nitrobenzoic acid derivative against various bacterial strains, as determined by the disk diffusion method.
| Compound | Bacterial Strain | Inhibition Zone (mm) at 100 µM |
| Methylethanolammonium 2-chloro-5-nitrobenzoate [5][6][7] | S. aureus ATCC 25923 | 18 |
| E. coli ATCC 25922 | 17 | |
| MRSA (clinical isolate) | 15 |
Data extracted from a study on 2-chloro-5-nitrobenzoic acid derivatives as potential next-generation antibacterials.[5][6][7]
Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility
This method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the benzamide analogs onto the surface of the agar plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The available data on closely related analogs indicate that this chemical motif can be a key component in designing potent anticancer and antimicrobial compounds. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a comprehensive structure-activity relationship. Key areas for exploration include:
-
Substitution on the N-phenyl ring: Investigating the effect of various electron-donating and electron-withdrawing groups on biological activity.
-
Bioisosteric replacement: Replacing the chloro and nitro groups with other functional groups to modulate the physicochemical properties and biological activity of the compounds.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel benzamide-based drugs with improved efficacy and safety profiles.
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A Comparative Guide to the Definitive Structural Validation of N-(2-chloro-5-nitrophenyl)benzamide
In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which function, reactivity, and efficacy are built. For a molecule such as N-(2-chloro-5-nitrophenyl)benzamide, a benzamide derivative with potential applications as a versatile intermediate in organic synthesis, unambiguous structural characterization is paramount.[1] This guide provides an in-depth comparison of analytical techniques for validating its structure, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will delve into the causality behind experimental choices and present a framework for integrating complementary techniques for a self-validating, comprehensive analysis.
The Imperative for Absolute Configuration: Why Ambiguity is Not an Option
This compound (C₁₃H₉ClN₂O₃) possesses multiple rotational bonds and distinct electronic environments due to its chloro and nitro substituents.[1] While techniques like Nuclear Magnetic Resonance (NMR) can confirm atomic connectivity and Mass Spectrometry (MS) can verify molecular weight, they leave critical questions unanswered:
-
What is the precise torsion angle between the two aromatic rings?
-
How do intermolecular forces, such as hydrogen bonding, influence the solid-state packing arrangement?
-
What is the absolute conformation of the amide linkage?
These are not trivial details. The specific conformation and packing can dictate a compound's physical properties, including solubility, stability, and bioavailability—critical parameters in pharmaceutical development. Only a technique that provides a direct, high-resolution visualization of the atomic coordinates in three-dimensional space can definitively answer these questions.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is the most powerful method for determining the crystal structure of organic compounds because it provides a precise and unambiguous 3D map of electron density.[2][3] From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[4]
Experimental Workflow: A Self-Validating Protocol
The strength of the SC-XRD technique lies in a rigorous, multi-stage process where each step validates the next. The goal is to generate a final structural model that is chemically sensible and accurately reflects the experimental diffraction data.
Caption: Workflow for structural validation using Single-Crystal X-ray Diffraction.
Detailed Protocol: Obtaining High-Quality Crystallographic Data
1. Crystal Growth (The Most Critical Step):
-
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal used.[5] Slow, controlled crystallization is necessary to allow molecules to pack in a highly ordered, repeating lattice.
-
Method (Slow Evaporation):
-
Dissolve a high-purity sample of this compound in a suitable solvent system (e.g., a mixture of ethanol and dichloromethane) to near-saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of solvent evaporation.[5]
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
Harvest well-formed, transparent crystals that are typically 0.1-0.3 mm in each dimension.[4]
-
2. Data Collection:
-
Rationale: A mounted crystal is rotated in a focused beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions provide the raw data needed to reconstruct the crystal lattice.[4]
-
Procedure:
-
Select a suitable crystal under a polarizing microscope, ensuring it is a single crystal and not a conglomerate.[5][6]
-
Mount the crystal on a goniometer head.
-
The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibration and radiation damage.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to yield the final, precise atomic positions.
-
Procedure:
-
The collected diffraction data is processed to yield a list of reflection intensities.
-
Software employing "direct methods" is used to calculate initial phases and generate an initial structural model.
-
The model is refined using iterative least-squares analysis, minimizing the difference between the observed diffraction data and the data calculated from the model.
-
Key validation metrics, such as the R-factor (residual factor), are monitored. An R-factor below 5% (0.05) is indicative of a well-refined structure for a small organic molecule.
-
Interpreting the Results: An Unambiguous Structural Portrait
The final output is a Crystallographic Information File (CIF) containing the precise atomic coordinates. This allows for the direct measurement of key structural parameters.
| Parameter | Expected Value (Based on similar structures[7][8]) | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Amide C=O Bond Length | ~1.23 Å | Confirms the double bond character. |
| Amide C-N Bond Length | ~1.34 Å | Indicates partial double bond character due to resonance. |
| Dihedral Angle | Variable | The angle between the two aromatic rings, defines the molecular twist. |
| Hydrogen Bonding | N-H···O=C | Intermolecular hydrogen bonds dictate the crystal packing. |
Comparative Analysis: Orthogonal Validation Techniques
While SC-XRD provides the definitive answer, other spectroscopic methods are essential for confirming that the crystal structure is representative of the bulk material and for providing complementary information.
Caption: Integration of orthogonal methods for comprehensive structural validation.
Comparison Table: Strengths and Limitations
| Technique | Information Provided | Strengths for this compound | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, conformation, intermolecular interactions. | Unambiguous determination of the solid-state conformation and packing. The only method to directly "see" the molecule.[2] | Requires a high-quality single crystal, which can be difficult to grow.[3] Provides a static picture of the solid state, not solution dynamics.[9][10] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of ¹H and ¹³C nuclei. | Confirms the covalent framework and substitution pattern. Can detect impurities. | Provides data averaged over time for molecules in solution; does not give a single, static 3D structure.[11] Cannot define precise bond angles or intermolecular packing. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Res MS). | Confirms the molecular formula (C₁₃H₉ClN₂O₃). Fragmentation can support the proposed structure. | Cannot distinguish between isomers. Provides no information on 3D conformation or stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups. | Quickly confirms key groups: Amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and Nitro N-O stretches (~1520 & 1350 cm⁻¹).[12][13] | Provides no information on atomic connectivity or 3D structure. Highly ambiguous for complex molecules. |
Conclusion: A Synthesis of Certainty
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the indispensable anchor technique. It provides an unparalleled level of detail, yielding a precise and unambiguous three-dimensional model of the molecule in the solid state. While essential for confirming purity, connectivity, and functional groups, techniques such as NMR, MS, and FT-IR are fundamentally complementary. They serve to validate that the single crystal selected for diffraction analysis is indeed representative of the bulk material synthesized. By integrating these orthogonal methods, researchers can achieve a self-validating and comprehensive structural characterization, providing the trustworthy and authoritative data required for advanced research and development.
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A Comparative In-Silico Analysis of N-(2-chloro-5-nitrophenyl)benzamide Docking with Oncological and Neuroprotective Protein Targets
A Senior Application Scientist's Guide to Evaluating a Novel Benzamide Derivative Against Established Ligands
In the landscape of contemporary drug discovery, in-silico computational methods are indispensable for the rapid and cost-effective preliminary assessment of novel chemical entities.[1] This guide provides a comprehensive comparative analysis of N-(2-chloro-5-nitrophenyl)benzamide , a small molecule with potential therapeutic applications, against known inhibitors targeting key proteins in oncology and neuroprotection. We will delve into the rationale behind target selection, provide a detailed, step-by-step protocol for molecular docking studies, and present a comparative analysis of the binding affinities and interaction patterns. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.
The Rationale: Selecting Targets for a Novel Benzamide Derivative
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets, exhibiting both anticancer and anti-inflammatory properties. Our subject molecule, this compound, possesses structural motifs that suggest potential interactions with proteins central to cancer cell survival and neurodegenerative processes. Based on a review of current literature and the known pharmacophores of related benzamide derivatives, we have selected the following three high-value protein targets for our in-silico investigation:
-
B-cell lymphoma 2 (Bcl-2): An integral anti-apoptotic protein, Bcl-2 is a prime target in oncology. Its inhibition can restore the natural process of programmed cell death in cancer cells.[2][3][4][5] We will compare the docking performance of our compound with Venetoclax , an FDA-approved Bcl-2 inhibitor.[2][6]
-
Tubulin: As the monomeric unit of microtubules, tubulin is essential for cell division.[7] Inhibitors of tubulin polymerization are potent anticancer agents.[8][9] Our comparative ligand for this target is the well-established chemotherapeutic drug, Paclitaxel .[9]
-
Parkinsonism Associated Deglycase (PARK7/DJ-1): This multifunctional protein is involved in protecting neurons from oxidative stress and is genetically linked to Parkinson's disease.[10][11][12] While there are no approved drugs specifically targeting PARK7 for neuroprotection, its inhibition is also being explored in other contexts.[13][14][15][16] This makes it an intriguing target to explore the potential neuroprotective or other activities of our benzamide derivative.
Comparative In-Silico Docking Analysis
This section presents the results of the molecular docking studies of this compound and the selected reference ligands against their respective protein targets. The primary metric for comparison is the binding affinity (kcal/mol), as calculated by AutoDock Vina. A more negative value indicates a stronger predicted binding affinity.
Data Presentation
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Bcl-2 | [17] | This compound | -7.8 | PHE105, LEU130, ARG139, ALA142, PHE146, VAL148 |
| Venetoclax | -10.2 | PHE105, GLY138, ARG139, ALA142, PHE146, GLU152 | ||
| Tubulin | [18] | This compound | -8.5 | CYS241, LEU242, ALA254, ASN258, ALA316, VAL318 |
| Paclitaxel | -11.5 | LEU217, LEU219, PRO274, LEU275, THR276, ARG278 | ||
| PARK7 (DJ-1) | [19] | This compound | -7.2 | CYS106, LEU128, GLY157, SER159, LYS162, LEU166 |
Disclaimer: These in-silico results are predictive and require experimental validation to confirm the biological activity.
Visualization of Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the workflow of our in-silico docking study and a conceptual representation of the ligand-protein interactions.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and transparency of our findings, we provide a detailed methodology for the in-silico docking studies.
Software and Tools
-
Molecular Docking: [1]
-
Molecular Visualization: [20]
-
Ligand-Protein Interaction Diagrams: [21]
-
Protein Data Bank (PDB): [17]
-
Ligand Structures:
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target proteins in PDB format from the RCSB PDB database (Bcl-2: 1G5M[17], Tubulin: 1TUB[18], PARK7/DJ-1: 1P5F[19]).
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions from the structure.
-
Add polar hydrogen atoms to the protein.
-
Save the cleaned protein structure as a PDB file.
-
Use AutoDock Tools to convert the PDB file to the PDBQT format, which includes atomic charges and atom types required for docking.
-
Ligand Preparation
-
Obtain Ligand Structures:
-
The 2D structure of this compound can be obtained from PubChem (CID: 522117).[22]
-
Similarly, obtain the structures for Venetoclax (CID: 49846579) and Paclitaxel (CID: 36314).
-
-
Convert to 3D and Optimize:
-
Use a chemical drawing tool like ChemDraw or an online converter to generate the 3D structure from the 2D representation.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the optimized ligand structure in PDB format.
-
Use AutoDock Tools to convert the ligand PDB file to the PDBQT format, defining the rotatable bonds.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Identify the binding site of the native ligand (if available from the crystal structure) or use a blind docking approach to cover the entire protein surface.
-
Define the dimensions and center of the grid box to encompass the identified binding pocket. This step is crucial as it defines the search space for the docking algorithm.
-
-
Configuration File:
-
Create a configuration text file specifying the paths to the prepared receptor (PDBQT), ligand (PDBQT), and the grid box parameters (center coordinates and dimensions).
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities.
-
Analysis and Visualization of Results
-
Analyze Binding Affinity:
-
The output log file from Vina will contain the binding affinity scores (in kcal/mol) for the top-ranked poses.
-
-
Visualize Binding Poses:
-
Load the receptor PDBQT and the docked ligand PDBQT files into PyMOL.
-
Analyze the binding pose of the ligand within the active site of the protein.
-
-
Identify Key Interactions:
-
Use LigPlot+ to generate 2D diagrams of the protein-ligand interactions.[21] This will help in identifying hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues.
-
Discussion and Future Perspectives
The in-silico docking results provide a preliminary assessment of the potential of this compound as a modulator of Bcl-2, Tubulin, and PARK7.
-
Against Bcl-2 and Tubulin: While the predicted binding affinities of this compound are lower than the established drugs Venetoclax and Paclitaxel, the values of -7.8 kcal/mol and -8.5 kcal/mol, respectively, are significant and suggest a potential inhibitory activity. The identified interacting residues can guide future lead optimization efforts to enhance binding affinity and selectivity.
-
Against PARK7 (DJ-1): The predicted binding affinity of -7.2 kcal/mol indicates a potential interaction with this neuroprotective protein. Further investigation is warranted to understand the nature of this interaction (inhibition or activation) and its potential therapeutic implications for neurodegenerative diseases.
It is crucial to reiterate that these computational predictions are the first step in a long and complex drug discovery process.[1] The next logical steps would involve:
-
In-vitro validation: Performing biochemical and cellular assays to confirm the binding and functional activity of this compound against the target proteins.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.
-
ADMET profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to evaluate its drug-likeness.
This guide provides a robust framework for the initial in-silico evaluation of novel compounds. By combining computational predictions with experimental validation, researchers can accelerate the identification and development of new therapeutic agents.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of N-Substituted Benzamides
The N-substituted benzamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a remarkable diversity of therapeutic agents.[1][2] From antipsychotics and antiemetics that modulate dopamine receptors to a new generation of epigenetic-targeting anticancer agents, the adaptability of this pharmacophore is profound.[2][3][4] The key to unlocking this therapeutic potential lies in a deep, quantitative understanding of its Structure-Activity Relationships (SAR).
This guide provides drug development professionals with a comparative analysis of the SAR principles governing N-substituted benzamides. We will dissect the molecule, examine the causal relationships between structural modifications and biological outcomes, and provide validated experimental protocols to empower your own discovery programs.
The N-Substituted Benzamide Pharmacophore: A Tripartite Analysis
The pharmacological profile of any N-substituted benzamide can be rationally modified by considering three distinct structural regions: the aromatic benzamide ring, the central amide linker, and the terminal N-substituent. Each region presents a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties.
The Benzamide Ring: Tuning Electronic and Steric Properties
Substitutions on the aromatic benzamide ring primarily influence the molecule's electronic environment and provide key interaction points with the target protein.
-
As Dopamine D2 Antagonists: For benzamides targeting the dopamine D2 receptor, such as those used in antipsychotic therapies, substitutions on the benzamide ring are critical.[4][5] Studies have shown that electron-donating groups, particularly methoxy groups at the 5 and 6 positions, are highly favorable for potent D2 antagonism.[5] This suggests that the electronic nature of the ring is crucial for receptor affinity. Conversely, the addition of bulky, electron-withdrawing groups like a nitro group can hinder antagonistic activity.[6]
-
As HDAC Inhibitors: In the context of Histone Deacetylase (HDAC) inhibitors, the benzamide's carbonyl group often acts as a critical zinc-binding moiety within the enzyme's active site.[3][7][8] However, substitutions on the ring can drastically affect potency. For example, adding a chlorine atom or a nitro group to the benzamide ring has been shown to significantly decrease the anti-proliferative activity of these compounds.[3][9][10]
The Amide Linker: Conformational Control
The central amide bond is not merely a passive connector. Its conformational rigidity and ability to act as a hydrogen bond donor and acceptor are vital. The orientation it imparts between the benzamide ring and the N-substituent is a key determinant of biological activity. While less frequently modified than the other two regions, constraining the linker's rotation through incorporation into cyclic systems can be a powerful strategy to lock in a bioactive conformation, potentially increasing both potency and selectivity.
The N-Substituent: The Engine of Potency and Selectivity
The N-substituent is arguably the most critical and versatile component for SAR exploration. Its size, lipophilicity, and chemical nature often dictate the compound's overall potency and selectivity profile.
-
Dopamine Receptor Ligands: In D2/D3 antagonists, the N-substituent is typically a basic, nitrogen-containing heterocycle, such as a pyrrolidinyl or piperidinyl ring.[5][11] The specific stereochemistry and substitution pattern on this ring are paramount. For instance, (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamides show high selectivity for D2 receptors.[6] The nature of the group attached to the heterocyclic nitrogen also demands lipophilic character, such as arylalkyl groups, to achieve high affinity.[5]
-
HDAC Inhibitors: For HDAC inhibitors like Entinostat (MS-275), the N-substituent is often a larger, aromatic system that occupies a "cap" region of the binding site.[12] SAR studies have demonstrated that modifying this cap group can fine-tune isoform selectivity. For example, replacing a simple phenyl ring with a 4-(trifluoromethyl)phenyl group can increase potency against HDAC1, 2, and 3.[12] The presence of a 2-aminophenyl group as the N-substituent is a common feature, where the amino group is crucial for chelating the zinc ion in the active site.[3][10][13]
Comparative Analysis: N-Substituted Benzamides as HDAC Inhibitors
To illustrate these principles, the following table summarizes quantitative SAR data for a series of N-(2-aminophenyl)benzamide derivatives, based on the scaffold of the clinical candidate Entinostat (MS-275), as inhibitors of Class I HDACs.
| Compound ID | Cap Group (R) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Entinostat (MS-275) | 3-pyridyl | 200 | 470 | 900 |
| 7b | 4-Methylphenyl | 110 | 180 | 250 |
| 7e | 4-Methoxyphenyl | 100 | 170 | 210 |
| 7g | 4-Fluorophenyl | 140 | 220 | 300 |
| 7j | 4-(Trifluoromethyl)phenyl | 70 | 110 | 150 |
Data sourced from authoritative studies in medicinal chemistry.[12]
Causality Behind the Data: The data clearly shows that modifications to the "cap" group, which is part of the N-substituent, significantly impact potency. The parent compound, Entinostat, has moderate potency. Replacing its 3-pyridyl group with substituted phenyl rings leads to a general increase in potency across all three isoforms. The introduction of an electron-withdrawing trifluoromethyl group (Compound 7j) results in the most potent compound in this series.[12] This suggests that the cap region of the HDAC active site has a preference for specific electronic and steric profiles, an insight that is critical for guiding the rational design of next-generation inhibitors.
Experimental Design for a Robust SAR Study
A successful SAR campaign requires a systematic and logical workflow, integrating chemical synthesis with biological evaluation. The goal is to generate clean, reproducible data that directly informs the next design cycle.
Logical Workflow for SAR Exploration
The following diagram illustrates a self-validating workflow for conducting SAR studies on N-substituted benzamides. Each step is a checkpoint to ensure data integrity before proceeding.
Caption: A validated workflow for iterative SAR studies.
Protocol: General Synthesis of N-Substituted Benzamides via Acyl Chlorides
This protocol describes a robust and widely applicable method for synthesizing the target compounds.[14][15] The conversion of the benzoic acid to a more reactive acyl chloride is a key step that facilitates amide bond formation with a diverse range of amines.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Substituted Amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Acid Chloride Formation: To a solution of the desired benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and then stir at reflux for 1-2 hours until gas evolution ceases.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. The DMF acts as a catalyst for this conversion. Refluxing ensures the reaction goes to completion.
-
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all residual SOCl₂ is removed. The resulting crude acyl chloride is used immediately in the next step.
-
Amide Coupling: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.[15]
-
Causality: The base (TEA) is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate and deactivate the reactant amine.[14]
-
-
Acylation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[15]
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with saturated aqueous NaHCO₃ and brine.[15]
-
Causality: The NaHCO₃ wash removes any unreacted acidic starting material and neutralizes any remaining HCl.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
Purification: Purify the crude benzamide by recrystallization or silica gel column chromatography to achieve >95% purity for biological testing.[15]
Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is a standard, high-throughput method for determining the IC50 values of potential HDAC inhibitors.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Recombinant Human HDAC Isozyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (containing a protease like trypsin and a stop solution)
-
Test Compounds (dissolved in DMSO)
-
Trichostatin A (TSA) - Positive Control Inhibitor
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "positive control" (TSA) wells.
-
Enzyme Addition: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. Add the enzyme solution (e.g., 50 µL) to all wells except for a "no enzyme" blank.
-
Pre-incubation: Gently mix and incubate the plate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Warm the fluorogenic substrate solution to 37 °C. Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Enzymatic Reaction: Incubate the plate at 37 °C for 60 minutes, protected from light.
-
Causality: During this step, active HDAC enzyme will deacetylate the lysine residue on the substrate.
-
-
Development: Stop the reaction by adding the developer solution (e.g., 100 µL). The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorescent AMC molecule. Incubate at room temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "positive control" (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
By integrating rational design with robust synthetic and biological protocols, researchers can efficiently navigate the chemical space of N-substituted benzamides to develop novel therapeutics with superior efficacy and safety profiles.
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Available at: [Link]
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quantitative structure-activity relationship (QSAR) analysis of benzamide derivatives
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzamide Derivatives
Introduction: The Benzamide Scaffold and the Predictive Power of QSAR
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1] The versatility of the benzamide core allows for extensive chemical modification, leading to vast libraries of compounds. However, synthesizing and testing each derivative is a resource-intensive process. This is where Quantitative Structure-Activity Relationship (QSAR) analysis emerges as an indispensable computational tool.[2]
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of molecules with their biological activities.[3] By developing a statistically robust QSAR model, we can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, optimizing lead compounds, and gaining deeper insights into the molecular mechanisms of action.[4][5] This guide offers a comparative analysis of QSAR studies on benzamide derivatives, details a comprehensive workflow for building a predictive QSAR model, and explains the fundamental principles that ensure the scientific integrity of the results.
Pillars of a Robust QSAR Analysis
A successful QSAR study is built on a foundation of carefully selected molecular descriptors and rigorous statistical validation. These components determine the model's predictive power and its ultimate utility in drug design.
Molecular Descriptors: The Language of Molecular Structure
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties.[6] They translate the complex, three-dimensional reality of a chemical compound into a format that statistical algorithms can process. Descriptors can be broadly categorized:
-
0D & 1D Descriptors: These include basic properties like molecular weight, atom counts, and lists of functional groups.[7]
-
2D Descriptors: Derived from the 2D representation of a molecule, these describe topology and connectivity, such as molecular connectivity indices and polar surface area.[7]
-
3D Descriptors: These descriptors capture the three-dimensional geometry of the molecule, including molecular volume, surface area, and shape indices.[7]
-
Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
-
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that measures a molecule's lipophilicity, which heavily influences its pharmacokinetic and pharmacodynamic properties.[10]
The choice of descriptors is critical; they must be relevant to the biological activity being studied to build a meaningful model.
Model Building and the Imperative of Validation
Once descriptors are calculated, a mathematical model is constructed to find the best correlation with biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex machine learning algorithms.[11]
However, a model is only as good as its ability to make accurate predictions for new compounds. Therefore, rigorous validation is the most critical step in any QSAR study.[12][13]
-
Internal Validation: This process assesses the robustness of the model using the same data it was built on. The most common technique is cross-validation (often Leave-One-Out, or LOO), which systematically removes one compound at a time, rebuilds the model with the remaining data, and then predicts the activity of the removed compound.[14] A high cross-validated correlation coefficient (Q²) indicates good internal consistency.[12]
-
External Validation: This is the true test of a model's predictive power. The initial dataset is split into a "training set" for building the model and a "test set" that is kept aside.[5] The model's ability to accurately predict the activities of the compounds in the test set is a measure of its real-world utility.[15]
Key statistical parameters used to judge a QSAR model include:
-
R² (Coefficient of Determination): Measures the "goodness of fit" for the training set. A value closer to 1 indicates a better fit.[15]
-
Q² (Cross-validated R²): Measures the "goodness of prediction" for internal validation. A Q² > 0.5 is generally considered acceptable.[15]
-
R²_pred (Predictive R² for the test set): Measures the predictive accuracy for the external test set.
Comparative Analysis of QSAR Models for Benzamide Derivatives
To illustrate the application of QSAR in the study of benzamide derivatives, we compare findings from several recent studies targeting different therapeutic areas. These examples highlight how different QSAR approaches can elucidate the key structural features driving biological activity.
| Study Focus | QSAR Model Type | Key Influential Descriptors | Statistical Performance | Key Insights & Conclusions |
| Anticancer (Lung Cancer) [16][17] | 2D-QSAR (MLR) | Log S (Aqueous Solubility), MR (Molar Refractivity), rerank score (a docking-related score) | n=11, R²=0.849, Q²=0.61 | The model indicates that lower aqueous solubility (Log S) and a specific range of molar refractivity contribute positively to the anticancer activity of benzylidene hydrazine benzamides against the A549 lung cancer cell line.[16][17][18] |
| HDAC1 Inhibition [19] | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic fields | R²=0.94, Q²=0.72 | The 3D-QSAR contour maps revealed that bulky, electron-donating groups at certain positions of the benzamide ring enhance inhibitory activity against Histone Deacetylase 1 (HDAC1). An increase in electron density was found to be favorable.[19] |
| Antimicrobial (Gram-positive bacteria) [20] | 2D-QSAR | logP (Hydrophobicity) | Linear Correlation | A strong linear correlation was found between the hydrophobicity (logP) of cholanyl-benzamide derivatives and their antimicrobial activity. Increased hydrophobicity led to enhanced activity, though excessively high logP values could be detrimental.[20] |
| Anticancer (Colon Cancer) [10] | 2D-QSAR (DFT-based) | Electronic Energy (E_elec), logP, Chemical Hardness (η), Chemical Softness (S) | R²=0.99, R²_adj=0.99 | For benzimidazolyl-retrochalcones, higher electronic energy and lipophilicity (logP), combined with lower chemical hardness, were found to be crucial for potent activity against the HCT-116 colon cancer cell line.[10] |
Experimental Protocol: A Generalized QSAR Workflow
This section provides a step-by-step methodology for conducting a typical QSAR analysis. This protocol is a self-validating system designed to ensure the development of a robust and predictive model.
1. Data Set Curation and Preparation
- Action: Assemble a dataset of benzamide derivatives with their corresponding biological activities (e.g., IC₅₀, MIC). Ensure the data is from a consistent experimental source to minimize variability.
- Causality: A high-quality, congeneric dataset with a significant range of activity values is fundamental for developing a meaningful structure-activity relationship.[5]
- Procedure:
- Collect at least 20-30 compounds for a preliminary model.
- Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
- Draw the 2D structures of all molecules using chemical drawing software.
2. Molecular Modeling and Optimization
- Action: Convert 2D structures to 3D and perform energy minimization.
- Causality: An optimized, low-energy conformation is a more realistic representation of the molecule and is essential for the accurate calculation of 3D and electronic descriptors.[7]
- Procedure:
- Use a molecular modeling program to generate 3D coordinates for each structure.
- Perform geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT).
3. Descriptor Calculation
- Action: Calculate a wide range of molecular descriptors for the optimized structures.
- Causality: A diverse set of descriptors provides the necessary variables from which the model can identify the most relevant properties correlated with biological activity.[6]
- Procedure:
- Utilize specialized software (e.g., PaDEL-Descriptor, Dragon) to calculate descriptors across various classes (topological, electronic, geometric, etc.).[6]
- Remove descriptors that are constant or highly inter-correlated to reduce redundancy.
4. Data Splitting
- Action: Divide the full dataset into a training set (typically ~75-80% of the data) and a test set (~20-25%).
- Causality: This separation is crucial for external validation. The model is built using only the training set and its predictive power is then impartially evaluated on the unseen test set.[21]
- Procedure:
- Ensure that the range of biological activities and the chemical diversity of the compounds are represented in both the training and test sets.
- Use a random selection or a rational splitting method to create the sets.
5. Model Development and Internal Validation
- Action: Use a statistical method, such as Multiple Linear Regression (MLR) with a variable selection algorithm (e.g., stepwise selection), to build the QSAR equation using the training set.
- Causality: The goal is to create the simplest possible model with the highest statistical significance and predictive ability, avoiding overfitting.[11]
- Procedure:
- Apply MLR to the training set data, with pIC₅₀ as the dependent variable and the calculated descriptors as independent variables.
- Perform Leave-One-Out cross-validation on the training set to calculate the Q² value.
- Analyze the statistical significance of the model (e.g., F-test value) and the individual descriptors (e.g., p-values).
6. External Validation and Model Refinement
- Action: Use the developed QSAR model to predict the biological activities of the compounds in the test set.
- Causality: This step provides the ultimate proof of the model's ability to generalize and make accurate predictions for new chemical entities.[14][15]
- Procedure:
- Calculate the predicted pIC₅₀ values for the test set compounds using the QSAR equation.
- Calculate the predictive R² (R²_pred) between the predicted and experimental activities for the test set.
- If the validation metrics (Q² > 0.5, R²_pred > 0.6) are met, the model is considered robust. If not, the descriptor selection and model-building steps may need to be revisited.
Visualizing the QSAR Process
Diagrams can effectively illustrate the logical flow and relationships within a QSAR study.
Caption: Figure 1: A Standardized QSAR Experimental Workflow
Caption: Figure 2: Conceptual Framework of QSAR for Benzamides
Conclusion
Quantitative Structure-Activity Relationship analysis is a powerful, data-driven approach that brings computational rigor to the art of drug discovery. For versatile scaffolds like benzamide, QSAR provides an invaluable lens through which to understand the complex interplay between molecular structure and biological function. As demonstrated by the comparative analysis, well-validated QSAR models can successfully identify the key drivers of activity—be it hydrophobicity, steric bulk, or electronic properties—across a range of therapeutic targets. By following a systematic and scientifically sound workflow, researchers can develop predictive models that not only explain existing data but also rationally guide the design of the next generation of potent and selective benzamide-based therapeutics.
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comparative performance of different synthetic routes to N-(2-chloro-5-nitrophenyl)benzamide
N-(2-chloro-5-nitrophenyl)benzamide is a valuable intermediate in the synthesis of a variety of bioactive molecules, finding applications in both the pharmaceutical and agrochemical industries.[1] Its structure, featuring both electron-withdrawing nitro and chloro groups, makes it a versatile building block for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development.
This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their performance.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily involves the formation of an amide bond between 2-chloro-5-nitroaniline and a benzoyl derivative. The three main strategies evaluated in this guide are:
-
The Schotten-Baumann Reaction: A classic method for acylating amines with acid chlorides under basic, biphasic conditions.
-
Peptide Coupling using EDCI/DMAP: A modern approach that utilizes coupling agents to form the amide bond directly from a carboxylic acid and an amine.
-
Microwave-Assisted Synthesis: A technology-driven method that leverages microwave energy to accelerate reaction rates and often improve yields.
The following table summarizes the key performance indicators for each of these synthetic routes, providing a clear, at-a-glance comparison for researchers to select the most appropriate method for their specific needs.
| Parameter | Schotten-Baumann Reaction | EDCI/DMAP Coupling | Microwave-Assisted Synthesis |
| Starting Materials | 2-chloro-5-nitroaniline, Benzoyl chloride | 2-chloro-5-nitroaniline, Benzoic acid | 2-chloro-5-nitroaniline, Benzoyl chloride or Benzoic acid |
| Key Reagents | NaOH or Pyridine | EDCI, DMAP | (Dependent on specific protocol) |
| Typical Solvent(s) | Dichloromethane/Water | Dichloromethane | (Often solvent-free or high-boiling polar solvents) |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | 80-120°C[2] |
| Reaction Time | 2-5 hours | 16 hours[3] | 5-30 minutes[2] |
| Reported Yield | High (Typically >80%) | ~60%[3] | High (Potentially >90%)[2] |
| Key Advantages | Cost-effective, simple procedure, high yields. | Milder conditions, avoids use of acid chlorides. | Extremely rapid, often higher yields, eco-friendly.[4][5] |
| Key Disadvantages | Use of corrosive benzoyl chloride, potential for side reactions. | More expensive reagents, longer reaction time. | Requires specialized microwave reactor. |
Synthetic Route Workflow
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
In-Depth Analysis of Synthetic Routes
The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the synthesis of amides from amines and acid chlorides.[6] The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane) and an aqueous solution of a base, such as sodium hydroxide.[6][7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a tetrahedral intermediate.[8] The base in the aqueous phase serves two critical roles: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it deprotonates the positively charged intermediate.[8]
Advantages: This method is often favored for its simplicity, cost-effectiveness, and generally high yields. The use of readily available and inexpensive reagents makes it suitable for large-scale synthesis.
Disadvantages: Benzoyl chloride is corrosive and moisture-sensitive, requiring careful handling. The biphasic nature of the reaction can sometimes lead to mass transfer limitations, and side reactions such as the hydrolysis of the acid chloride can occur if the conditions are not carefully controlled.
Peptide Coupling using EDCI/DMAP
Modern amide synthesis often employs coupling agents to facilitate the reaction between a carboxylic acid and an amine under milder conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a common water-soluble carbodiimide used for this purpose, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9]
Mechanism: The carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the amine.
Advantages: This method avoids the use of harsh and corrosive acid chlorides. The reaction conditions are generally mild, and the water-soluble nature of the EDC byproduct simplifies purification.
Disadvantages: The reagents (EDCI and DMAP) are significantly more expensive than those used in the Schotten-Baumann reaction, which may be a limiting factor for large-scale production. The reaction times can also be longer.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[4] By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields and purities of the products.[4][5]
Mechanism: The underlying mechanism of amide formation is the same as in conventional heating methods. However, the rapid heating and ability to reach higher temperatures in sealed vessels can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements.
Advantages: The primary advantage of MAOS is the drastic reduction in reaction time, often from hours to minutes.[2] This can lead to higher throughput and energy savings. In some cases, microwave-assisted reactions can be performed without a solvent, which aligns with the principles of green chemistry.[5]
Disadvantages: The main drawback is the requirement for specialized and costly microwave synthesis equipment. Scaling up microwave reactions can also present challenges.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitroaniline (1.0 equivalent) in dichloromethane.
-
Reaction Setup: Cool the amine solution to 0-5 °C using an ice bath.
-
Addition of Base: Slowly add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the stirred amine solution.
-
Addition of Acyl Chloride: Dissolve benzoyl chloride (1.0-1.2 equivalents) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis via EDCI/DMAP Coupling
-
Reaction Setup: To a stirred solution of benzoic acid (1.1 equivalents) in dichloromethane, add EDCI (1.1 equivalents) and DMAP (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add 2-chloro-5-nitroaniline (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Product Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Protocol 3: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-5-nitroaniline (1.0 equivalent) and benzoic acid (1.1 equivalents) (or benzoyl chloride, 1.1 equivalents). If necessary, add a minimal amount of a high-boiling polar solvent (e.g., DMF or DMSO).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the previous protocols.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The Schotten-Baumann reaction offers a cost-effective and high-yielding method suitable for large-scale production. For smaller-scale synthesis where milder conditions are preferred and cost is less of a concern, EDCI/DMAP coupling provides a reliable alternative. For rapid synthesis and process optimization, microwave-assisted synthesis is an excellent choice, offering significant time savings and potentially higher yields. By understanding the advantages and disadvantages of each method, researchers can make an informed decision to best suit their synthetic goals.
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Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. 2023. Available from: [Link]
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PubMed. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. 2007. Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-(2-chloro-5-nitrophenyl)benzamide Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is the bedrock of reliable research and development. N-(2-chloro-5-nitrophenyl)benzamide, a versatile intermediate in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory drugs, demands accurate and precise analytical methods for its characterization and quality control[1]. This guide provides an in-depth comparison of potential analytical techniques for the quantification of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3][4][5].
The objective of this document is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, enabling you to not only execute but also adapt these methodologies to your specific needs. We will compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry, providing a framework for selecting the most appropriate technique and a detailed roadmap for its validation.
The Analytical Challenge: Structure and Properties
This compound is a molecule that incorporates several functional groups that influence its analytical behavior: a benzamide moiety, a substituted phenyl ring with chloro and nitro groups. These features make it an excellent candidate for reversed-phase liquid chromatography and UV-Vis spectrophotometric detection. The presence of chromophores in the molecule allows for strong UV absorbance, which is the basis for its quantification by these methods.
Comparative Overview of Analytical Techniques
The choice of an analytical method is a balance of performance, speed, and available resources. For this compound, the most common and effective techniques are chromatographic.
| Parameter | HPLC-UV | UPLC-UV | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Similar to HPLC, but utilizes smaller particle size columns for higher resolution and faster analysis times. | Direct measurement of UV absorbance of the analyte in solution at a specific wavelength. |
| Specificity | High (can separate from impurities) | Very High (superior separation efficiency) | Low (susceptible to interference from other UV-absorbing compounds) |
| Sensitivity (LOD/LOQ) | Good (typically in the ng/mL range)[6] | Excellent (lower LOD/LOQ than HPLC) | Moderate (typically in the µg/mL range) |
| Linearity Range | Wide | Wide | Narrower |
| Analysis Time | Moderate (typically 5-15 min) | Fast (typically 1-5 min) | Very Fast (<1 min) |
| Cost (Instrument) | Moderate | High | Low |
| Robustness | High | High | Moderate |
Recommended Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers a robust and reliable platform for the quantification of this compound, providing an excellent balance of specificity, sensitivity, and cost-effectiveness. The following is a proposed method and a comprehensive guide to its validation.
Proposed HPLC Method
-
Instrument: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point due to its versatility and effectiveness in retaining moderately non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Acetonitrile is a common organic modifier providing good elution strength. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: To be determined by running a UV scan of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose[2][3]. The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method development and validation.
Experimental Protocols for Validation Parameters
The following protocols are based on the ICH Q2(R2) guidelines[2][3][5][7].
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential impurities. The synthesis of a related isomer, 2-Chloro-N-(4-nitrophenyl)benzamide, suggests that other isomers could be potential impurities[8].
-
Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient, if applicable).
-
Spike the placebo solution with the analyte and known impurities.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2), and there should be no interference from the placebo at the retention time of the analyte. A photodiode array (PDA) detector can be used to assess peak purity.
-
2. Linearity and Range
-
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Prepare a series of progressively more dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits.
Alternative and Comparative Techniques
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in:
-
Higher Efficiency and Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.
-
Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to HPLC.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost savings and are more environmentally friendly.
The HPLC method described above can be readily transferred to a UPLC system. This would involve selecting a UPLC column with a similar stationary phase (e.g., C18) and scaling the flow rate and injection volume appropriately. UPLC is particularly advantageous in high-throughput environments. Several sources mention the availability of smaller 3 µm particle columns for faster UPLC applications, which bridges the gap between traditional HPLC and UPLC[9][10][11].
UV-Vis Spectrophotometry
For a quick, simple, and cost-effective estimation, direct UV-Vis spectrophotometry can be considered.
-
Principle: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Methodology:
-
Determine the λmax of this compound in a suitable solvent.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the λmax.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
-
Limitations: The primary drawback is the lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. This method is generally not suitable for stability studies or the analysis of complex mixtures unless the absence of interfering substances can be guaranteed. However, for a pure substance, it can be a valuable tool. The linearity range for spectrophotometric methods is often narrower than that of chromatographic methods[12].
Conclusion
The quantification of this compound is crucial for ensuring the quality and consistency of research and development in the pharmaceutical and agrochemical sectors. While UV-Vis spectrophotometry offers a rapid and inexpensive estimation, its lack of specificity makes it unsuitable for most regulatory and quality control applications.
High-Performance Liquid Chromatography with UV detection stands out as the most practical and reliable method, offering a superb balance of specificity, sensitivity, and robustness. For laboratories requiring higher throughput and enhanced resolution, transitioning to a UPLC-based method is a logical and advantageous step.
Ultimately, the choice of method will depend on the specific application, available resources, and the required level of data quality. However, regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is not merely a regulatory hurdle but a fundamental requirement for ensuring the integrity and reliability of the generated data. This self-validating system of protocols provides the confidence needed to make informed decisions in a scientific setting.
References
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- Spectrophotometric determination of zinc using N-(2-(2-amino-5- nitrophenyl) diazenyl)ethyl)naphthalen-1-amine. (2025). Journal of Advanced Sciences and Engineering Technologies.
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A Comparative Guide to the Antiproliferative Activity of N-(2-chloro-5-nitrophenyl)benzamide Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the anticancer potential of N-(2-chloro-5-nitrophenyl)benzamide, a compound of interest due to the established bioactivity of the benzamide scaffold. While specific data on this particular molecule is emerging, its structural motifs—a substituted benzamide core with chloro and nitro groups—suggest a strong rationale for investigating its antiproliferative effects. Structurally related N-substituted benzamides and nitroaromatic compounds have demonstrated capabilities to induce cell cycle arrest and apoptosis in various cancer models.[1][2][3][4] This document outlines a systematic approach to characterize the compound's efficacy and selectivity across a panel of cancer cell lines, providing researchers with the necessary protocols and rationale to conduct a thorough comparative analysis.
This compound is a versatile chemical compound recognized for its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of anti-cancer agents.[5] The presence of reactive chloro and nitro groups on the benzamide scaffold suggests it may exert cytotoxic effects on cancer cells.[1] Understanding its activity profile across different cancer types is crucial, as the genetic and signaling landscapes of tumors vary significantly, leading to differential drug sensitivities.
Experimental Design and Rationale
A robust comparison requires a multi-faceted approach. We will not only measure cell death but also dissect the underlying mechanisms. This three-pronged strategy forms a self-validating system to build a comprehensive activity profile for the compound.
-
Rationale for Cell Line Selection: To assess the breadth of this compound's activity, a panel of cell lines from distinct cancer types is essential. We propose using:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent breast cancer.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
-
HCT116: A human colorectal carcinoma cell line, representing colon cancer. This selection provides a preliminary screen across three of the most common cancer types.
-
-
Rationale for Assay Selection:
-
Cell Viability (MTT Assay): This is our primary screening tool. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6] It allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
-
Cell Cycle Analysis: To understand if the compound is cytostatic (inhibits growth) or cytotoxic (induces death), we will analyze its effect on cell cycle progression. Using propidium iodide (PI) staining and flow cytometry, we can quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7] An accumulation of cells in a specific phase indicates cell cycle arrest.[8]
-
Apoptosis Induction (Annexin V/PI Staining): A desirable trait for an anticancer agent is the ability to induce programmed cell death (apoptosis).[9] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a clear picture of the mode of cell death.[10]
-
Overall Experimental Workflow
The following diagram illustrates the logical flow of the experimental plan, from initial cell treatment to multi-parametric analysis of the compound's effects.
Caption: Experimental workflow for comparative analysis.
Postulated Mechanism of Action: Induction of Apoptosis
Based on literature for related benzamide compounds, a plausible mechanism of action is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][11] This pathway is often initiated by cellular stress and culminates in the activation of a cascade of caspase enzymes, which are the executioners of programmed cell death.
Potential Apoptotic Signaling Pathway
Caption: A potential signaling cascade for apoptosis induction.
This proposed pathway provides a testable hypothesis. For instance, the release of cytochrome c and the cleavage of caspase-9, caspase-3, and PARP (Poly (ADP-ribose) polymerase) can be verified using Western blot analysis.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability.
Cell Viability: MTT Assay
This assay quantifies the viability of cells by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the cell cycle distribution of a cell population.[7]
Materials:
-
6-well plates
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet twice with PBS.[16] Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data can be modeled using software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
Apoptosis Assay by Annexin V/PI Staining
This assay uses fluorescently labeled Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Propidium Iodide is used to identify cells that have lost membrane integrity, a feature of late apoptotic and necrotic cells.[10]
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for an appropriate duration (e.g., 24 hours).
-
Harvest Cells: Collect all cells (adherent and floating) and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison across cell lines.
Table 1: Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 15.2 ± 1.8] |
| A549 | Lung Carcinoma | [Example Value: 8.9 ± 0.9] |
| HCT116 | Colorectal Carcinoma | [Example Value: 25.4 ± 3.1] |
| Data presented as mean ± standard deviation from three independent experiments. |
Table 2: Effect on Cell Cycle Distribution after 24h Treatment
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Vehicle Control | 55.1 ± 4.5 | 30.2 ± 3.1 | 14.7 ± 2.0 |
| Compound (10 µM) | [Example: 25.3 ± 2.9] | [Example: 15.6 ± 2.1] | [Example: 59.1 ± 4.8] | |
| MCF-7 | Vehicle Control | 62.5 ± 5.1 | 25.8 ± 2.9 | 11.7 ± 1.8 |
| Compound (15 µM) | [Example: 58.9 ± 5.5] | [Example: 28.1 ± 3.0] | [Example: 13.0 ± 2.1] | |
| Data presented as mean ± standard deviation. |
Table 3: Induction of Apoptosis after 24h Treatment
| Cell Line | Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | Vehicle Control | 94.2 ± 3.3 | 3.1 ± 0.8 | 2.7 ± 0.6 |
| Compound (10 µM) | [Example: 45.8 ± 5.1] | [Example: 28.9 ± 3.5] | [Example: 25.3 ± 4.0] | |
| MCF-7 | Vehicle Control | 95.1 ± 2.9 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| Compound (15 µM) | [Example: 80.5 ± 6.2] | [Example: 10.2 ± 1.9] | [Example: 9.3 ± 1.5] | |
| Data presented as mean ± standard deviation. |
Analysis Discussion:
The hypothetical data above illustrates a scenario where this compound is most potent against the A549 lung cancer cell line, with a lower IC50 value. The cell cycle data suggests a strong G2/M arrest in A549 cells, while the apoptosis data confirms that this arrest is followed by significant induction of programmed cell death. In contrast, the MCF-7 cell line appears more resistant, showing a higher IC50 and less pronounced induction of apoptosis at its respective IC50 concentration. This differential sensitivity underscores the importance of a multi-line screen and can guide future research into the molecular determinants of drug response, potentially linking sensitivity to the expression of specific oncogenes or tumor suppressors.
Conclusion and Future Directions
This guide provides a rigorous and logical framework for the initial characterization and comparison of the antiproliferative activity of this compound. By integrating viability, cell cycle, and apoptosis assays, researchers can build a comprehensive profile of the compound's effects. The differential activity observed across various cancer cell lines is a critical finding that can inform subsequent stages of drug development.
Future studies should aim to validate the proposed mechanism by examining the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases, PARP) via Western blot. Furthermore, expanding the cell line panel and transitioning to in vivo xenograft models will be essential steps in evaluating the therapeutic potential of this promising compound.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [online] Available at: [Link]
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PrepChem.com. (1) Synthesis of 2-chloro-5-nitrophenol. [online] Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-chloro-5-nitrophenyl)benzamide
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-chloro-5-nitrophenyl)benzamide, synthesized from the safety profiles of structurally analogous compounds to ensure a conservative and safety-conscious approach.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
Based on data for similar compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Oral toxicity is a common concern with nitroaromatic compounds.[1][2]
-
Causes skin irritation and may cause an allergic skin reaction: Chlorinated aromatic compounds can be irritating to the skin and act as sensitizers.[1][3]
-
Causes serious eye irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3]
-
May cause respiratory irritation: Inhalation of dusts can lead to irritation of the respiratory tract.[1][2][3]
-
Suspected of causing genetic defects: Benzamide, a structural component, is suspected of causing genetic defects.[4]
-
Very toxic to aquatic life: Many chlorinated and nitroaromatic compounds are highly toxic to aquatic organisms and can have long-lasting environmental effects.[1][5]
Due to these potential hazards, all handling and disposal operations must be conducted with strict adherence to safety protocols to minimize exposure to personnel and prevent environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related activities, it is mandatory to be outfitted with the appropriate Personal Protective Equipment. The causality is clear: effective PPE creates a necessary barrier between the researcher and the potential chemical hazard, mitigating the risk of exposure and injury.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][6] | Protects against splashes of contaminated solutions and airborne dust particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat.[1][2][6] Ensure gloves are inspected for integrity before use. | Prevents skin contact, which can lead to irritation or allergic reactions. A lab coat protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher) should be used if there is a risk of generating dust.[7] | Minimizes the inhalation of fine particles of the compound, which can cause respiratory tract irritation. Work should ideally be conducted in a certified chemical fume hood to avoid dust generation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the established hazard profile.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent spills and the release of dust.[1]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).
Step 2: Decontamination of Empty Containers
-
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple rinsing, the container can be disposed of according to your institution's procedures for decontaminated labware.
Step 3: Management of Spills
-
In the event of a spill, evacuate the immediate area to prevent unnecessary exposure.
-
Wearing the full complement of PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1] Avoid creating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[2][4]
-
Consult your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all local, state, and federal regulations.
-
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][7] Discharge into the environment must be avoided.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of this compound.
References
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. Available at: [Link]
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BENZAMIDE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
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Method 612: Chlorinated Hydrocarbons - EPA. Available at: [Link]
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. Available at: [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. Available at: [Link]
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Chlorine Disinfection - National Environmental Services Center. Available at: [Link]
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A Strategic Guide to Personal Protective Equipment for Handling N-(2-chloro-5-nitrophenyl)benzamide
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not just in innovative methodologies, but in the unwavering commitment to safety. The handling of specialized chemical intermediates like N-(2-chloro-5-nitrophenyl)benzamide, a key building block in pharmaceutical and agrochemical synthesis, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
Before any protective measures can be selected, a thorough understanding of the compound's hazard profile is essential. While a comprehensive toxicological profile for this compound is not fully detailed in all literature, data from its structural analogs and available safety data sheets (SDS) provide a clear basis for a conservative and protective stance.
The primary hazards are summarized below:
| Hazard Classification | Description | Supporting GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed.[2][3] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[2][4][5] | H315, H317 |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with the potential for serious damage.[2][4][5] | H318, H319 |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust.[2][4] | H335 |
| Aquatic Toxicity | Very toxic to aquatic life.[2] | H400 |
Furthermore, as an aromatic nitro compound, there is a potential for systemic effects such as methemoglobinemia, which can lead to cyanosis (a blue discoloration of the skin), headaches, and dizziness.[6] Therefore, preventing systemic absorption through skin contact, inhalation, and ingestion is of paramount importance.
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure.
All handling of this compound in its solid, powdered form or in volatile solvents must be conducted within a certified chemical fume hood. This is the primary and most critical engineering control to minimize inhalation exposure.
Given the risks of skin irritation, allergic reaction, and potential for systemic absorption, dermal protection is a critical line of defense.
-
Body Protection: A clean, buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron over the lab coat is strongly recommended.
-
Gloves - The Critical Barrier: The choice of glove material is a decision that must be based on chemical compatibility. Thin, disposable gloves are intended for incidental splash protection only and should be removed and replaced immediately upon contact with the chemical.[7]
Recommended Glove Materials:
| Glove Material | Recommendation for Chloro/Nitro Compounds | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including nitro-compounds, ketones, and esters.[8] |
| Nitrile Rubber | Good (for incidental contact) | Provides good general chemical resistance but may have a shorter breakthrough time with certain aromatic compounds.[8][9] It is crucial to check specific manufacturer data. |
| Neoprene | Fair to Good | Offers moderate protection but is generally less resistant to aromatic solvents than butyl rubber.[8] |
| Natural Latex | Not Recommended | Can have poor resistance to many organic solvents and poses an allergy risk.[8] |
Crucial Glove Protocol: Always inspect gloves for any signs of degradation or puncture before use.[2] Use proper removal techniques to avoid cross-contamination.[2] After handling is complete, remove gloves and wash hands thoroughly with soap and water.[4][10]
The risk of serious eye damage necessitates robust protection.
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes are the preferred standard.[4]
-
Enhanced Protection: When there is a significant splash hazard, a full-face shield should be worn in conjunction with chemical splash goggles.[2]
When engineering controls like a fume hood cannot guarantee exposure levels are below acceptable limits, or during emergency situations, respiratory protection is required.
-
For Dusts: If there is a potential for generating dust (e.g., during weighing or transfer of solid material), a NIOSH-approved N95 (or higher) particulate respirator is necessary.
-
For Vapors/Gases: If working with solutions in a poorly ventilated area, an air-purifying respirator with organic vapor cartridges may be required.
A formal respiratory protection program, including fit testing and training, is essential if respirators are to be used.
Procedural Guidance: Integrating Safety into Your Workflow
The following diagrams outline the critical workflows for donning PPE and responding to an emergency exposure, providing a clear, step-by-step visual guide.
Caption: Logical sequence for donning Personal Protective Equipment.
Caption: Immediate first aid response to chemical exposure.
Spill and Disposal Management
Safe handling extends to the end of the chemical's lifecycle. Adherence to proper disposal protocols is a regulatory and ethical necessity.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE recommended in this guide, including respiratory protection if dust is present.
-
Containment: For solid spills, do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[2] Moisten the material slightly if safe to do so.[11]
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[2][12]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][13]
-
Waste Classification: This material must be treated as hazardous chemical waste.
-
Containerization: Collect all waste material (including contaminated PPE and spill cleanup debris) in a designated, sealed, and properly labeled hazardous waste container.[14]
-
Licensed Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][13] All disposal practices must comply with local, regional, and national regulations.[12][13]
By embedding these principles of hazard assessment, meticulous PPE selection, and procedural diligence into your laboratory's culture, you build a self-validating system of safety. This allows your vital research to advance, secure in the knowledge that both you and your work are protected.
References
-
2-Chloro-5-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-5-nitrobenzanilide. (n.d.). PubChem. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). My Glove Depot. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety, Princeton University. Retrieved from [Link]
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natural d-carvone. (n.d.). Axxence. Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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MRS Agar, Safety Data Sheet. (2023, December 12). Neogen. Retrieved from [Link]
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ICSC 0028 - 1-CHLORO-2-NITROBENZENE. (n.d.). Inchem.org. Retrieved from [Link]
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ICSC 1633 - 1-CHLORO-3-NITROBENZENE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
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Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
